(-)-Dizocilpine maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/t15-,16+;/m0./s1 |
InChI Key |
QLTXKCWMEZIHBJ-IDVLALEDSA-N |
Isomeric SMILES |
C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (-)-Dizocilpine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dizocilpine maleate (B1232345), also widely known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Since its discovery, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of (-)-Dizocilpine maleate, including its binding characteristics, effects on downstream signaling pathways, and detailed experimental protocols for its study.
Core Mechanism of Action: NMDA Receptor Antagonism
(-)-Dizocilpine is a use-dependent and voltage-dependent open-channel blocker of the NMDA receptor.[1] This means that the NMDA receptor channel must first be activated by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), and the magnesium (Mg2+) block must be relieved by membrane depolarization, before Dizocilpine can enter and bind to its site within the ion channel pore.[2] This binding site is located at or near the phencyclidine (PCP) binding site.[2] Once bound, Dizocilpine physically obstructs the channel, preventing the influx of cations, most notably calcium (Ca2+), into the neuron.[1][2] This blockade is characterized by a slow off-rate, leading to a long-lasting inhibition of NMDA receptor function.[3]
Binding Affinity and Subtype Selectivity
The binding affinity of Dizocilpine for the NMDA receptor is in the nanomolar range, highlighting its high potency. The stereoisomer (+)-MK-801 generally exhibits a higher affinity than the (-)-enantiomer. The affinity and potency of Dizocilpine can vary depending on the specific GluN2 subunit composition of the NMDA receptor heterotetramer.
| Receptor Subtype | Ligand | IC50 (nM) | Species | Assay Conditions | Reference |
| Non-Selective NMDA | (+)-MK-801 | 7.1 | Rat | [3H]MK-801 Binding | [4] |
| Non-Selective NMDA | Ketamine | 300 | Rat | [3H]MK-801 Binding | [4] |
| GluN1/GluN2A | (+)-MK-801 | 9 | Xenopus oocytes | pH 7.6 | [1] |
| GluN1/GluN2B | (+)-MK-801 | 38 | Xenopus oocytes | pH 7.6 | [1] |
| GluN1/GluN2C | (+)-MK-801 | 20 | Xenopus oocytes | pH 7.6 | [1] |
| GluN1/GluN2D | (+)-MK-801 | 18 | Xenopus oocytes | pH 7.6 | [1] |
| GluN1/GluN2A | (-)-MK-801 | 207 | Xenopus oocytes | pH 7.6 | [1] |
| GluN1/GluN2B | (-)-MK-801 | 137 | Xenopus oocytes | pH 7.6 | [1] |
| GluN1/GluN2C | (-)-MK-801 | 32 | Xenopus oocytes | pH 7.6 | [1] |
| GluN1/GluN2D | (-)-MK-801 | 79 | Xenopus oocytes | pH 7.6 | [1] |
Effects on Monoamine Transporters
In addition to its primary action on NMDA receptors, Dizocilpine has been shown to interact with monoamine transporters, although with lower affinity.
| Transporter | Effect | Concentration | Reference |
| Dopamine Transporter (DAT) | Inhibition of uptake | IC50 = 115 µM | [5] |
| Serotonin Transporter (SERT) | Inhibition of uptake | 10 µM slowed uptake | [6] |
| Norepinephrine Transporter (NET) | Inhibition of uptake | 10 µM slowed uptake | [6] |
Downstream Signaling Pathways
The blockade of NMDA receptor-mediated Ca2+ influx by Dizocilpine initiates a cascade of downstream signaling events.
Caption: Downstream signaling pathways modulated by this compound.
Key Signaling Cascades Affected:
-
ERK/CREB Pathway: NMDA receptor activation is a key upstream regulator of the Extracellular signal-Regulated Kinase (ERK) pathway. By blocking Ca2+ influx, Dizocilpine inhibits the phosphorylation and activation of ERK1/2.[7] This, in turn, leads to a reduction in the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor crucial for synaptic plasticity and neuronal survival.[7]
-
Akt/GSK-3β/β-catenin Pathway: Studies have shown that Dizocilpine can modulate the Akt/GSK-3β signaling cascade.[8][9] Glycogen synthase kinase 3β (GSK-3β) is a constitutively active kinase that phosphorylates β-catenin, targeting it for degradation. The PI3K/Akt pathway can phosphorylate and inactivate GSK-3β. Some evidence suggests that Dizocilpine treatment can lead to an upregulation of Wnt-3a, which in turn inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin.[10] This pathway is critically involved in neurogenesis and cell survival.
Experimental Protocols
[3H]MK-801 Radioligand Binding Assay
This protocol is used to determine the binding affinity of compounds to the NMDA receptor channel pore.
Caption: Workflow for a [3H]MK-801 radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membranes by resuspension and recentrifugation.
-
Binding Assay: In a final volume of 500 µL, incubate the washed membranes (approximately 100-200 µg of protein) with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the unlabeled test compound.[4]
-
Incubation: Incubate the mixture for 60-180 minutes at room temperature to reach equilibrium.[4]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Washing: Rapidly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).[4] Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of NMDA receptor-mediated currents and their inhibition by Dizocilpine.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick coronal or sagittal sections of the hippocampus or cortex) from a rodent. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Recording Setup: Transfer a slice to a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF.
-
Whole-Cell Recording: Using a glass micropipette filled with an internal solution, establish a gigaseal and then a whole-cell configuration on a target neuron.
-
Eliciting NMDA Currents: Voltage-clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block. Evoke synaptic NMDA currents by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor blockers.
-
Drug Application: After recording a stable baseline of NMDA currents, bath-apply this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the NMDA-mediated currents before, during, and after drug application. Analyze the degree of inhibition of the current amplitude and/or charge transfer.
Animal Model of Schizophrenia-like Behavior
Acute or sub-chronic administration of Dizocilpine in rodents is a widely used pharmacological model to induce behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.[11][12]
Caption: Workflow for an MK-801-induced model of schizophrenia-like behaviors.
Methodology:
-
Animals: Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at doses ranging from 0.1 to 0.5 mg/kg.[13] The specific dose will depend on the behavioral paradigm being investigated.
-
Behavioral Testing:
-
Hyperlocomotion (Positive Symptom Model): Thirty minutes after injection, place the animal in an open field arena and record locomotor activity for a set period (e.g., 60 minutes). Dizocilpine typically induces a robust hyperlocomotor response.[14]
-
Social Interaction (Negative Symptom Model): Place two unfamiliar animals in an open field and score the time spent in active social behaviors (e.g., sniffing, grooming). Dizocilpine-treated animals often show reduced social interaction.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response (Sensorimotor Gating Deficit): Measure the startle response to a loud acoustic stimulus presented alone or preceded by a weaker, non-startling prepulse. Dizocilpine disrupts PPI, a deficit also observed in schizophrenia patients.
-
Cognitive Deficits: Assess working memory and cognitive flexibility using tasks such as the Y-maze or T-maze spontaneous alternation, or the Morris water maze. Dizocilpine impairs performance in these tasks.[11]
-
Conclusion
This compound's primary mechanism of action is the potent, selective, and non-competitive blockade of the NMDA receptor ion channel. This action has profound effects on neuronal function, leading to the modulation of various downstream signaling pathways and a wide range of physiological and behavioral outcomes. The detailed understanding of its mechanism and the availability of robust experimental protocols have solidified its role as an essential tool in neuroscience research and drug discovery. However, its psychotomimetic side effects, which are a direct consequence of its potent NMDA receptor antagonism, have limited its clinical utility. Nevertheless, the study of Dizocilpine continues to provide valuable insights into the complex role of the NMDA receptor in brain function and disease.
References
- 1. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Famotidine has a neuroprotective effect on MK-801 induced toxicity via the Akt/GSK-3β/β-catenin signaling pathway in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Group II metabotropic glutamate receptor agonist ameliorates MK801-induced dysfunction of NMDA receptors via the Akt/GSK-3β pathway in adult rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt3A Induces GSK-3β Phosphorylation and β-Catenin Accumulation Through RhoA/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 12. psychogenics.com [psychogenics.com]
- 13. mdpi.com [mdpi.com]
- 14. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
The Discovery and Chemical Synthesis of MK-801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-801, also known by its chemical name dizocilpine, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Discovered by a team at Merck in 1982, this compound has become an invaluable tool in neuroscience research for studying the physiological and pathological roles of the NMDA receptor.[1] Despite its initial promise as a neuroprotective agent, the discovery of neurotoxic side effects, known as Olney's lesions, in preclinical studies halted its development for clinical use in humans.[1] Nevertheless, MK-801 remains a widely used compound in experimental models to investigate conditions such as psychosis, neurodegeneration, and synaptic plasticity. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to MK-801.
Discovery and Development
The discovery of MK-801 was a significant milestone in the field of neuroscience. It emerged from a research program at Merck aimed at identifying compounds that could modulate the activity of excitatory amino acid receptors. Its identification in 1982 provided researchers with a powerful tool to probe the function of the NMDA receptor, a key player in synaptic transmission and plasticity.
Initial studies revealed MK-801's potent anticonvulsant and neuroprotective properties in various animal models. However, subsequent investigations uncovered a major liability: the induction of neuronal vacuolization and cell death in specific brain regions, a phenomenon later termed Olney's lesions.[1] This discovery led to the discontinuation of its clinical development for indications such as stroke and epilepsy. Despite this setback, the unique mechanism of action and high affinity of MK-801 have solidified its role as a critical research tool.
Chemical Synthesis of MK-801
The chemical synthesis of MK-801 (dizocilpine) has been approached through various routes. A common and illustrative pathway starts from dibenzosuberenone. This multi-step synthesis involves the formation of the characteristic bridged tricycle structure.
Synthesis Pathway Overview
A representative synthesis of MK-801 is outlined below. This pathway highlights the key chemical transformations required to construct the complex molecular architecture of dizocilpine.
Caption: A simplified reaction scheme for the synthesis of MK-801.
Mechanism of Action
MK-801 exerts its effects by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory neurotransmission in the central nervous system. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.
The mechanism of MK-801's action is both use- and voltage-dependent. This means that the NMDA receptor channel must be open for MK-801 to bind. Once the channel is activated by the binding of glutamate and a co-agonist, and the voltage-dependent magnesium block is relieved, MK-801 can enter the ion channel pore and bind to a specific site, physically occluding the channel and preventing the influx of calcium ions. This blockade is long-lasting, contributing to its potent effects.
NMDA Receptor Signaling Pathway and MK-801 Blockade
The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention by MK-801.
Caption: Mechanism of MK-801 action on the NMDA receptor signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for MK-801 from various studies.
Table 1: Binding Affinity of MK-801
| Parameter | Brain Region/Receptor Subunit | Value | Reference |
| Kd | Rat Cerebral Cortex | 6.3 nM | [2] |
| Kd | Rat Cortex | 4.59 nM | [3] |
| Kd | Rat Cerebellum | 25.99 nM | [3] |
| Kd (high affinity) | Rat Striatum | 1.43 nM | [3] |
| Kd (low affinity) | Rat Striatum | 12.15 nM | [3] |
| Ki | Rat Brain Membranes | 37.2 nM |
Table 2: Inhibitory Concentration (IC50) of MK-801
| Experimental Condition | Receptor Subunit | Value | Reference |
| NMDA-induced currents in cultured superior colliculus neurons | - | 0.14 ± 0.04 µM | [1] |
| Blockade of LTP induction in rat hippocampal slices | - | 0.13 ± 0.02 µM | [1] |
| Inhibition of NMDA-induced currents | GluN1/NR2A | 9-38 nM (for (+)MK-801) | [4] |
| Inhibition of NMDA-induced currents | GluN1/NR2B | 9-38 nM (for (+)MK-801) | [4] |
| Inhibition of NMDA-induced currents | GluN1/NR2C | 9-38 nM (for (+)MK-801) | [4] |
| Inhibition of NMDA-induced currents | GluN1/NR2D | 9-38 nM (for (+)MK-801) | [4] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol describes a method to determine the binding characteristics of compounds to the NMDA receptor using [³H]MK-801.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a desired protein concentration (e.g., 0.2-0.5 mg/mL).
-
-
Binding Assay:
-
In test tubes, add the membrane preparation, [³H]MK-801 (at a concentration near its Kd, e.g., 1-5 nM), and either buffer, unlabeled MK-801 (e.g., 10 µM for non-specific binding), or the test compound.
-
Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
In Vivo Model of Schizophrenia-like Behaviors
This protocol outlines a general workflow for inducing and assessing schizophrenia-like behaviors in rodents using MK-801.
Caption: Experimental workflow for an MK-801-induced model of schizophrenia.
Procedure:
-
Animal Acclimation: Acclimate rodents (rats or mice) to the housing and handling conditions for at least one week before the experiment.
-
Baseline Behavioral Testing (Optional): Conduct baseline assessments of locomotor activity, cognitive function, and social behavior to establish a pre-treatment baseline.
-
MK-801 Administration: Administer MK-801 via intraperitoneal (i.p.) injection at a dose known to induce the desired behavioral phenotype (e.g., 0.1-0.5 mg/kg for hyperlocomotion and cognitive deficits).
-
Behavioral Testing:
-
Hyperlocomotion (Positive Symptom Model): Shortly after MK-801 administration (e.g., 30 minutes), place the animal in an open field arena and record its locomotor activity for a set duration.
-
Cognitive Deficits (Cognitive Symptom Model): Assess learning and memory using tasks such as the T-maze (spontaneous alternation) or the Morris water maze (spatial learning).
-
Social Interaction Deficits (Negative Symptom Model): Measure the time spent in social interaction with a novel conspecific.
-
-
Data Collection and Analysis: Quantify the behavioral parameters and analyze the data using appropriate statistical methods to compare the MK-801 treated group with a vehicle-treated control group.
Conclusion
MK-801, since its discovery at Merck, has been a pivotal compound in the study of NMDA receptor function. While its clinical utility has been hampered by neurotoxic effects, its potent and specific mechanism of action has made it an indispensable research tool. A thorough understanding of its chemical synthesis, mechanism of action, and the experimental protocols for its use is essential for researchers in the fields of neuroscience and drug development. This guide provides a comprehensive technical overview to support the continued use of MK-801 in advancing our understanding of the brain in health and disease.
References
- 1. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Dizocilpine Maleate: An In-depth Technical Guide to its NMDA Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of (-)-Dizocilpine maleate (B1232345) (also known as MK-801) to the N-methyl-D-aspartate (NMDA) receptor. This document details quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways, offering a critical resource for professionals in neuroscience research and drug development.
Executive Summary
(-)-Dizocilpine (MK-801) is a potent and well-characterized non-competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system.[1][2] It binds with high affinity to a site within the ion channel of the receptor, thereby blocking the influx of cations, most notably Ca2+.[2][3] This blockade is use- and voltage-dependent, meaning the channel must be open for Dizocilpine to bind.[2] The binding affinity of (-)-Dizocilpine can vary depending on the specific subunit composition of the NMDA receptor and the brain region being examined, indicating receptor heterogeneity.
Quantitative Binding Affinity Data
The binding affinity of (-)-Dizocilpine to the NMDA receptor is typically determined through radioligand binding assays using --INVALID-LINK---MK-801. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a higher binding affinity. The following table summarizes the Kd values for [3H]MK-801 binding in various rat brain regions.
| Brain Region | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg protein) | Reference |
| Cortex | 4.59 | 0.836 | [4] |
| Cerebellum | 25.99 | 0.573 | [4] |
| Striatum (High Affinity Site) | 1.43 | 0.272 | [4] |
| Striatum (Low Affinity Site) | 12.15 | 1.76 | [4] |
| Hippocampus (2 months old) | No significant change with age | No significant change with age | [5] |
| Hippocampus (8 months old) | No significant change with age | No significant change with age | [5] |
| Frontal Cortex (2 months old) | No significant change with age | No significant change with age | [5] |
| Frontal Cortex (8 months old) | No significant change with age | No significant change with age | [5] |
Experimental Protocols
The determination of (-)-Dizocilpine's binding affinity to the NMDA receptor is primarily achieved through radioligand binding assays. A standard protocol using --INVALID-LINK---MK-801 is outlined below.
3H-MK-801 Radioligand Binding Assay
This protocol is a convenient method to assess ligand interaction with the channel-blocking site of the NMDA receptor.[6][7]
1. Membrane Preparation:
-
Brains (excluding cerebella) from Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4).[8]
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and other interfering substances.
-
The final pellet containing the cell membranes is resuspended in the assay buffer. A sample is taken to determine the protein concentration.[9]
2. Binding Assay:
-
A specific amount of membrane protein (e.g., 0.2 mg) is incubated with a fixed concentration of [3H]MK-801 (e.g., 5 nM).[8]
-
The incubation is carried out in a Tris-HCl buffer at 25°C for a duration sufficient to reach equilibrium (e.g., 180 minutes).[8]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).[8]
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is then measured using a scintillation counter.[9]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Saturation binding studies, where the concentration of [3H]MK-801 is varied, are performed to determine the Kd and Bmax values by fitting the data to a saturation binding curve using non-linear regression analysis.
Below is a graphical representation of the experimental workflow.
Experimental workflow for [3H]MK-801 radioligand binding assay.
NMDA Receptor Signaling Pathway
The binding of (-)-Dizocilpine to the NMDA receptor blocks the downstream signaling cascades that are normally initiated by glutamate and co-agonist (glycine or D-serine) binding and subsequent Ca2+ influx.
Upon activation, the NMDA receptor channel opens, allowing Ca2+ to enter the postsynaptic neuron. This influx of Ca2+ acts as a second messenger, triggering a complex array of intracellular signaling pathways that are crucial for synaptic plasticity, learning, and memory.[3][10] Key downstream effectors include Calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the activation of transcription factors such as the cAMP response element-binding protein (CREB).[11] These signaling cascades ultimately lead to changes in gene expression and protein synthesis, resulting in long-lasting modifications of synaptic strength.
The diagram below illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by (-)-Dizocilpine.
NMDA receptor signaling pathway and inhibition by (-)-Dizocilpine.
Conclusion
(-)-Dizocilpine maleate remains a pivotal pharmacological tool for investigating the function and dysfunction of the NMDA receptor. Its high-affinity, non-competitive antagonism provides a robust mechanism for probing the roles of NMDA receptor-mediated signaling in various physiological and pathological processes. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the intricate mechanisms of glutamatergic neurotransmission and to develop novel therapeutic strategies targeting the NMDA receptor.
References
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. Dizocilpine - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methyl-D-aspartate receptor binding in brains of rats at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Neurotropic Profile of MK-801 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-801 (Dizocilpine), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been a cornerstone in neuroscience research for decades. Its ability to block the ion channel of the NMDA receptor has profound effects on neuronal function, leading to a dichotomous profile of both neuroprotection and neurotoxicity. This technical guide provides an in-depth exploration of the neurotropic effects of MK-801 in the central nervous system (CNS). It summarizes key quantitative data, details experimental protocols for assessing its effects, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the complex actions of NMDA receptor modulation.
Introduction: The Role of MK-801 as an NMDA Receptor Antagonist
The NMDA receptor is a critical component of excitatory synaptic transmission and is pivotal for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key mechanism in various neurological disorders. MK-801 binds to a site within the ion channel of the NMDA receptor, thereby preventing the influx of Ca2+ and Na+ ions. This action underlies both its therapeutic potential and its adverse effects. While the blockade of excessive NMDA receptor activity can be neuroprotective in conditions like ischemia, the disruption of normal glutamatergic neurotransmission can lead to psychotomimetic effects and neuronal damage. This guide will dissect these multifaceted effects.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo and in vitro studies on the effects of MK-801.
Table 1: In Vivo Neuroprotective and Neurotoxic Dosing of MK-801 in Rodent Models
| Animal Model | MK-801 Dose | Route of Administration | Observed Effect | Reference |
| Rat (Hypoglycemic Brain Damage) | 1.5-5.0 mg/kg | Intravenous | Mitigated selective neuronal necrosis in hippocampus and striatum. | [1] |
| Rat (NMDA-induced Excitotoxicity) | 1-10 mg/kg | Intraperitoneal (i.p.) | Prevented neurodegeneration in the striatum and hippocampus. | [2] |
| Rat (Traumatic Brain Injury) | 0.5, 2, 10 mg/kg | Not Specified | Reduced neuronal damage and preserved learning and memory. | [3] |
| Rat (Focal Cerebral Ischemia) | 0.5 mg/kg | Intravenous | Reduced volume of ischemic damage in the cerebral cortex. | [4] |
| Mouse (Schizophrenia Model) | 0.1 mg/kg for 7 days | Intraperitoneal (i.p.) | Induced schizophrenia-like behaviors. | [5] |
| Rat (Schizophrenia Model) | 0.15 mg/kg | Co-administered | Disrupted behavioral flexibility in serial reversal learning test. | [6] |
Table 2: In Vitro Effects of MK-801 on Neuronal Viability and Signaling
| Cell Type | MK-801 Concentration | Duration of Exposure | Observed Effect | Reference |
| Primary Cortical Neurons | 1 µM | 30 minutes | Provided long-term protection against NMDA, AMPA, and hypoxia. | [7] |
| Primary Neuronal Cultures | 20, 50, 100, 200 µM | 24 and 48 hours | Dose-dependent decrease in cell viability. | [8] |
| Hippocampal Astrocytes | 20 µM | 5 days | Enhanced proliferation and transiently increased BDNF expression. | [9] |
| Human Embryonic Stem Cell-derived Neurons | 10 µM | 24 hours | Prevented glutamate-induced excitotoxicity. | [10] |
Table 3: Effects of MK-801 on Neurotrophic Factors and Signaling Molecules
| Animal/Cell Model | MK-801 Treatment | Brain Region/Cell Type | Effect on Molecule | Reference |
| Rat | 0.5 mg/kg/day for 6 days (i.p.) | Hippocampus | Decreased BDNF protein levels. | [11] |
| Rat (Sepsis) | 0.025 mg/kg (single dose) | Hippocampus | No change in BDNF levels, prevented memory impairment. | [12] |
| Rat (Parkinson's Disease Model) | 0.2 mg/kg (i.p.) | Hippocampus | Increased neural stem cell proliferation via Wnt/β-catenin signaling. | [13] |
| Mouse (Schizophrenia Model) | i.p. injection for 7 days | Prefrontal Cortex & VTA | Attenuated Wnt signaling pathway. | [5] |
Core Signaling Pathways Modulated by MK-801
MK-801's primary action of blocking the NMDA receptor initiates a cascade of downstream effects on various signaling pathways crucial for neuronal survival, growth, and plasticity.
NMDA Receptor Blockade and Excitotoxicity
The fundamental mechanism of MK-801's neuroprotective effect is the prevention of excessive Ca2+ influx through the NMDA receptor ion channel, which is a key trigger for excitotoxic neuronal death.
Modulation of BDNF Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of neuronal survival, differentiation, and synaptic plasticity. MK-801 has been shown to modulate BDNF expression, often in a region-specific and context-dependent manner. In some instances of injury, MK-801 can preserve BDNF levels, while chronic administration can lead to its downregulation.
Interaction with the mTOR Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis, all of which are vital for neuronal health and plasticity. MK-801 can influence mTOR signaling, which may contribute to its effects on synaptic plasticity and its use in models of schizophrenia.
Wnt/β-Catenin Signaling and Neurogenesis
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult neurogenesis. Some studies suggest that MK-801 can modulate this pathway, impacting neural stem cell proliferation and differentiation, particularly in disease models like Parkinson's.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols used to study the neurotropic effects of MK-801. These are generalized procedures and should be optimized for specific experimental conditions.
In Vivo Model of Schizophrenia (Rat)
This protocol is used to induce schizophrenia-like symptoms in rats for preclinical testing of antipsychotic drugs.
-
Animals: Male Long-Evans or Sprague-Dawley rats (320-350 g) are commonly used.[6]
-
MK-801 Administration:
-
Behavioral Assessment:
-
Social Interaction Test: To model negative symptoms, social interaction time between two rats is measured, often using automated video tracking.[15]
-
Prepulse Inhibition (PPI): To assess sensorimotor gating deficits, the startle response to a strong acoustic stimulus is measured with and without a preceding weaker prepulse.
-
Cognitive Flexibility (e.g., Serial Reversal Learning): An operant conditioning task where the animal must learn to discriminate between two levers for a reward, and the correct lever is periodically reversed.[6]
-
-
Workflow Diagram:
Workflow for the MK-801 induced schizophrenia model.
In Vivo Neuroprotection Assay (Rat Model of Excitotoxicity)
This protocol assesses the ability of MK-801 to protect neurons from excitotoxic insults.
-
Animals: Adult male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Excitotoxicity: A neurotoxin such as NMDA (e.g., 200 nmol) or quinolinate is injected intracerebrally into a specific brain region (e.g., striatum or hippocampus).[2]
-
MK-801 Administration: MK-801 (e.g., 1-10 mg/kg, i.p.) is administered either before or at various time points after the excitotoxin injection.[2][16]
-
Assessment of Neuronal Damage:
-
After a survival period (e.g., 7 days), animals are euthanized, and brains are processed for histological or biochemical analysis.[2]
-
Histology: Brain sections are stained (e.g., with Nissl stain) to visualize and quantify neuronal loss in the targeted region.
-
Biochemical Markers: Levels of specific neuronal markers, such as choline (B1196258) acetyltransferase (ChAT) for cholinergic neurons or glutamate decarboxylase (GAD) for GABAergic neurons, are measured in tissue homogenates.[2]
-
In Vitro Neurotoxicity/Neuroprotection Assay
This protocol uses primary neuronal cultures to assess the direct effects of MK-801 on neuronal viability.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured.
-
Treatment:
-
Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[8]
-
Live/Dead Staining: Uses fluorescent dyes like propidium (B1200493) iodide to identify dead cells.[7]
-
Western Blotting for BDNF and mTOR Pathway Proteins
This protocol is used to quantify changes in the expression and phosphorylation of key signaling proteins.
-
Sample Preparation: Brain tissue (e.g., hippocampus, prefrontal cortex) is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-BDNF, anti-phospho-mTOR, anti-mTOR).[11][18]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity, which is typically normalized to a loading control like β-actin or GAPDH.[11]
Immunohistochemistry (IHC) for Neuronal Markers
This protocol allows for the visualization and localization of specific proteins within the brain tissue architecture.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in PFA, cryoprotected in sucrose, and then sectioned on a cryostat or microtome.
-
Antigen Retrieval: For paraffin-embedded tissues, sections are deparaffinized and rehydrated. Heat-induced epitope retrieval (e.g., using citrate (B86180) buffer, pH 6.0) is often performed to unmask antigens.[19]
-
Staining:
-
Sections are permeabilized (e.g., with Triton X-100) and blocked with normal serum to reduce non-specific binding.[20]
-
Sections are incubated with a primary antibody against the target protein (e.g., NeuN for neurons, cleaved caspase-3 for apoptotic cells).
-
After washing, sections are incubated with a fluorescently-labeled or enzyme-conjugated secondary antibody.
-
-
Visualization:
-
For fluorescent staining, sections are counterstained with a nuclear stain (e.g., DAPI) and imaged using a fluorescence or confocal microscope.
-
For enzymatic staining (e.g., using HRP and DAB), a colored precipitate is formed, which can be visualized with a bright-field microscope.[19]
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Lysate Preparation: Cell or tissue lysates are prepared in a chilled lysis buffer.[21]
-
Assay Reaction: The lysate (containing a specific amount of protein) is incubated with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) in a reaction buffer.[22][23]
-
Detection:
-
Data Analysis: The fold increase in caspase-3 activity is determined by comparing the readings from treated samples to untreated controls.
Conclusion
MK-801 remains an invaluable tool for dissecting the roles of the NMDA receptor in the CNS. Its neurotropic effects are complex, exhibiting both neuroprotective potential in the context of excitotoxicity and neurotoxic properties with chronic or high-dose administration. The impact of MK-801 extends beyond direct neuronal survival, influencing critical signaling pathways like BDNF, mTOR, and Wnt/β-catenin, which regulate synaptic plasticity, neurogenesis, and higher cognitive functions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these multifaceted effects. A thorough understanding of MK-801's dose- and context-dependent actions is essential for its effective use in preclinical models and for the development of novel therapeutic strategies targeting the glutamatergic system.
References
- 1. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK-801 induces schizophrenic behaviors through downregulating Wnt signaling pathways in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychogenics.com [psychogenics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling [frontiersin.org]
- 10. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute low dose of MK-801 prevents memory deficits without altering hippocampal DARPP-32 expression and BDNF levels in sepsis survivor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MK-801 (Dizocilpine) Regulates Multiple Steps of Adult Hippocampal Neurogenesis and Alters Psychological Symptoms via Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo protection against NMDA-induced neurodegeneration by MK-801 and nimodipine: combined therapy and temporal course of protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 18. BDNF Activates mTOR to Regulate GluR1 Expression Required for Memory Formation | PLOS One [journals.plos.org]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. mpbio.com [mpbio.com]
- 22. abcam.com [abcam.com]
- 23. media.cellsignal.com [media.cellsignal.com]
An In-depth Technical Guide to Early Studies on Dizocilpine (MK-801) Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Excitotoxicity-Targeted Neuroprotection
Dizocilpine (B47880), also known as MK-801, emerged in the late 1980s as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its discovery coincided with the burgeoning "excitotoxicity" hypothesis, which posits that excessive activation of excitatory amino acid receptors, particularly the NMDA receptor, leads to neuronal death in conditions like stroke and brain trauma.[3][4] Ischemic events trigger a massive release of the neurotransmitter glutamate (B1630785).[5] This glutamate overload excessively stimulates NMDA receptors, causing a prolonged influx of calcium ions (Ca²⁺) into neurons.[2] This intracellular calcium overload activates a cascade of destructive enzymes, leading to cell death.[6] Dizocilpine, by blocking the NMDA receptor's ion channel, offered a direct pharmacological strategy to interrupt this lethal cascade, generating significant excitement for its potential as a neuroprotective agent.[1][5] This guide delves into the foundational preclinical studies that defined the initial promise of Dizocilpine in an era focused on mitigating the immediate damage from ischemic brain injury.
Mechanism of Action: Blocking the Excitotoxic Cascade
The neuroprotective effect of Dizocilpine is primarily attributed to its blockade of the NMDA receptor ion channel.[1][5] Under ischemic conditions, the following cascade occurs:
-
Energy Failure & Glutamate Release: Lack of oxygen and glucose disrupts neuronal energy metabolism, leading to uncontrolled release of glutamate into the synaptic cleft.
-
NMDA Receptor Overactivation: High concentrations of glutamate persistently activate NMDA receptors.
-
Pathological Ca²⁺ Influx: The activated channels allow an excessive and sustained influx of Ca²⁺ into the neuron.
-
Activation of Degradative Enzymes: Elevated intracellular Ca²⁺ activates proteases, lipases, and nitric oxide synthase, which degrade cellular components and generate damaging free radicals.[7]
-
Mitochondrial Dysfunction & Apoptosis: Calcium overload damages mitochondria, further depleting energy and releasing pro-apoptotic factors, ultimately leading to neuronal death.[6][7]
Dizocilpine acts as an "uncompetitive" antagonist, meaning it only binds to the NMDA receptor's ion channel when the receptor is already activated by glutamate.[2] This "use-dependent" mechanism makes it particularly effective during pathological states of excessive receptor activation while theoretically sparing normal synaptic transmission.[2]
Key Preclinical Studies in Ischemic Models
Early research heavily relied on animal models of focal and global cerebral ischemia to test Dizocilpine's efficacy. The most common model was the permanent or transient Middle Cerebral Artery Occlusion (MCAO) in rats, which mimics human stroke.
Experimental Protocols: A Generalized Workflow
The pioneering studies generally followed a similar workflow to induce and assess neuroprotection in rodent models of focal ischemia.
Detailed Methodology Example: Rat MCAO Model
-
Animal Model: Male Wistar or spontaneously hypertensive rats were commonly used. Anesthesia was induced, often with halothane.[8][9]
-
Surgical Procedure (MCAO): A common technique involved the intraluminal suture method. A nylon suture was introduced into the external carotid artery and advanced up the internal carotid artery to block the origin of the Middle Cerebral Artery (MCA), thus inducing focal ischemia. For transient ischemia, the suture would be withdrawn after a set period (e.g., 2 hours).[10]
-
Drug Administration: Dizocilpine was typically dissolved in saline and administered intravenously (i.v.) or intraperitoneally (i.p.). Dosing regimens varied, with some studies using a bolus injection followed by a continuous infusion to maintain steady plasma levels.[11][12] Administration timing was a critical variable, occurring either before, during, or at various points after the ischemic insult.[5]
-
Assessment of Neuroprotection: After a survival period (ranging from hours to several days), animals were euthanized. The brains were removed, sectioned, and stained. A frequent method was using 2,3,5-triphenyltetrazolium chloride (TTC), a stain that colors viable tissue red, leaving the infarcted (dead) tissue unstained (white). The volume of the infarct was then calculated.[13]
Quantitative Data from Seminal Studies
The following table summarizes key quantitative findings from early, influential studies on Dizocilpine's neuroprotective effects in various ischemia models.
| Study (Lead Author, Year) | Animal Model | Dizocilpine (MK-801) Dose and Timing | Key Outcome Measure | Reported Neuroprotection (Reduction in Damage) |
| Gill et al. (1991)[8][12] | Rat, permanent MCAO | 0.12 mg/kg i.v. bolus + 1.8 µg/kg/min infusion at time of occlusion | Cortical Infarct Volume | ~60% reduction |
| Gill et al. (1991)[8][12] | Rat, permanent MCAO | 0.4 mg/kg i.v. bolus + 6 µg/kg/min infusion at time of occlusion | Cortical Infarct Volume | ~40% reduction (less protection at higher dose, possibly due to hypotension) |
| Sauer et al. (1991)[11] | Rat, permanent MCAO | 1 mg/kg i.p., 30 min prior to ischemia | Cortical Infarct Volume | ~55% reduction |
| Buchan & Pulsinelli (1990) | Rat, 2h transient MCAO | 5 mg/kg i.p., 30 min prior to ischemia | Total Infarct Volume | ~73% reduction[10] |
| Lin et al. (1993)[9] | Rat, repeated global ischemia | 3 mg/kg i.p., 45 min after first ischemic insult | Neuronal counts (CA1) | 11- to 14-fold increase in normal neurons |
| Foster et al. (1988)[14] | Rat, direct NMDA injection | 1-10 mg/kg i.p., after NMDA injection | Cholinergic & GABAergic neuron survival | Significant protection when given up to 5 hours post-injection |
Summary of Early Findings and Emerging Challenges
The initial preclinical results for Dizocilpine were overwhelmingly positive, demonstrating robust neuroprotection across multiple animal models and experimental paradigms. Studies consistently showed that Dizocilpine could significantly reduce the volume of brain tissue death following an ischemic event.[8][10][11] The drug was effective when given before the insult and, critically, even when administered in the post-ischemic period, though the therapeutic window was often narrow.[5][14]
However, this early promise was tempered by significant challenges that ultimately halted its clinical development for stroke:
-
Psychotomimetic Side Effects: As a potent NMDA antagonist, Dizocilpine produced significant side effects, including hallucinations and cognitive disturbances, similar to phencyclidine (PCP).[3][11]
-
Neuronal Vacuolization: At therapeutic doses, Dizocilpine was found to cause reversible microvacuolization in certain neurons, raising concerns about its neurotoxicity.[15]
-
Cardiovascular Effects: Higher doses of Dizocilpine could cause hypotension, which is detrimental in the context of stroke as it can worsen cerebral blood flow to the ischemic penumbra.[12][16]
-
Narrow Therapeutic Window: The time frame after a stroke in which the drug could be effectively administered proved to be very short.[5]
Conclusion and Legacy
The early, intensive research into Dizocilpine was a landmark in neuroscience and drug development. It provided powerful in-vivo validation of the excitotoxicity hypothesis in ischemic brain injury and demonstrated that targeting the NMDA receptor was a viable neuroprotective strategy.[5][17] While Dizocilpine itself failed to translate to clinical use for stroke due to its adverse effect profile, the knowledge gained from these foundational studies was invaluable.[3][4] This research paved the way for the development of second-generation NMDA receptor antagonists with more favorable safety profiles (e.g., memantine) and informed the broader field of neuroprotection, which continues to seek ways to safely and effectively salvage brain tissue in the aftermath of devastating injuries like stroke.[18]
References
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. The rise and fall of NMDA antagonists for ischemic stroke. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pharmacologic studies of the neuroprotective actions of a glutamate antagonist in ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neo-med.org [neo-med.org]
- 7. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-801 (dizocilpine) protects the brain from repeated normothermic global ischemic insults in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of dizocilpine (MK-801), phencyclidine, and nimodipine on infarct size 48 h after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative and dynamic MRI of neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. MK-801 reduces uptake and stimulates efflux of excitatory amino acids via membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre- and postischemic effects of the NMDA receptor antagonist dizocilpine maleate (MK-801) on collateral cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]
An In-depth Technical Guide on the Historical Context of MK-801 in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its discovery and subsequent investigation have been pivotal in shaping our understanding of the neurobiology of schizophrenia. This technical guide provides a comprehensive overview of the historical context of MK-801 in schizophrenia research, detailing its mechanism of action, its role in the development of the glutamate (B1630785) hypothesis of schizophrenia, key experimental findings, and its lasting impact on the field.
The Glutamate Hypothesis of Schizophrenia: A Paradigm Shift
For decades, the dopamine (B1211576) hypothesis dominated schizophrenia research. However, the observation that NMDA receptor antagonists like phencyclidine (PCP) and ketamine could induce both positive and negative symptoms, as well as cognitive deficits resembling schizophrenia in healthy individuals, led to the formulation of the glutamate hypothesis.[1][2][3] This hypothesis posits that a primary deficit in NMDA receptor function, or glutamatergic hypofunction, could be a core pathophysiological mechanism in schizophrenia.[2][4][5] MK-801, with its high affinity and specificity for the NMDA receptor, became an invaluable pharmacological tool to probe this hypothesis in preclinical models.[1][6]
The theory suggests that reduced NMDA receptor activity, particularly on inhibitory GABAergic interneurons, leads to a disinhibition of downstream glutamatergic pathways.[1] This, in turn, results in excessive stimulation of cortical neurons through non-NMDA receptors, contributing to the symptoms of schizophrenia.[1]
Mechanism of Action of MK-801
MK-801 is an uncompetitive, open-channel blocker of the NMDA receptor.[7][8] This means it only binds to the receptor when it is in its active, open state, which requires the concurrent binding of both glutamate and a co-agonist (glycine or D-serine) and depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg2+) block.[8]
Once the channel is open, MK-801 enters and binds to a site within the ion channel pore, physically obstructing the flow of ions such as calcium (Ca2+), sodium (Na+), and potassium (K+).[7][8] This blockade is use-dependent and has a very slow off-rate, resulting in a long-lasting inhibition of NMDA receptor function.[9] The high affinity of MK-801 for its binding site has been a key factor in its utility for research, though it also contributes to its adverse side effects that have precluded its clinical use.[9]
Key Preclinical Research and Experimental Models
The administration of MK-801 to rodents has been instrumental in developing animal models that recapitulate various aspects of schizophrenia, including positive and negative symptoms, and cognitive impairments.[10][11][12]
Behavioral Models
-
Hyperlocomotion and Stereotypy: Acute administration of MK-801 induces a dose-dependent increase in locomotor activity and repetitive, stereotyped behaviors in rodents.[13][14][15] These behaviors are often considered analogous to the positive symptoms of schizophrenia, such as agitation and psychosis.[11][15]
-
Prepulse Inhibition (PPI) Deficits: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. MK-801 reliably disrupts PPI in rodents, providing a quantifiable model for studying this particular deficit.[16][17][18]
-
Social Withdrawal: MK-801 has been shown to induce social withdrawal in rats, modeling the negative symptoms of schizophrenia.[11]
-
Cognitive Deficits: Researchers have used various cognitive tasks to demonstrate MK-801-induced impairments in learning, memory, and executive function.[19][20] These include deficits in spatial working memory in tasks like the T-maze and radial arm maze.[10][20]
Neurochemical Effects
MK-801 administration leads to complex changes in neurotransmitter systems, most notably dopamine and glutamate.
-
Dopamine Release: MK-801 has been shown to increase the firing rate of dopaminergic neurons in the ventral tegmental area (A10) and substantia nigra (A9).[21] This leads to increased dopamine release in terminal fields such as the medial prefrontal cortex and the nucleus accumbens, while effects in the striatum are more varied.[21] This interaction between the glutamate and dopamine systems is a crucial aspect of the integrated neurobiology of schizophrenia.
-
Glutamate Release: Paradoxically, systemic administration of NMDA receptor antagonists like MK-801 can lead to an increase in glutamate release in the prefrontal cortex.[5][22] This is thought to be a consequence of the disinhibition of cortical pyramidal neurons.[5]
Quantitative Data from Key Studies
| Parameter | Value/Effect | Species | Reference |
| Binding Affinity (Kd) | ~30 nM | - | [23] |
| Hyperactivity (Dose-Response) | 0.05 mg/kg and 0.1 mg/kg significantly increased hyperactivity compared to saline. The peak effect of a 0.5 mg/kg dose occurred around 30 minutes post-administration. | Rat | [13] |
| Stereotypy (Dose-Response) | Observed at doses as low as 0.05 mg/kg in male rats. | Rat | [14] |
| Prepulse Inhibition Disruption (Dose) | 0.15 mg/kg i.p. injection was sufficient to disrupt PPI. | Mouse | [16] |
| Dopamine Release | 2 mg/kg i.p. stimulated dopamine release in the medial prefrontal cortex and nucleus accumbens. | Rat | [21] |
| Glutamate Release | Systemic administration increases glutamate release in the medial prefrontal cortex. | - | [22] |
Detailed Experimental Protocols
MK-801-Induced Hyperactivity in Rats
-
Animals: Adult male rats are habituated to an automated open-field system for a designated period (e.g., 1 hour) immediately before the experiment.[13]
-
Drug Administration: MK-801 is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.05 mg/kg, 0.1 mg/kg, 0.5 mg/kg).[13] A control group receives an equivalent volume of saline.[13]
-
Data Collection: Immediately following injection, locomotor activity is recorded using an automated system that tracks movement. Data is typically collected in consecutive time bins (e.g., 5-minute intervals) for a total duration of several hours (e.g., 4 hours).[13]
-
Analysis: The primary endpoints are measures of horizontal and vertical activity, total distance traveled, and time spent in different zones of the open field. Statistical analysis is performed to compare the effects of different doses of MK-801 to the saline control group.
MK-801-Induced Prepulse Inhibition (PPI) Deficit in Mice
-
Apparatus: The experiment is conducted in ventilated, soundproof startle chambers equipped with a cylinder to house the animal and a system to measure the startle response.[16]
-
Acclimation and Drug Administration: Mice are injected i.p. with either saline or MK-801 (e.g., 0.15 mg/kg) and allowed to acclimate to the apparatus for a set period (e.g., 30 minutes).[16]
-
Testing Protocol: The session begins with a brief acclimation period at a background noise level (e.g., 68 dB).[16] The protocol consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A single strong auditory stimulus (e.g., 110 dB white noise for 40 ms).[16]
-
Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 2, 4, 8, or 16 dB above background) precedes the startling pulse by a specific interval (e.g., 100 ms).[16]
-
No-stimulus trials: Only background noise is present.[16]
-
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)] x 100.[16]
Signaling Pathways and Visualizations
The blockade of NMDA receptors by MK-801 initiates a cascade of downstream signaling events that are believed to contribute to the observed behavioral and neurochemical changes.
Caption: NMDA Receptor Signaling and MK-801 Blockade.
Caption: Typical Experimental Workflow for MK-801 Studies.
Caption: Logical Relationship in the Glutamate Hypothesis.
Legacy and Impact on Drug Development
The research conducted with MK-801 has had a profound and lasting impact on the field of schizophrenia research and drug development. It was instrumental in solidifying the glutamate hypothesis of schizophrenia, shifting the focus beyond a purely dopamine-centric view of the disorder.[24] This has opened up new avenues for therapeutic intervention, with a focus on modulating the glutamatergic system.
While MK-801 itself is not clinically viable due to its psychotomimetic and neurotoxic effects at higher doses, the knowledge gained from its use has spurred the development of more refined glutamatergic modulators.[6][9] These include compounds targeting the glycine site of the NMDA receptor, as well as drugs that act on metabotropic glutamate receptors (mGluRs), with the aim of restoring glutamatergic homeostasis without the adverse effects of direct NMDA receptor blockade.[1]
Conclusion
MK-801 has been an indispensable tool in the historical and ongoing investigation of schizophrenia. Its ability to potently and selectively block the NMDA receptor provided researchers with a means to model key aspects of the disorder in preclinical settings, leading to the validation and refinement of the glutamate hypothesis. The wealth of data generated from studies using MK-801 has fundamentally altered our understanding of the neurobiology of schizophrenia and continues to guide the development of novel therapeutic strategies aimed at the glutamatergic system. While its direct clinical application is not feasible, the legacy of MK-801 is evident in the current landscape of schizophrenia research, which embraces a more comprehensive, multi-neurotransmitter view of this complex disorder.
References
- 1. brainkart.com [brainkart.com]
- 2. Glutamate hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 3. [Glutamate hypothesis of schizophrenia and targets for new antipsychotic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. From Revolution to Evolution: The Glutamate Hypothesis of Schizophrenia and its Implication for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 17. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cannabidiol reverses MK-801-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 20. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Role of different monoamine receptors controlling MK-801-induced release of serotonin and glutamate in the medial prefrontal cortex: relevance for antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Enantiomers of (-)-Dizocilpine Maleate: Activity and Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dizocilpine (B47880), also known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effects by binding to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions. This action is both use- and voltage-dependent, meaning the channel must be open for Dizocilpine to bind.[1] As a chiral molecule, Dizocilpine exists as two enantiomers: the more active (+)-enantiomer and the less active (-)-enantiomer. This technical guide provides an in-depth overview of the differential activities of these enantiomers, detailed experimental protocols for their study, and a summary of the key signaling pathways involved.
Quantitative Data on Dizocilpine Enantiomer Activity
The following tables summarize the key quantitative data regarding the binding affinities and inhibitory activities of the Dizocilpine enantiomers.
| Table 1: NMDA Receptor Binding Affinity | |
| Enantiomer | Ki (nM) |
| (+)-Dizocilpine | 37.2[2][3][4] |
| (-)-Dizocilpine | 211.7[5] |
| Table 2: Binding Affinity in Rat Brain Regions | ||
| Brain Region | KD (nM) | Bmax (pmol/mg protein) |
| Cortex | 4.59 | 0.836[6] |
| Cerebellum | 25.99 | 0.573[6] |
| Striatum (High Affinity Site) | 1.43 | 0.272[6] |
| Striatum (Low Affinity Site) | 12.15 | 1.76[6] |
| Table 3: Inhibition of Monoamine Transporters by (-)-Dizocilpine | |
| Transporter | Ki (µM) |
| Norepinephrine | 3.7[5] |
| Dopamine | 40[5] |
| Serotonin | 47[5] |
| Table 4: Acetylcholinesterase (AChE) Inhibition | ||
| Enantiomer | Source | Ki (µM) |
| (-)-Dizocilpine | Electric Eel | 6.2[7][8] |
| Rat Brain | 17.9[7][8] | |
| (+)-Dizocilpine | Electric Eel | 200[7][8] |
| Rat Brain | 450[7][8] |
Experimental Protocols
Radioligand Binding Assay for Dizocilpine Enantiomers
This protocol describes a competitive binding assay using --INVALID-LINK---MK-801 to determine the binding affinity of the Dizocilpine enantiomers to the NMDA receptor in rat brain membranes.
a. Membrane Preparation:
-
Homogenize frozen rat cerebral cortex tissue in 20 volumes of ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in the binding buffer (5 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method such as the Bradford assay.
-
Store the membrane preparation in aliquots at -80°C until use.
b. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---MK-801 (e.g., 5 nM), and binding buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---MK-801, and a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, --INVALID-LINK---MK-801, and varying concentrations of the test enantiomer.
-
-
Incubate the plate at 25°C for 180 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) that have been presoaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of NMDA Receptor Currents
This protocol describes the whole-cell patch-clamp technique to measure the blockade of NMDA receptor-mediated currents by Dizocilpine enantiomers in brain slices.
a. Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 11 D-glucose, 2 CaCl2, and 1.25 MgCl2.
-
Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the hippocampus or cortex using a vibratome in ice-cold, oxygenated ACSF.
-
Allow the slices to recover in oxygenated ACSF at 34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
b. Whole-Cell Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at room temperature.
-
Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). The internal pipette solution should contain a cesium-based solution to block potassium channels.
-
Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals).
-
After obtaining a stable baseline of NMDA EPSCs, apply the Dizocilpine enantiomer to the bath.
-
Continuously record the EPSCs to observe the use-dependent block of the NMDA receptor current.
c. Data Analysis:
-
Measure the peak amplitude of the NMDA EPSCs before and after drug application.
-
Plot the normalized EPSC amplitude over time to visualize the rate and extent of the blockade.
-
Compare the effects of the different enantiomers at various concentrations.
Behavioral Assessment using the Morris Water Maze
This protocol is used to assess the effects of Dizocilpine enantiomers on spatial learning and memory in rodents.
a. Apparatus:
-
A circular pool (approximately 1.8 m in diameter) filled with water (21-22°C) made opaque with non-toxic paint.
-
A hidden escape platform submerged 1 cm below the water surface.
-
An overhead camera connected to a tracking system to record the animal's swim path.
-
Distinct visual cues placed around the room.
b. Procedure:
-
Acquisition Phase:
-
Administer the Dizocilpine enantiomer or vehicle to the animal (e.g., 30 minutes before testing).
-
Conduct 4-8 trials per day for 4-5 consecutive days.
-
For each trial, place the animal in the pool at one of four quasi-random starting positions, facing the wall.
-
Allow the animal to swim and find the hidden platform. If the platform is not found within 60 seconds, guide the animal to it.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
c. Data Analysis:
-
During the acquisition phase, measure the escape latency (time to find the platform) and the swim path length.
-
During the probe trial, measure the time spent in the target quadrant and the number of times the animal crosses the former platform location.
-
Compare the performance of the drug-treated groups to the control group.
Chiral Separation of Dizocilpine Enantiomers by HPLC
This protocol provides a general strategy for the separation of the (+) and (-) enantiomers of Dizocilpine using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
a. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral stationary phase column. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for the separation of a wide range of chiral compounds.
b. Mobile Phase and Conditions:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol).
-
For basic compounds like Dizocilpine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and resolution.
-
The flow rate is typically set between 0.5 and 1.0 mL/min.
-
Detection is performed by monitoring the UV absorbance at an appropriate wavelength (e.g., 254 nm).
c. Method Development:
-
Screen different CSPs and mobile phase compositions to achieve the best separation.
-
Optimize the ratio of the non-polar solvent to the alcohol and the concentration of the basic modifier to maximize the resolution between the enantiomeric peaks.
-
The elution order of the enantiomers should be confirmed using enantiomerically pure standards if available.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling and Dizocilpine Blockade
Dizocilpine acts as an uncompetitive antagonist at the NMDA receptor. Its binding site is located within the ion channel, and it can only access this site when the channel is in an open state, which requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and depolarization of the membrane to remove the magnesium block.
Caption: NMDA receptor signaling pathway and the inhibitory action of (-)-Dizocilpine.
Wnt/β-Catenin Signaling Pathway and Dizocilpine Modulation
In certain contexts, such as models of Parkinson's disease, Dizocilpine has been shown to modulate the Wnt/β-catenin signaling pathway. It can lead to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), which in turn promotes the stabilization and nuclear translocation of β-catenin, leading to changes in gene expression.[9]
Caption: Modulation of the Wnt/β-catenin signaling pathway by (-)-Dizocilpine.
Experimental Workflow for Dizocilpine Enantiomer Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of Dizocilpine enantiomers.
Caption: Workflow for the separation and characterization of Dizocilpine enantiomers.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dizocilpine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. MK-801 (Dizocilpine) Regulates Multiple Steps of Adult Hippocampal Neurogenesis and Alters Psychological Symptoms via Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA antagonist MK801 recreates auditory electrophysiology disruption present in autism and other neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A single high dose of dizocilpine produces long-lasting impairment of the water maze performance in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of MK-801 (Dizocilpine)
Executive Summary
MK-801, also known as Dizocilpine, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its unique mechanism of action, involving an open-channel blockade, has made it an invaluable tool in neuroscience research to probe the function of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[2][3] This document provides a comprehensive technical overview of the in vitro characterization of MK-801, detailing its binding properties, electrophysiological effects, and the experimental protocols used for its evaluation.
Mechanism of Action: An Open-Channel Blocker
MK-801 exerts its inhibitory effect on the NMDA receptor in a use-dependent and voltage-dependent manner.[2] For MK-801 to bind, the receptor's ion channel must first be opened. This requires the concurrent binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to their respective sites on the receptor, as well as depolarization of the neuronal membrane to relieve the voltage-dependent block by magnesium ions (Mg²⁺).[2][3] Once the channel is open, MK-801 enters the ion pore and binds to a site within, physically occluding the passage of cations like Ca²⁺ and Na⁺.[1][2][4] This mechanism makes MK-801 a highly effective antagonist, as its action is targeted specifically to activated NMDA receptors.
References
An In-Depth Technical Guide on the Inhibition of Long-Term Potentiation by (-)-Dizocilpine Maleate (MK-801)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of (-)-Dizocilpine maleate (B1232345) (MK-801) on Long-Term Potentiation (LTP). It includes detailed experimental protocols, quantitative data on its inhibitory properties, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to Long-Term Potentiation and the Role of NMDA Receptors
Long-Term Potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation. It is widely considered a cellular mechanism underlying learning and memory. The induction of the most common form of LTP, particularly in the hippocampus, is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.
NMDA receptors are ionotropic glutamate (B1630785) receptors that function as coincidence detectors. Their activation requires the binding of glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent block by magnesium ions (Mg2+). Upon opening, the NMDA receptor channel allows the influx of cations, most importantly calcium (Ca2+), into the postsynaptic neuron. This rise in intracellular Ca2+ initiates a cascade of signaling events that ultimately lead to the strengthening of the synapse.
(-)-Dizocilpine Maleate (MK-801): A Potent NMDA Receptor Antagonist
This compound, commonly known as MK-801, is a potent and selective non-competitive antagonist of the NMDA receptor. It acts as an open-channel blocker, meaning it binds within the ion channel of the NMDA receptor when it is in its open state. This binding physically obstructs the flow of ions, thereby preventing the Ca2+ influx necessary for LTP induction. Due to its high affinity and slow dissociation kinetics, the block by MK-801 is use-dependent and long-lasting.
Quantitative Data on LTP Inhibition by MK-801
The inhibitory effect of MK-801 on LTP has been quantified in numerous studies. The following tables summarize key findings on its dose-dependent inhibition and IC50 values.
| Preparation | Concentration/Dose | Effect on LTP | Reference |
| Rat Hippocampal Slices (in vitro) | 5-50 µM | Produced a maximal inhibition of LTP of 50%. | [1] |
| Rat Hippocampal Slices (in vitro) | 10 µM | Attenuated the development of LTP of the CA1 population spike. | [2] |
| Unanesthetized Rat (in vivo) | 0.1 mg/kg | Blocked the induction of LTP in the perforant path. | [3] |
| Unanesthetized Rat (in vivo) | 1.0 mg/kg | Blocked the induction of LTP in the perforant path. | [3] |
| Parameter | Value | Experimental Conditions | Reference |
| IC50 for LTP inhibition | 0.13 ± 0.02 µM | Rat hippocampal slices, prolonged pre-incubation (6.4 ± 0.4 h) | |
| IC50 for NMDA-induced currents | 0.14 ± 0.04 µM | Cultured superior colliculus neurons, recorded at -70 mV |
Experimental Protocols
In Vitro Hippocampal Slice Preparation for LTP Recording
This protocol describes the preparation of acute hippocampal slices from rodents for the study of LTP.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (ACSF)
-
Recovery chamber
-
Recording chamber
ACSF Composition (in mM):
-
124 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
26 NaHCO3
-
10 D-glucose
-
2.5 CaCl2
-
1.3 MgSO4
Procedure:
-
Anesthetize the animal and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed ACSF.
-
Isolate the hippocampus from one or both hemispheres.
-
Mount the hippocampus onto the vibratome stage and submerge it in ice-cold, carbogen-gassed ACSF.
-
Cut transverse slices (typically 300-400 µm thick).
-
Transfer the slices to a recovery chamber containing carbogen-gassed ACSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogen-gassed ACSF until they are transferred to the recording chamber.
Induction and Recording of LTP with MK-801 Application
This protocol outlines the electrophysiological recording of LTP and the application of MK-801.
Equipment:
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Stimulating and recording electrodes
-
Perfusion system
Procedure:
-
Transfer a hippocampal slice to the recording chamber, which is continuously perfused with carbogen-gassed ACSF at a constant temperature (typically 30-32°C).
-
Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli (e.g., every 15-30 seconds) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-50% of the maximal amplitude. Record a stable baseline for at least 20-30 minutes.
-
MK-801 Application: To study the effect of MK-801 on LTP induction, switch the perfusion to ACSF containing the desired concentration of MK-801. Allow the drug to perfuse for a sufficient amount of time (e.g., 20-30 minutes) to reach equilibrium in the tissue before inducing LTP.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the fEPSP slopes to the average baseline slope. LTP is typically quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the post-HFS recording period compared to the baseline.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor-Dependent LTP
The following diagram illustrates the key molecular events initiated by NMDA receptor activation that lead to the induction of LTP. MK-801 blocks the initial Ca2+ influx, thereby inhibiting this entire cascade.
Caption: NMDA Receptor-dependent LTP signaling cascade.
Experimental Workflow for In Vitro LTP with MK-801
The following diagram outlines the typical workflow for an in vitro LTP experiment designed to test the effects of MK-801.
Caption: Workflow for an in vitro LTP experiment with MK-801.
Logical Relationship of MK-801 Action
This diagram illustrates the logical steps leading to the inhibition of LTP by MK-801.
Caption: Logical flow of LTP inhibition by MK-801.
Conclusion
This compound (MK-801) is a powerful tool for studying the mechanisms of NMDA receptor-dependent LTP. Its action as a non-competitive, open-channel blocker effectively prevents the critical influx of calcium required for the induction of this form of synaptic plasticity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals investigating the modulation of synaptic plasticity and its implications for cognition and neurological disorders.
References
Methodological & Application
Application Notes and Protocols for (-)-Dizocilpine Maleate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dizocilpine maleate (B1232345), commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to a site within the receptor's ion channel, MK-801 blocks the influx of Ca2+, thereby inhibiting NMDA receptor-mediated signaling. This mechanism of action makes it a valuable pharmacological tool in neuroscience research to study the role of the NMDA receptor in various physiological and pathological processes. In rodent models, MK-801 is widely used to induce behaviors that mimic symptoms of neuropsychiatric and neurological disorders, including schizophrenia, psychosis, and cognitive dysfunction. It is also utilized in models of neuroprotection against excitotoxic insults like ischemia.
These application notes provide a comprehensive overview of the dosages and protocols for using (-)-Dizocilpine maleate in rodent models, tailored for researchers in neuroscience, pharmacology, and drug development.
Data Presentation: this compound Dosages in Rodent Models
The following tables summarize the quantitative data on MK-801 dosages for various applications in rats and mice. Dosages can vary depending on the specific research question, rodent strain, and experimental design.[1]
Table 1: MK-801 Dosage for Schizophrenia-Like Models
| Species/Strain | Dosage Range (mg/kg) | Route of Administration | Key Observations & Applications |
| Rats | |||
| Sprague-Dawley | 0.05 - 0.15 | Intraperitoneal (i.p.) | Induction of hyperlocomotion, stereotypy, and deficits in behavioral flexibility.[2] Used to model positive and negative symptoms of schizophrenia.[3] |
| Long-Evans | 0.15 | i.p. | Disruption of behavioral flexibility in serial reversal learning tasks.[4] |
| Wistar | 0.5 - 1.0 (chronic) | i.p. | Induction of hyperlocomotion that persists into adulthood.[5] |
| Mice | |||
| CD-1 | 0.1 - 0.3 (acute) | i.p. | Dose-dependent induction of various neuropsychiatric symptoms, including diminished spontaneous alternation, hyperlocomotion, social deficits, and decreased self-grooming.[6][7] |
| C57BL/6 | 0.6 (chronic) | i.p. | Induction of schizophrenia-like behavioral abnormalities and decreased NMDA receptor and BDNF expression.[6] |
| ICR | 0.1 | i.p. or Subcutaneous (s.c.) | Induction of memory and learning impairments.[8] |
Table 2: MK-801 Dosage for Neuroprotection Studies
| Species/Strain | Dosage Range (mg/kg) | Route of Administration | Key Observations & Applications |
| Rats | |||
| Wistar | 1.5 - 5.0 | Intravenous (i.v.) | Neuroprotection against hypoglycemic brain damage.[9] |
| Sprague-Dawley | 0.5 | i.v. | Reduction of focal ischemic brain damage.[10] |
| Sprague-Dawley | 0.04 (bolus) + 0.6 µg/kg/min (infusion) | i.v. | Determination of minimum effective plasma concentration for neuroprotection in a middle cerebral artery occlusion model. |
| Wistar | 3.0 | i.p. | Protection against repeated global ischemic insults.[11] |
| Mice | |||
| ICR | 1.0 | s.c. or i.p. | Induction of vacuolization in cortical neurons. High doses (10 mg/kg) caused irreversible neurodegeneration.[12] |
Table 3: MK-801 Dosage for Cognitive Impairment Models
| Species/Strain | Dosage Range (mg/kg) | Route of Administration | Key Observations & Applications |
| Rats | |||
| Sprague-Dawley | 0.05 - 0.1 | i.p. | Interference with cognitively demanding forms of behavioral flexibility.[2] |
| Long-Evans | 0.1 | i.p. | Disruption of the retention of new information. |
| Wistar | 10 (single high dose) | i.p. | Long-lasting impairment of water maze performance.[1] |
| Mice | |||
| CD-1 | 0.1 | i.p. | Diminished spontaneous alternation in the Y-maze test.[7] |
| C57BL/6J | 0.05 - 0.3 | i.p. | Dose-dependent decline in spatial working memory. |
Experimental Protocols
Protocol 1: Induction of Schizophrenia-Like Behaviors in Mice
This protocol describes the induction of schizophrenia-like symptoms in mice using repeated injections of MK-801, as adapted from studies modeling both positive and negative symptoms.[6]
Materials:
-
This compound (MK-801)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Appropriate mouse strain (e.g., C57BL/6)
-
Behavioral testing apparatus (e.g., open field arena, social interaction chamber)
Procedure:
-
Animal Handling and Habituation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the mice for several days prior to the experiment to acclimate them to the researcher.
-
Habituate the mice to the behavioral testing rooms and apparatuses for at least 1-2 days before the start of the experiment.
-
-
Drug Preparation:
-
Prepare a stock solution of MK-801 by dissolving it in sterile saline. A common stock concentration is 1 mg/ml.[6]
-
On the day of injection, dilute the stock solution with sterile saline to the desired final concentration for a 0.6 mg/kg dose. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Administration:
-
Administer MK-801 (0.6 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once daily for 14 consecutive days.[6]
-
-
Behavioral Testing:
-
Conduct behavioral tests to assess schizophrenia-like symptoms. Testing is typically performed 30 minutes after the final MK-801 or vehicle injection.
-
Open Field Test (for locomotor activity): Place the mouse in the center of an open field arena and record its activity for a set period (e.g., 15-30 minutes). Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[6]
-
Social Interaction Test (for negative symptoms): Place the test mouse in an arena with a novel mouse and measure the duration and frequency of social behaviors (e.g., sniffing, following, grooming) for a defined period.[6]
-
Cognitive Tests (e.g., Y-maze, Morris water maze): Assess cognitive deficits, such as impaired working memory or spatial learning.[6][7]
-
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the behavioral outcomes between the MK-801-treated group and the vehicle-treated control group.
-
Protocol 2: Neuroprotection Study in a Rat Model of Focal Ischemia
This protocol outlines a method to assess the neuroprotective effects of MK-801 in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).
Materials:
-
This compound (MK-801)
-
Sterile saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Physiological monitoring equipment (temperature, blood pressure)
-
Histological supplies (e.g., TTC stain)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat (e.g., Sprague-Dawley) with an appropriate anesthetic.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Induction of Focal Ischemia (MCAO):
-
Perform the MCAO surgery to induce a focal ischemic stroke. This typically involves the intraluminal filament method.
-
-
Drug Preparation and Administration:
-
Prepare MK-801 solution in sterile saline.
-
Administer MK-801 or vehicle (saline) at the desired dose and route. For example, a 0.5 mg/kg intravenous (i.v.) injection can be given 30 minutes before or after MCAO.[10] Alternatively, a continuous infusion protocol can be used to maintain a steady plasma concentration.
-
-
Post-operative Care and Monitoring:
-
Monitor the animal's physiological parameters during and after surgery.
-
Allow the animal to recover from anesthesia.
-
-
Assessment of Neuroprotection:
-
At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal.
-
Harvest the brain and section it.
-
Stain the brain sections with a marker of infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume in the MK-801-treated and vehicle-treated groups.
-
-
Data Analysis:
-
Compare the infarct volumes between the groups using statistical analysis to determine the neuroprotective efficacy of MK-801.
-
Mandatory Visualizations
Signaling Pathway of this compound (MK-801)
Caption: Mechanism of action of this compound (MK-801).
Experimental Workflow for Rodent Behavioral Studies with MK-801
References
- 1. The neuroprotective efficacy of MK-801 in focal cerebral ischemia varies with rat strain and vendor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychogenics.com [psychogenics.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology | Advances in Engineering Technology Research [madison-proceedings.com]
- 8. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of MK-801 against traumatic brain injury in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-801 Induced Psychosis Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the non-competitive NMDA receptor antagonist, MK-801 (dizocilpine), to induce a psychosis-like state in rats. This model is instrumental in studying the neurobiology of psychosis and for the preclinical assessment of novel antipsychotic agents.
Introduction
MK-801 is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking the ion channel of the receptor, MK-801 inhibits glutamatergic neurotransmission, a mechanism believed to be central to the pathophysiology of schizophrenia. Administration of MK-801 to rats induces a range of behavioral abnormalities that mimic the positive, negative, and cognitive symptoms of schizophrenia in humans. These include hyperlocomotion, stereotyped behaviors, social withdrawal, and deficits in learning and memory.[1][2][3] This animal model offers significant value for investigating the underlying neurobiological mechanisms of psychosis and for screening potential therapeutic compounds.
Data Presentation: Quantitative Effects of MK-801 on Rat Behavior
The following tables summarize the dose-dependent effects of MK-801 on various behavioral paradigms in rats. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Effects of Acute MK-801 Administration on Locomotor Activity
| Dose (mg/kg, i.p.) | Observation Time | Effect on Locomotor Activity | Reference |
| 0.01 - 0.1 | - | Dose-dependent increase in locomotor activity. | [4] |
| 0.15 - 0.5 | - | Robust, dose-dependent increase in locomotor activity. | [5] |
| 0.2 | 15 min | Marked increase in the initial rate of locomotion and elimination of its decrement over time in male rats. | [6] |
| 0.3 | - | Significant increase in locomotor activity. | [7] |
Table 2: Effects of Acute MK-801 Administration on Social Interaction
| Dose (mg/kg) | Administration Route | Effect on Social Interaction | Reference |
| 0.05 - 0.2 | i.p. | Dose-dependent decrease in social interaction time. | [8] |
| 0.1 | i.p. | Significant inhibition of social interactions. | [2][3] |
| 0.15 | i.p. | Reduced investigation time of a novel companion. | [9] |
Table 3: Effects of Acute MK-801 Administration on Prepulse Inhibition (PPI)
| Dose (mg/kg) | Administration Route | Effect on PPI | Reference |
| 0.15 | i.p. | Disruption of PPI. | [10][11] |
| Neonatal (P7-10) 0.13 or 0.20 | - | Disrupted PPI in adolescence and early adulthood. | [12] |
Table 4: Effects of Acute MK-801 Administration on Cognitive Function (Morris Water Maze)
| Dose (mg/kg) | Administration Route | Effect on Morris Water Maze Performance | Reference |
| 0.1 | i.p. | Slowed learning of new mazes (increased time and errors to find the platform). | [13] |
| 0.1 | i.p. | No significant effect on spatial learning in one study. | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to represent standard practices.
Protocol 1: Induction of Hyperlocomotion (Open Field Test)
Objective: To assess the effects of MK-801 on spontaneous locomotor activity, a measure analogous to the positive symptoms of psychosis.
Materials:
-
Open field apparatus (a square or circular arena with walls to prevent escape, often equipped with automated tracking software).
-
MK-801 solution (dissolved in 0.9% saline).
-
Saline solution (0.9%).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, it is recommended to habituate the rats to the open field arena for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
Drug Administration: Administer MK-801 (doses typically ranging from 0.1 to 0.5 mg/kg) or vehicle (saline) via i.p. injection.
-
Post-Injection Period: Return the rat to its home cage for a specific period (typically 15-30 minutes) to allow for drug absorption.
-
Testing: Place the rat in the center of the open field arena.
-
Data Collection: Record the locomotor activity for a defined period (e.g., 15-60 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (vertical activity).
-
Stereotyped behaviors (e.g., repetitive head weaving, circling).
-
-
Data Analysis: Compare the behavioral parameters between the MK-801-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Social Withdrawal (Social Interaction Test)
Objective: To evaluate the impact of MK-801 on social behavior, modeling the negative symptoms of schizophrenia.
Materials:
-
A neutral, dimly lit testing arena (often the same as the open field box).
-
Two unfamiliar rats of the same sex and similar weight.
-
MK-801 solution.
-
Saline solution.
-
Syringes and needles.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour.
-
Drug Administration: Administer MK-801 (doses typically ranging from 0.05 to 0.2 mg/kg) or vehicle to one rat of each pair. The other rat remains untreated (the "partner").
-
Post-Injection Period: Return the injected rat to its home cage for 15-30 minutes.
-
Testing: Place both the drug-treated rat and its untreated partner into the testing arena simultaneously.
-
Data Collection: Videotape the interaction for a set duration (e.g., 10-15 minutes). An observer, blind to the treatment conditions, should score the following behaviors:
-
Time spent in active social interaction (e.g., sniffing, grooming, following).
-
Latency to the first social interaction.
-
Number of social interaction bouts.
-
Locomotor activity of the treated rat can also be measured to control for general activity effects.
-
-
Data Analysis: Compare the social interaction parameters between the MK-801-treated groups and the vehicle-treated control group.
Protocol 3: Evaluation of Sensorimotor Gating (Prepulse Inhibition - PPI) Test
Objective: To measure deficits in sensorimotor gating, a translational marker of information processing deficits observed in schizophrenia.
Materials:
-
A startle response system with a sound-attenuating chamber.
-
MK-801 solution.
-
Saline solution.
-
Syringes and needles.
Procedure:
-
Habituation: Acclimate the rats to the testing room.
-
Drug Administration: Administer MK-801 (e.g., 0.15 mg/kg) or vehicle via i.p. injection.
-
Post-Injection Period: Return the rat to its home cage for 15-30 minutes.
-
Testing:
-
Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 2-16 dB above background) presented shortly (e.g., 100 ms) before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Collection: The startle response (amplitude of the whole-body flinch) is measured automatically by the system.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Compare the %PPI between the MK-801 and vehicle groups.
Signaling Pathways and Experimental Workflows
MK-801 Mechanism of Action and Downstream Effects
MK-801 acts as a non-competitive antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is crucial for synaptic plasticity, learning, and memory. By blocking this channel, MK-801 disrupts normal glutamatergic neurotransmission. This disruption is hypothesized to lead to a downstream dysregulation of other neurotransmitter systems, notably dopamine (B1211576) and serotonin (B10506), which are implicated in the symptoms of psychosis.[1][15][16][17]
Caption: MK-801 blocks the NMDA receptor, leading to altered neurotransmitter release.
Experimental Workflow for Assessing Antipsychotic Drug Efficacy
The MK-801 induced psychosis model is frequently used to screen for the efficacy of potential antipsychotic drugs. The general workflow for such an experiment is outlined below.
Caption: Workflow for testing antipsychotic efficacy using the MK-801 model.
References
- 1. The behavioural effects of MK-801 in rats: involvement of dopaminergic, serotonergic and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 11. Histamine H3 receptor activation reduces the impairment in prepulse inhibition (PPI) of the acoustic startle response and Akt phosphorylation induced by MK-801 (dizocilpine), antagonist at N-Methyl-d-Aspartate (NMDA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term effects of neonatal MK-801 treatment on prepulse inhibition in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of MK-801 on learning and memory as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 15. The N-methyl-D-aspartate receptor antagonist MK-801 induces increases in dopamine and serotonin metabolism in several brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of (-)-Dizocilpine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Dizocilpine maleate (B1232345), also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a crucial tool in neuroscience research for studying the role of NMDA receptors in various physiological and pathological processes, including learning, memory, and neurotoxicity. Proper dissolution and formulation of (-)-Dizocilpine maleate are critical for accurate and reproducible results in in vivo studies. These application notes provide detailed protocols for the preparation of this compound for in vivo injections.
Data Presentation: Solubility of this compound
The solubility of this compound can vary depending on the solvent and the specific salt form. The following table summarizes the solubility of this compound in commonly used solvents. It is crucial to use fresh, high-purity solvents to ensure optimal dissolution. For instance, hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle is recommended[1][2].
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |
| Water | 3.37 - 8.43 | 10 - 25 | Requires gentle warming and/or sonication. | [2][3][4][5] |
| DMSO | 67 - 133.33 | 100 - 395.20 | Use of fresh, non-hygroscopic DMSO is recommended. Ultrasonic assistance may be needed. | [1][2][3][5] |
| Ethanol | 0.5 - 25 | ~1.48 - 74.10 | Ultrasonic assistance may be needed. | [2][3][6] |
| Dimethylformamide (DMF) | 25 | ~74.10 | Purge with an inert gas. | [6] |
| 0.9% Saline | Not explicitly quantified, but used as a vehicle. | - | A common vehicle for intraperitoneal injections. | [2][7][8][9] |
| 1:9 DMF:PBS (pH 7.2) | ~0.5 | ~1.48 | The compound should first be dissolved in DMF. | [6] |
Experimental Protocols
Below are detailed protocols for dissolving this compound for in vivo administration. The choice of protocol will depend on the desired final concentration, the route of administration, and the experimental design.
Protocol 1: Dissolution in Saline for Intraperitoneal (i.p.) Injection
This is the most straightforward method for preparing this compound for i.p. injection in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 0.5 mg/mL)[8].
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied[4][5].
-
Visually inspect the solution to ensure there are no visible particles.
-
Prior to injection, filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates[3].
-
The solution should be prepared fresh on the day of use[4].
Protocol 2: Preparation of a Stock Solution in DMSO and Dilution for Injection
This protocol is useful when a higher concentration stock solution is needed or for formulations that require co-solvents.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 67 mg/mL)[1]. Ensure a new, sealed bottle of DMSO is used to avoid issues with water absorption[1][2].
-
Vortex thoroughly until the powder is completely dissolved. Ultrasonic assistance can be used if necessary[2][3].
-
This stock solution can be stored at -20°C for up to a month or at -80°C for up to a year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles[10].
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using sterile saline or PBS. Be mindful of the final percentage of DMSO in the injection solution, as high concentrations can be toxic. Aim to keep the final DMSO concentration as low as possible (typically <10%).
-
Vortex the final solution thoroughly before administration.
Protocol 3: Formulation with Co-solvents for Enhanced Solubility and Stability
For certain applications, a more complex vehicle may be required to improve solubility and stability.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes and pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 2 (e.g., 67 mg/mL)[1].
-
In a separate sterile tube, prepare the vehicle by mixing the solvents in the desired ratio. A common formulation involves a step-wise addition:
-
This method results in a final solution with 5% DMSO, 40% PEG300, and 5% Tween® 80.
-
This mixed solution should be used immediately for optimal results[1].
Mandatory Visualizations
Caption: General workflow for the preparation of this compound for in vivo injection.
Caption: Mechanism of action of this compound at the NMDA receptor.
Stability and Storage
-
Solid Form: this compound powder should be stored at room temperature or at -20°C for long-term storage (up to 3 years)[5][10].
-
Stock Solutions: As a general guideline, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year[10]. It is highly recommended to prepare fresh solutions for each experiment or to use aliquots from a stock solution to avoid repeated freeze-thaw cycles which can degrade the compound[3][10]. Aqueous solutions should be prepared fresh on the day of use[4].
Safety Precautions
This compound is a potent neuroactive compound and should be handled with care. It is intended for laboratory research use only and is not for human or veterinary use[6]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hellobio.com [hellobio.com]
- 5. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 9. Frontiers | Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (-)-Dizocilpine Maleate in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dizocilpine maleate (B1232345), commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By binding to the PCP site within the ion channel of the NMDA receptor, MK-801 blocks the influx of Ca2+, a critical step in excitatory neurotransmission.[3][4] While this mechanism confers neuroprotective effects in conditions like ischemia, MK-801 itself can induce neurotoxicity, characterized by neuronal vacuolization, degeneration, and apoptosis in specific brain regions.[1][5][6][7] This paradoxical effect makes MK-801 a valuable tool for studying the mechanisms of excitotoxicity and for screening potential neuroprotective agents. These application notes provide detailed protocols for utilizing (-)-Dizocilpine maleate in both in vivo and in vitro neurotoxicity studies.
Mechanism of Action in Neurotoxicity
MK-801-induced neurotoxicity is not fully elucidated but is thought to involve a complex interplay of pathways. The primary mechanism is the blockade of NMDA receptors, which can paradoxically lead to the disinhibition of certain neuronal circuits.[6][7] This can result in the over-activation of other neurotransmitter systems, leading to downstream pathological effects. Key signaling pathways implicated in MK-801 neurotoxicity include:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS) and nitric oxide (NO) has been observed following MK-801 administration.[8] This leads to cellular damage and contributes to neuronal cell death.[8][9]
-
Altered Glucose Metabolism: MK-801 can cause significant alterations in local cerebral glucose utilization, which is closely linked to the observed neurotoxicity.[1]
-
Apoptosis: MK-801 has been shown to induce apoptosis, evidenced by the activation of caspase-3, a key executioner caspase.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound.
Table 1: In Vivo Neurotoxicity of this compound in Rodents
| Animal Model | Dose (mg/kg) | Route of Administration | Brain Region Affected | Observed Neurotoxic Effects | Reference |
| Rat | 1 | Subcutaneous (s.c.) | Retrosplenial/Posterior Cingulate Cortex | Neuronal degeneration and cell death, neuronal vacuolation. | [1] |
| Rat | 1 - 10 | Intraperitoneal (i.p.) | Striatum, Hippocampus | Prevention of NMDA-induced neurodegeneration. | [2] |
| Rat | 5 | Intraperitoneal (i.p.) | Magnocellular Nucleus Basalis | Protection against NMDA-induced neurodegeneration. | [12] |
| Mouse | 0.5 - 1.0 | Subcutaneous (s.c.) | Posterior Cingulate/Retrosplenial Cortex | Formation of intracytoplasmic vacuoles in pyramidal neurons. | [5] |
| Mouse | 10 | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Posterior Cingulate/Retrosplenial Cortex | Selective, irreversible degeneration of neurons. | [5] |
| Rat (P7 pups) | 1 | Not specified | Cingulate Cortex, Somatosensory Cortex, Caudate-Putamen | Robust induction of activated caspase-3. | [10] |
Table 2: In Vitro Effects of this compound
| Cell Type | Concentration | Effect | Reference |
| Human Embryonic Stem Cell-derived Neurons | 10 µM | Neuroprotective against glutamate-induced excitotoxicity. | [13] |
| BV-2 Microglial Cells | < 500 µM | Inhibits LPS-induced microglial activation. | [3] |
| Cultured Microglia | Not specified | Cytotoxic. | [14] |
Experimental Protocols
Protocol 1: In Vivo Model of MK-801-Induced Neurotoxicity in Rats
This protocol is designed to induce neurotoxicity in the retrosplenial/posterior cingulate cortex of rats for subsequent histological or biochemical analysis.
Materials:
-
This compound (MK-801)
-
Sterile physiological saline (0.9% NaCl)
-
Adult female rats (female rats are reported to be more sensitive)[1]
-
Syringes and needles for subcutaneous injection
-
Animal handling and housing facilities
Procedure:
-
Animal Acclimatization: Acclimate female rats to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in sterile physiological saline to a final concentration of 1 mg/mL.[1]
-
Administration: Administer a single subcutaneous injection of MK-801 at a dose of 1 mg/kg.[1] A vehicle control group should be injected with an equivalent volume of physiological saline.
-
Post-injection Monitoring: Observe the animals for any behavioral changes.
-
Tissue Collection: At 4 hours post-injection for early changes like neuronal vacuolation, or 24 hours for neuronal cell death, euthanize the animals according to approved protocols.[1]
-
Brain Extraction and Processing: Perfuse the animals with saline followed by 4% paraformaldehyde. Extract the brain and post-fix in 4% paraformaldehyde overnight. Subsequently, cryoprotect the brain in a sucrose (B13894) solution before sectioning.
-
Analysis:
Protocol 2: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
This protocol assesses the neuroprotective potential of a test compound against MK-801-induced neurotoxicity in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., from fetal rat brains)
-
This compound (MK-801)
-
Test compound
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in multi-well plates at an appropriate density and allow them to mature for at least 3 days in vitro.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
MK-801 Treatment: Add MK-801 to the culture medium at a final concentration known to induce cytotoxicity in your specific cell type (a concentration range of 10-100 µM can be a starting point for optimization).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cytotoxicity Assessment: Measure cell death by quantifying the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the LDH release data to a positive control (e.g., cells treated with a lysis buffer) to represent 100% cell death. Compare the LDH release in the test compound-treated groups to the MK-801 only treated group to determine the neuroprotective effect.
Visualizations
Caption: Signaling pathway of MK-801-induced neurotoxicity.
Caption: Experimental workflow for in vivo neurotoxicity studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Mechanisms for MK-801-Induced Neurotoxicity Utilizing Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidants attenuate MK-801-induced cortical neurotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK801-induced activated caspase-3 exhibits selective co-localization with GAD67 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo protection against NMDA-induced neurodegeneration by MK-801 and nimodipine: combined therapy and temporal course of protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MK-801 is cytotoxic to microglia in vitro and its cytotoxicity is attenuated by glutamate, other excitotoxic agents and atropine. Possible presence of glutamate receptor and muscarinic receptor on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment Following MK-801 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting and interpreting behavioral tests in rodents following the administration of MK-801 (Dizocilpine), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. MK-801 is widely used in preclinical research to model symptoms of neuropsychiatric disorders, such as schizophrenia, and to investigate the roles of the glutamatergic system in cognition and behavior.[1][2] This document outlines detailed protocols for key behavioral assays, presents quantitative data in structured tables, and includes diagrams of the underlying signaling pathway and experimental workflows.
Mechanism of Action
MK-801 is a potent and selective non-competitive antagonist of the NMDA receptor.[2] It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium (Ca2+) and other ions.[2][3] This action is use-dependent, meaning the channel must be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) before MK-801 can exert its blocking effect.[2] The blockade of NMDA receptor function disrupts synaptic plasticity, including long-term potentiation (LTP), which is a cellular mechanism crucial for learning and memory.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by MK-801.
Caption: MK-801 blocks the NMDA receptor's ion channel, inhibiting Ca2+ influx.
Behavioral Assays
The administration of MK-801 induces a range of behavioral changes in rodents that can be quantified using various standardized tests. The selection of a specific test and the dose of MK-801 depends on the research question and the behavioral domain of interest.
Open Field Test (OFT)
The OFT is used to assess locomotor activity, exploration, and anxiety-like behavior.[1] MK-801 administration typically induces hyperlocomotion in a dose-dependent manner.[4][5][6]
Experimental Workflow
Caption: Workflow for the Open Field Test following MK-801 administration.
Quantitative Data Summary
| Species | Strain | MK-801 Dose (mg/kg, i.p.) | Key Findings |
| Mouse | NMRI | 0.1 - 0.5 | Dose-dependent increase in locomotor activity.[4] |
| Mouse | CD-1 | 0.1, 0.12, 0.15, 0.2, 0.3 | Dose-dependent increase in distance moved, with significant effects at 0.12 mg/kg and above.[1][5][6] |
| Mouse | C57BL/6J | 0.1, 0.3 | Significant increase in locomotor activity.[7] |
| Mouse | CD-1 | 0.178, 0.32 | Significant increase in total distance traveled and ambulatory counts.[8] |
| Rat | Wistar | ≥ 0.2 | Impaired performance on sensorimotor tests and signs of intoxication.[9] |
Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning.[1] The arena is typically placed in a sound-attenuated room with controlled lighting.
-
Animal Handling and Habituation: Handle the animals for several days prior to testing to reduce stress. On the testing day, bring the animals to the testing room and allow them to acclimatize for at least 30 minutes.
-
Drug Administration: Administer MK-801 or vehicle (e.g., 0.9% saline) via intraperitoneal (i.p.) injection.[7] A common waiting period before starting the test is 30 minutes.[1][5][6]
-
Test Procedure: Gently place the animal in the center of the open field arena.[1] Allow the animal to explore freely for a set duration, typically 25-30 minutes.[1] A 5-minute habituation period at the beginning of the session is sometimes excluded from the analysis.[1]
-
Data Collection and Analysis: Use an automated video tracking system to record and analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Grooming duration
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests, such as one-way ANOVA, to compare the effects of different doses of MK-801 with the vehicle control group.[1][5][6]
Y-Maze Test
The Y-maze test is used to assess spatial working memory. The task is based on the natural tendency of rodents to explore novel environments. A deficit in spontaneous alternation is indicative of impaired spatial working memory.
Experimental Workflow
Caption: Workflow for the Y-Maze Test following MK-801 administration.
Quantitative Data Summary
| Species | Strain | MK-801 Dose (mg/kg, i.p.) | Key Findings |
| Mouse | CD-1 | 0.1 | Diminished spontaneous alternation.[1][5] |
| Mouse | C57BL/6J | 0.05, 0.1, 0.3 | Significant decrease in the percentage of spontaneous alternations at all tested doses.[7] |
Protocol: Y-Maze Test
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.
-
Animal Handling and Habituation: As described for the OFT.
-
Drug Administration: Administer MK-801 or vehicle i.p. 30 minutes before the test.[1]
-
Test Procedure: Place the animal at the end of one arm and allow it to freely explore the maze for a predetermined time (e.g., 8 minutes).
-
Data Collection and Analysis: Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Statistical Analysis: Use statistical tests like one-way ANOVA to compare the percentage of spontaneous alternation between treatment groups.[1]
Novel Object Recognition Task (NORT)
The NORT assesses recognition memory. This task takes advantage of the innate tendency of rodents to explore novel objects more than familiar ones. Impaired performance, indicated by a lack of preference for the novel object, suggests deficits in recognition memory.
Experimental Workflow
Caption: Workflow for the Novel Object Recognition Task.
Quantitative Data Summary
| Species | Strain | MK-801 Dose (mg/kg, i.p.) | Key Findings |
| Rat | Wistar | 0.001, 0.01, 0.1 | Impaired short- and long-term recognition memory when given before or after training.[10] |
Protocol: Novel Object Recognition Task
-
Apparatus: An open field arena. A variety of objects that are different in shape, color, and texture, but similar in size and complexity, are required.
-
Animal Handling and Habituation: Habituate the animals to the empty arena for several days before the experiment.
-
Training (Sample) Phase:
-
Administer MK-801 or vehicle 20 minutes prior to training.[10]
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set duration (e.g., 3-5 minutes).
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1.5 or 24 hours).[10]
-
Testing (Choice) Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time it spends exploring each object for a set duration (e.g., 3 minutes).
-
-
Data Collection and Analysis: Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it. Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly different from zero indicates successful recognition memory.
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-sample t-test to compare DI to zero, ANOVA for group comparisons) to analyze the data.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. Deficits in PPI are observed in schizophrenia and can be modeled in rodents by administering NMDA receptor antagonists like MK-801.[11]
Experimental Workflow
Caption: Workflow for the Prepulse Inhibition Test.
Quantitative Data Summary
| Species | Strain | MK-801 Dose (mg/kg, i.p.) | Key Findings |
| Mouse | Ahi1+/- | 0.15 | Significant disruption of PPI.[12] |
| Mouse | C57BL/6J | 0.1, 0.3 | Diminished PPI.[7] |
| Rat | Wistar, Sprague-Dawley | Not specified | Disrupted PPI in both strains.[11] |
| Mouse | Not specified | 0.3 - 1 | Dose-dependent disruption of PPI.[13] |
Protocol: Prepulse Inhibition Test
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.[12]
-
Animal Handling and Habituation: As described for the OFT.
-
Drug Administration: Administer MK-801 or vehicle i.p. 30 minutes before the test.[12]
-
Test Procedure:
-
Place the animal in the holding cylinder inside the chamber and allow for a 5-minute acclimation period with background noise (e.g., 68 dB).[12]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110 dB, 40 ms (B15284909) white noise) that elicits a startle response.[12]
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 2-16 dB above background) presented shortly before the startling pulse (e.g., 100 ms lead time).[12]
-
No-stimulus trials: Background noise only, to measure baseline movement.[12]
-
-
-
Data Collection and Analysis: The startle response is measured as the peak amplitude of the animal's movement. The percentage of PPI is calculated for each prepulse intensity as: (1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)) x 100.
-
Statistical Analysis: Use repeated measures ANOVA to analyze the effects of treatment and prepulse intensity on PPI.
Morris Water Maze (MWM)
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[14]
Experimental Workflow
Caption: Workflow for the Morris Water Maze test.
Quantitative Data Summary
| Species | Strain | MK-801 Dose (mg/kg, i.p.) | Key Findings |
| Mouse | CD-1 | Not specified | Used to investigate long-term memory deficits.[15] |
| Rat | Not specified | 0.1 | Impaired acquisition of the task.[16] |
Protocol: Morris Water Maze
-
Apparatus: A large circular pool (e.g., 90-100 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).[14] A hidden platform is submerged just below the water surface. The pool should be located in a room with various distal visual cues.
-
Animal Handling: As described for the OFT.
-
Acquisition Phase (e.g., 4-5 days):
-
Administer MK-801 or vehicle 30 minutes before the first trial of each day.[15]
-
Conduct multiple trials per day (e.g., 4 trials).
-
For each trial, gently place the animal in the water facing the pool wall at one of several predetermined start locations.
-
Allow the animal to swim and find the hidden platform for a maximum time (e.g., 60 seconds). If the animal fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for a short period (e.g., 30 seconds).[14]
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
-
Data Collection and Analysis: Use a video tracking system to record:
-
Acquisition: Escape latency (time to find the platform) and path length.
-
Probe Trial: Time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
-
Statistical Analysis: Use repeated measures ANOVA for acquisition data and one-way ANOVA or t-tests for probe trial data.
Conclusion
MK-801 is a valuable pharmacological tool for modeling certain behavioral and cognitive deficits observed in neuropsychiatric disorders. The behavioral tests described in these application notes provide robust and reproducible methods for assessing the effects of MK-801 and for screening potential therapeutic compounds. Careful attention to experimental design, including appropriate dosing, control groups, and standardized protocols, is essential for obtaining reliable and interpretable results.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dizocilpine - Wikipedia [en.wikipedia.org]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre- or post-training administration of the NMDA receptor blocker MK-801 impairs object recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 13. Cannabidiol reverses MK-801-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recording with (-)-Dizocilpine Maleate (MK-801)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (-)-Dizocilpine maleate (B1232345) (MK-801), a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in various electrophysiological recording paradigms. Understanding the impact of MK-801 on neuronal activity is crucial for studies related to synaptic plasticity, learning, memory, and various neurological disorders.
Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a well-characterized pharmacological tool used to investigate the role of NMDA receptors in neuronal function.[1][2][3] As a non-competitive antagonist, it binds to a site within the ion channel of the NMDA receptor, thereby blocking the influx of Ca2+ and Na+ ions.[1][3] This action is use-dependent, meaning the channel must be open for MK-801 to bind, and voltage-dependent.[3] Its effects on synaptic transmission and plasticity, particularly long-term potentiation (LTP), are profound and have been extensively studied.[4][5][6]
Mechanism of Action
MK-801 exerts its effects by binding to the phencyclidine (PCP) site inside the NMDA receptor's ion channel.[3] The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[7] Upon activation, the channel opens, allowing cation influx, which is a critical step in initiating downstream signaling cascades involved in synaptic plasticity.[7] By blocking this channel, MK-801 effectively inhibits NMDA receptor-mediated currents and subsequent cellular responses.[1][8]
Signaling Pathway
The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention by MK-801.
Data Presentation: Effects of MK-801 on Electrophysiological Parameters
The following tables summarize quantitative data from various studies on the effects of MK-801.
| Parameter | Preparation | MK-801 Concentration/Dose | Effect | Reference |
| Long-Term Potentiation (LTP) | ||||
| fEPSP Slope | Anesthetized Rats (in vivo) | 0.1 and 1.0 mg/kg | Blocked LTP induction | [5] |
| Population Spike | Anesthetized Rats (in vivo) | 1.0 mg/kg | No significant enhancement after kindling | [5] |
| Homosynaptic LTP (dCI to CA1) | Rat Hippocampal Slices (in vitro) | 5 mg/kg (i.p. treatment) | Suppressed for up to 7 days | [6] |
| Homosynaptic LTP (Schaffer Collaterals) | Rat Hippocampal Slices (in vitro) | 5 mg/kg (i.p. treatment) | Disturbed for at least 24 hours | [6] |
| Neuronal Firing and Activity | ||||
| Firing Rate (Nigrostriatal DA Neurons) | Anesthetized Rats (in vivo) | 0.05-3.2 mg/kg (i.v.) | Stimulated in 74% of neurons | [9] |
| Firing Rate (Mesoaccumbal DA Neurons) | Anesthetized Rats (in vivo) | 0.05-3.2 mg/kg (i.v.) | Stimulated in 100% of neurons | [9] |
| Firing Rate (CA1 Pyramidal Neurons) | Ischemia/Reperfusion Rats (in vivo) | Not specified | Increased during reperfusion | [10] |
| EEG and Event-Related Potentials (ERPs) | ||||
| EEG Power (Parietal Cortex) | Adult Rats (in vivo) | 0.1 mg/kg (i.p.) | Reduced power in 4-32 Hz bands | [11] |
| EEG Power (Hippocampus) | Adult Rats (in vivo) | 0.1 mg/kg (i.p.) | Reduced power in 16-32 Hz band | [11] |
| P3 ERP Amplitude | Adult Rats (in vivo) | 0.1 mg/kg (i.p.) | Reduced in control, but not in EtOH-exposed rats | [11] |
| Gamma Power | 3-month-old Male Rats (in vivo) | 0.056–0.3 mg/kg (s.c.) | Significant increases | [12] |
| Evoked Gamma Power and ITC | Mice (in vivo) | 0.4 mg/kg (i.p.) | Decreased | [13] |
Experimental Protocols
Protocol 1: In Vitro Field Potential Recording in Hippocampal Slices
This protocol is adapted from studies investigating the effects of MK-801 on LTP in the CA1 region of the hippocampus.[6]
1. Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). aCSF composition (in mM): 124 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Recording Setup:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
3. Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-50% of the maximal amplitude.
-
Record a stable baseline for at least 20-30 minutes.
4. MK-801 Application:
-
Prepare a stock solution of this compound in water or aCSF.
-
Bath-apply MK-801 at the desired final concentration (e.g., 10-50 µM) by switching the perfusion solution.
-
Allow the drug to equilibrate for at least 20-30 minutes.
5. LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
6. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the average baseline slope.
-
Compare the degree of potentiation between control (aCSF only) and MK-801 treated slices.
Protocol 2: In Vivo Extracellular Single-Unit Recording
This protocol is a general guide for in vivo recording, drawing on methodologies from studies on anesthetized animals.[9]
1. Animal Preparation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., urethane (B1682113) or chloral (B1216628) hydrate).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., substantia nigra or ventral tegmental area).
2. Electrode Placement:
-
Slowly lower a recording microelectrode (e.g., glass micropipette or tungsten electrode) to the target coordinates.
-
Identify neurons based on their characteristic firing patterns and waveforms.
3. Baseline Recording:
-
Once a stable single-unit recording is established, record the spontaneous firing rate for a baseline period of at least 10-15 minutes.
4. MK-801 Administration:
-
Administer MK-801 systemically, for example, via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose range is 0.05 to 3.2 mg/kg.[9]
-
Alternatively, for local application, use iontophoresis through a multi-barreled micropipette.
5. Post-Drug Recording:
-
Continue to record the neuron's firing activity for an extended period (e.g., 60-120 minutes) to observe the drug's effect on firing rate and pattern.
6. Data Analysis:
-
Analyze the firing rate (spikes/second) in bins (e.g., 1-minute bins) before and after drug administration.
-
Perform statistical analysis to determine significant changes from baseline.
-
Analyze changes in firing patterns, such as burst firing or firing regularity.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo electrophysiology experiment with MK-801.
Conclusion
This compound is an invaluable tool for dissecting the role of NMDA receptors in synaptic function and dysfunction. The protocols and data presented here provide a foundation for researchers to design and execute electrophysiological experiments using MK-801. Careful consideration of the experimental preparation, drug concentration, and recording paradigm is essential for obtaining robust and reproducible results. These application notes should serve as a valuable resource for scientists and researchers in the field of neuroscience and drug development.
References
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Dizocilpine - Wikipedia [en.wikipedia.org]
- 4. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and long-term effects of MK-801 on direct cortical input evoked homosynaptic and heterosynaptic plasticity in the CA1 region of the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Electrophysiological effects of MK-801 on rat nigrostriatal and mesoaccumbal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological effects of dizocilpine (MK-801) in adult rats exposed to ethanol during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Quantitative Electroencephalography to Inform Age- and Sex-Related Differences in NMDA Receptor Function Following MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA antagonist MK801 recreates auditory electrophysiology disruption present in autism and other neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following Chronic MK-801 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic administration of the non-competitive NMDA receptor antagonist MK-801 (dizocilpine) is a widely utilized preclinical model to investigate the pathophysiology of schizophrenia and other neuropsychiatric disorders. This model induces a state of NMDA receptor hypofunction, leading to a cascade of neurochemical and cellular alterations that mimic certain aspects of these conditions. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the resulting changes in protein expression and localization within specific brain regions. These application notes provide detailed protocols for performing IHC on brain tissue from animals chronically treated with MK-801, focusing on key protein markers implicated in the observed neuropathology.
The primary molecular targets affected by chronic MK-801 treatment include components of glutamatergic and GABAergic neurotransmission, as well as downstream signaling pathways involved in neuronal plasticity and survival. Notably, alterations in the expression of NMDA receptor subunits, parvalbumin (a marker for a specific subtype of GABAergic interneurons), and immediate early genes like c-Fos are consistently reported.[1][2][3] Furthermore, chronic NMDA receptor blockade impacts intracellular signaling cascades, including the MEK-ERK and Akt-GSK-3β pathways.[4][5][6]
These protocols are designed to guide researchers in the accurate detection and analysis of these changes, providing a foundation for understanding the molecular mechanisms underlying the effects of chronic MK-801 treatment.
Data Presentation: Summary of Expected Quantitative Changes
The following tables summarize the anticipated changes in protein expression or phosphorylation following chronic MK-801 treatment, based on findings from multiple studies. These tables are intended to serve as a reference for expected outcomes when performing IHC experiments.
Table 1: Changes in Neuronal Activity and Neurotransmitter Receptor Subunits
| Protein Marker | Brain Region(s) | Expected Change after Chronic MK-801 | Reference |
| c-Fos | Prefrontal Cortex (PFC), Posterior Cingulate/Retrosplenial (PC/RS) Cortex, Hypothalamus | Increased Expression | [1] |
| NMDA Receptor Subunit NR1 | Prefrontal Cortex, Hippocampus | Down-regulated mRNA at high doses | [3] |
| NMDA Receptor Subunit NR2A | Prefrontal Cortex | Dose-dependent changes: Increased protein at low dose, decreased at high dose | [3] |
| NMDA Receptor Subunit NR2B | Prefrontal Cortex | Dose-dependent changes: Increased protein at low dose, decreased at high dose | [3] |
Table 2: Alterations in GABAergic Interneurons
| Protein Marker | Brain Region(s) | Expected Change after Chronic MK-801 | Reference |
| Parvalbumin (PV) | Medial Prefrontal Cortex (mPFC), Hippocampus | Decreased expression/cell count | [2][7] |
Table 3: Modulation of Intracellular Signaling Pathways
| Protein Marker | Brain Region(s) | Expected Change after Chronic MK-801 | Reference |
| Phosphorylated MEK (p-MEK) | Frontal Cortex | Increased Phosphorylation | [4][5] |
| Phosphorylated ERK (p-ERK) | Frontal Cortex | Increased Phosphorylation | [4][5][6] |
| Phosphorylated Akt (p-Akt) | Frontal Cortex | Increased Phosphorylation | [4][5][6] |
| Phosphorylated GSK-3β (p-GSK-3β) | Frontal Cortex | Increased Phosphorylation | [4][5] |
| Phosphorylated CREB (p-CREB) | Frontal Cortex | Increased Phosphorylation | [4][5] |
Experimental Protocols
I. Chronic MK-801 Treatment Paradigm
A common experimental design for inducing a chronic schizophrenia-like state in rodents involves daily injections of MK-801.
Materials:
-
MK-801 (dizocilpine maleate)
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve MK-801 in sterile saline to the desired concentration. A typical dose range is 0.1-0.5 mg/kg.[2]
-
Administer MK-801 or vehicle (saline) via i.p. injection once daily for a period of 7 to 21 consecutive days.[8] The duration can be adjusted based on the specific research question.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
A washout period of at least 24 hours after the final injection is recommended before tissue collection to avoid acute drug effects.
II. Tissue Preparation for Immunohistochemistry
Proper tissue fixation and processing are critical for preserving antigenicity and tissue morphology.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Microscope slides
Procedure:
-
Deeply anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital).
-
Perform transcardial perfusion with ice-cold PBS followed by ice-cold 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 20% sucrose in PBS until it sinks, followed by 30% sucrose in PBS until it sinks.
-
Freeze the brain and section coronally at 30-40 µm using a cryostat or vibrating microtome.
-
Collect sections in a cryoprotectant solution and store at -20°C until use.
III. Immunohistochemistry Staining Protocol
This protocol provides a general framework for fluorescent immunohistochemistry. Antibody concentrations and incubation times may need to be optimized for specific targets.
Materials:
-
Primary antibodies (e.g., rabbit anti-c-Fos, mouse anti-parvalbumin, rabbit anti-pERK)
-
Fluorophore-conjugated secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)
-
PBS with 0.3% Triton X-100 (PBS-T)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Rinse free-floating sections three times in PBS for 10 minutes each.
-
Incubate sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.
-
Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C.
-
Rinse sections three times in PBS-T for 10 minutes each.
-
Incubate sections with the appropriate fluorophore-conjugated secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Rinse sections three times in PBS-T for 10 minutes each, protected from light.
-
Counterstain with DAPI for 10 minutes.
-
Rinse sections twice in PBS.
-
Mount sections onto microscope slides and coverslip with mounting medium.
-
Store slides at 4°C, protected from light, until imaging.
IV. Image Acquisition and Analysis
Procedure:
-
Acquire images using a confocal or fluorescence microscope. Ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all experimental groups.
-
For quantitative analysis, define regions of interest (ROIs) based on a brain atlas.
-
Quantify the number of immunopositive cells or the intensity of the fluorescent signal within the ROIs using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Normalize cell counts to the area of the ROI to obtain cell density.
-
Perform statistical analysis to compare between the MK-801 treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by chronic MK-801 treatment and the general experimental workflow for an immunohistochemistry experiment.
Caption: Signaling pathways affected by chronic MK-801.
References
- 1. Effects of acute and chronic administration of MK-801 on c-Fos protein expression in mice brain regions implicated in schizophrenia with or without clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenetic activation of parvalbumin interneurons in the prefrontal cortex rescues cognitive deficits induced by adolescent MK801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dizocilpine (MK-801) induces distinct changes of N-methyl-D-aspartic acid receptor subunits in parvalbumin-containing interneurons in young adult rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of repeated administrations of MK-801 on ERK and GSK-3beta signalling pathways in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Intraperitoneal vs. Subcutaneous MK-801 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Glutamate, the brain's primary excitatory neurotransmitter, activates NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[3] MK-801 acts by binding inside the receptor's ion channel, physically blocking the influx of ions like calcium (Ca²⁺) and preventing neuronal depolarization.[1][4] This mechanism makes MK-801 a valuable tool in preclinical research to model cognitive impairments and neuropsychiatric conditions like schizophrenia.[5][6][7]
The choice of administration route, primarily intraperitoneal (IP) or subcutaneous (SC), significantly impacts the pharmacokinetic and pharmacodynamic profile of MK-801, influencing experimental outcomes. These application notes provide a detailed comparison of IP and SC routes, quantitative data summaries, and standardized protocols to guide researchers in selecting the appropriate method for their study design.
Comparison of Administration Routes: Pharmacokinetics and Bioavailability
The route of administration determines the speed of absorption and the concentration of MK-801 that reaches the brain. Studies in mice have shown that subcutaneous administration leads to significantly higher and faster-achieved concentrations in both blood plasma and brain tissue compared to intraperitoneal injection at the same dose.[5][8][9]
-
Peak Concentration (Cmax): The maximum concentration of MK-801 in both brain and plasma is nearly two-fold higher when administered subcutaneously compared to the IP route.[5]
-
Time to Peak (Tmax): Peak concentrations in brain and plasma are reached faster with SC administration (approximately 15 minutes) than with IP administration (30-60 minutes).[5][9]
-
Overall Exposure (AUC): The total drug exposure, represented by the area under the curve (AUC), is also substantially higher with SC injection. The brain tissue AUC is approximately 59% higher, and the blood plasma AUC is over 1.5-fold higher after SC injection compared to IP.[5]
This enhanced bioavailability with the SC route is likely due to the avoidance of first-pass metabolism in the liver that can occur with IP injections, where a portion of the drug is absorbed into the portal circulation.
Data Presentation: Pharmacokinetic and Behavioral Summary
Table 1: Pharmacokinetic Parameters of MK-801 (0.1 mg/kg) in Male ICR Mice
| Parameter | Administration Route | Brain Tissue | Blood Plasma |
| Cmax (Maximum Concentration) | Subcutaneous (SC) | 26.25 ± 3.44 ng/g | 21.05 ± 1.25 ng/mL |
| Intraperitoneal (IP) | 13.92 ± 1.11 ng/g | 12.31 ± 1.54 ng/mL | |
| Tmax (Time to Peak) | Subcutaneous (SC) | 15 min | 15 min |
| Intraperitoneal (IP) | 30 min | 30 min | |
| AUC (0-240 min) (Total Exposure) | Subcutaneous (SC) | 2056.5 ± 217.2 ng·min/g | 1642.5 ± 109.2 ng·min/mL |
| Intraperitoneal (IP) | 1292.1 ± 123.8 ng·min/g | 1056.9 ± 142.3 ng·min/mL | |
| Data sourced from a comparative study on MK-801 bioavailability.[5] |
Table 2: Dose-Dependent Behavioral Effects of MK-801
| Route | Species | Dose Range (mg/kg) | Observed Behavioral Effects |
| Subcutaneous (SC) | Rat | 0.1 | Markedly increased locomotor activity.[10] |
| Rat | 0.25 | Stereotypy and ataxia.[10] | |
| Rat | 0.5 | Decreased locomotor activity, severe ataxia, and immobility.[10] | |
| Mouse | 0.1 | Impaired spatial working memory (Y-maze).[6] | |
| Mouse | 0.12 | Hyperlocomotion and social deficits.[6] | |
| Intraperitoneal (IP) | Mouse | 0.1 - 0.5 | Dose-dependent increase in locomotor activity.[11] |
| Mouse | > 0.5 | Ataxia, head weaving, and body rolling.[11] | |
| Rat | 0.2 (subchronic) | Increased stereotypic behavior (females), decreased grooming.[12] | |
| Rat | 1 - 10 | Neuroprotective against NMDA-induced lesions.[2][13] |
Note: The behavioral effects of MK-801 are highly dose-dependent.[7] Lower doses typically induce hyperlocomotion, while higher doses lead to more severe motor disturbances like ataxia and stereotypy.[10][11] Researchers must carefully titrate doses to achieve the desired effect without introducing confounding motor deficits.[7]
Mandatory Visualizations
Caption: NMDA receptor activation and blockade by MK-801.
Caption: Comparative workflow for IP and SC injections.
Caption: Decision diagram for selecting an administration route.
Experimental Protocols
Protocol 1: Preparation of MK-801 Solution
-
Materials:
-
(+)-MK-801 hydrogen maleate (B1232345) powder
-
Sterile, physiological saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Analytical balance and weigh boats
-
-
Procedure:
-
Calculate the required amount of MK-801 powder based on the desired final concentration and volume. Account for the molecular weight of the maleate salt if dosing based on the free base.
-
Under sterile conditions, weigh the MK-801 powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.[5]
-
Vortex the solution thoroughly until the MK-801 is completely dissolved.
-
Store the solution appropriately (e.g., protected from light at 4°C for short-term storage). Warm to room temperature before injection.[14]
-
Protocol 2: Intraperitoneal (IP) Administration (Mouse/Rat)
This protocol is a standard procedure for IP injection.[14][15][16]
-
Materials:
-
Prepared MK-801 solution
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Sterile needle (25-27g for mice, 23-25g for rats).[14] Use a new needle and syringe for each animal.[15][16]
-
70% ethanol (B145695) and gauze
-
-
Procedure:
-
Restraint: Securely restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen.[16] This avoids the cecum on the left side and the bladder in the midline.
-
Injection: Clean the site with 70% ethanol. Insert the needle, bevel up, at a 15-30 degree angle to the abdominal wall.
-
Aspiration: Gently pull back the plunger.[14] If no fluid (blood, urine, intestinal contents) enters the syringe hub, the placement is correct. If fluid is aspirated, discard the needle and syringe, and re-attempt at a different site with fresh materials.
-
Administration: Inject the solution smoothly. Do not move the needle once inserted to avoid damaging internal organs.[15]
-
Withdrawal & Monitoring: Withdraw the needle swiftly and return the animal to its cage. Observe the animal for any signs of distress, bleeding, or adverse reaction.[14]
-
Protocol 3: Subcutaneous (SC) Administration (Mouse/Rat)
-
Materials:
-
Prepared MK-801 solution
-
Appropriately sized sterile syringe and needle (as per IP protocol).
-
-
Procedure:
-
Restraint: Grasp the loose skin over the animal's shoulders and back (the scruff) with your thumb and forefinger.
-
Site Identification: The loose skin of the scruff is the most common site. This action creates a "tent" of skin.
-
Injection: Insert the needle, bevel up, at a 45-degree angle into the base of the skin tent. Be careful not to pass through the other side.
-
Aspiration: Gently aspirate to ensure the needle is not in a blood vessel.
-
Administration: Inject the solution. A small bleb or bubble will form under the skin, which is normal.
-
Withdrawal & Monitoring: Withdraw the needle and gently massage the area to aid dispersal of the solution. Return the animal to its cage and monitor.
-
Protocol 4: Open-Field Test for Locomotor Activity
This test is commonly used to assess the locomotor effects of MK-801.[11][17]
-
Apparatus: A square arena (e.g., 40x40x40 cm) with a plain, uniform floor. The arena should be equipped with an automated activity monitoring system (e.g., photobeam arrays) or a video camera for later analysis.
-
Procedure:
-
Habituation: Allow animals to habituate to the testing room for at least 60 minutes before the experiment begins.
-
Administration: Administer MK-801 or vehicle via the chosen route (IP or SC).
-
Testing: At a defined time post-injection (e.g., 15-30 minutes, corresponding to Tmax), place the animal in the center of the open-field arena.
-
Data Collection: Record activity for a set duration (e.g., 60-120 minutes).[17] Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Time spent in the center vs. periphery (anxiety-like behavior)
-
Stereotypical behaviors (e.g., head weaving, circling)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another appropriate cleaning agent between animals to remove olfactory cues.
-
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Systemic administration of MK-801 prevents N-methyl-D-aspartate-induced neuronal degeneration in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data on analysis of MK-801 bioavailability in mouse plasma and brain tissue by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sex-specific effects of subchronic NMDA receptor antagonist MK-801 treatment on hippocampal gamma oscillations [frontiersin.org]
- 13. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Dizocilpine maleate (B1232345) (MK-801) in animal studies. The information is compiled from various scientific studies to assist in experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral side effects of MK-801 in rodents?
A1: MK-801 is well-known to induce a range of dose-dependent behavioral changes in rodents. At lower doses (approximately 0.1-0.5 mg/kg), a common side effect is hyperlocomotion, characterized by a significant increase in coordinated movement.[1][2] As the dosage increases (typically above 0.5 mg/kg), more severe motor disturbances emerge, including ataxia (impaired coordination), head weaving, body rolling, and stereotyped behaviors.[1][3] Salivation has also been observed at these higher doses.[1]
Q2: My animals are showing conflicting behavioral results, such as periods of immobility instead of hyperactivity. Why might this be happening?
A2: This paradoxical effect can be dose and strain-dependent. Very low doses of MK-801 (e.g., 0.02 mg/kg in C57Bl/6 mice) have been reported to cause behavioral inhibition, where normal behaviors like locomotion and grooming are replaced by immobility.[3] It is crucial to consider the specific mouse or rat strain being used, as they can have different dose-response relationships for MK-801 induced behaviors.[2] For example, an increase in locomotor activity was seen in CD-1 mice at 0.5 mg/kg.[3]
Q3: I am investigating the cognitive effects of MK-801, but the motor side effects are interfering with my results. How can I minimize this?
A3: To isolate cognitive deficits, it is essential to use a low dose of MK-801 that does not produce significant sensorimotor side effects.[3] Studies suggest that doses up to 0.1 mg/kg (administered subcutaneously or intraperitoneally) in rodents can impair cognition without causing overt sensorimotor impairments or intoxication.[4] For instance, a dose of 0.1 mg/kg in CD-1 mice was found to impair spatial working memory in the Y-maze test without significantly increasing the total number of arm entries, which would indicate hyperlocomotion.[2][3]
Q4: Are there known neurotoxic effects of MK-801 in animal models?
A4: Yes, MK-801 has been shown to have neurotoxic properties, particularly at higher doses. In mice, moderate doses (0.5 and 1.0 mg/kg, s.c.) can induce the formation of vacuoles within neurons of the posterior cingulate and retrosplenial cortex.[5] Higher doses (e.g., 10 mg/kg) can lead to irreversible degeneration of a small number of neurons in these same brain regions.[5] Similar neuronal damage has been observed in rats, with affected areas also including the pyriform and entorhinal cortices, amygdala, and dentate gyrus.[6] These neurotoxic effects are a significant consideration and a reason why MK-801 is not used clinically in humans.[7]
Q5: How does MK-801 affect different age groups and sexes?
A5: The behavioral effects of MK-801 can vary with age and sex. One study found that the stimulatory locomotor effects were less pronounced in adolescent male rats compared to preweanling rats and adolescent female rats.[8][9] This suggests that developmental and hormonal factors can influence the response to MK-801. Researchers should consider these variables when designing experiments and interpreting data.
Troubleshooting Guides
Issue: High variability in locomotor activity between animals at the same dose.
-
Possible Cause: Differential sensitivity between individual animals or influence of environmental factors.
-
Troubleshooting Steps:
-
Ensure a consistent and low-stress environment for all animals before and during the experiment.
-
Acclimatize animals to the testing apparatus before drug administration.
-
Increase the sample size per group to improve statistical power and account for individual variability.
-
Consider counterbalancing the order of testing to minimize time-of-day effects.
-
Issue: Animals exhibit ataxia and stereotypy, confounding cognitive task performance.
-
Possible Cause: The administered dose is too high for the specific animal strain and intended behavioral paradigm.
-
Troubleshooting Steps:
-
Conduct a dose-response study to determine the threshold for motor impairments in your specific strain.
-
Select a lower dose that has been shown to induce cognitive deficits without significant motor side effects (e.g., ≤ 0.1 mg/kg).[4][10]
-
Allow for a sufficient pre-testing interval after drug administration for the acute motor effects to subside while cognitive effects are still present. The peak brain concentration is often observed 40-60 minutes after systemic injection.[2][3]
-
Issue: Observed neurotoxicity at doses intended for behavioral studies.
-
Possible Cause: The chosen dose, although behaviorally active, is crossing the threshold for neurotoxic effects.
-
Troubleshooting Steps:
-
Review the literature for the neurotoxic profile of MK-801 in your specific animal model and strain.
-
Consider using lower doses for chronic studies to minimize the risk of cumulative neurotoxicity.
-
If possible, perform histological analysis on a subset of animals to assess for neuronal damage at the end of the study.
-
Quantitative Data Summary
Table 1: Dose-Dependent Behavioral Side Effects of MK-801 in Mice
| Dose (mg/kg) | Route | Mouse Strain | Observed Side Effects |
| 0.02 | i.p. | C57Bl/6 | Behavioral inhibition, periods of immobility.[3] |
| 0.1 | i.p. | NMRI | Increased locomotor activity.[1] |
| 0.1 | i.p. | CD-1 | Impaired spatial working memory (Y-maze).[2][3] |
| 0.12 | i.p. | CD-1 | Hyperlocomotion and social deficit.[2][3] |
| 0.15 | i.p. | CD-1 | Social deficit.[2][3] |
| 0.2 | i.p. | NMRI | Marked locomotor stimulation.[1] |
| 0.2 & 0.3 | i.p. | CD-1 | Decreased self-grooming.[2][3] |
| > 0.5 | i.p. | NMRI | Head weaving, body rolling, ataxia, salivation.[1] |
| 0.5 & 1.0 | s.c. | Male Mice | Ataxic-like movements, formation of intracytoplasmic vacuoles in cortical neurons.[2][3][5] |
Table 2: Dose-Dependent Behavioral Side Effects of MK-801 in Rats
| Dose (mg/kg) | Route | Rat Strain | Observed Side Effects |
| 0.1 | i.p. | Not Specified | Disruption of retention of new information.[10] |
| 0.2 | i.p. | Not Specified | Impaired performance on sensorimotor tests, gross intoxication.[10] |
| 0.3 | i.p. | Not Specified | Robustly increased locomotor activity.[8] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity (Open Field Test)
-
Objective: To quantify the effect of MK-801 on spontaneous locomotor activity.
-
Animals: CD-1 mice.[2]
-
Drug Administration: Administer MK-801 (doses ranging from 0.1 to 0.3 mg/kg) or vehicle (0.9% NaCl) via intraperitoneal (i.p.) injection.[2]
-
Procedure:
-
Thirty minutes after the injection, place the mouse in the center of an open field apparatus (e.g., a 40x40x30 cm box).
-
Allow the mouse to explore the arena for a set duration (e.g., 25 minutes).[2]
-
Use an automated tracking system to record the total distance moved and the progression of movement in time bins (e.g., 5-minute intervals).[2]
-
-
Data Analysis: Analyze the data using a one-way ANOVA to compare the mean distance traveled between the different dose groups and the vehicle control group. Post-hoc tests (e.g., Tukey's) can be used for multiple comparisons.[2]
Protocol 2: Assessment of Spatial Working Memory (Y-Maze Test)
-
Objective: To evaluate the impact of MK-801 on spatial working memory through spontaneous alternation behavior.
-
Animals: CD-1 mice.[2]
-
Drug Administration: Administer MK-801 (doses ranging from 0.1 to 0.3 mg/kg) or vehicle (0.9% NaCl) via i.p. injection.[2]
-
Procedure:
-
Thirty minutes after injection, place the mouse at the end of one arm of a Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.
-
-
Data Analysis: Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100. Also, record the total number of arm entries as a measure of locomotor activity. Analyze for statistical significance using ANOVA.[2]
Visualizations
Caption: Mechanism of NMDA receptor antagonism by (-)-Dizocilpine maleate (MK-801).
Caption: General experimental workflow for behavioral testing with MK-801.
References
- 1. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice [pubmed.ncbi.nlm.nih.gov]
- 2. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dizocilpine - Wikipedia [en.wikipedia.org]
- 8. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MK-801-Induced Hyperlocomotion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize MK-801-induced hyperlocomotion in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: High Variability in Locomotor Activity within Treatment Groups
-
Potential Cause: Inconsistent animal handling, environmental fluctuations, or insufficient habituation can lead to significant data variability. Stress induced by handling is a major contributing factor.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a consistent and gentle handling technique for all animals. Using a tunnel or cupped hands to lift mice instead of tail handling has been shown to reduce anxiety and variability in behavioral tests.[1]
-
Ensure Adequate Habituation: Acclimatize animals to the experimental room for at least 30-60 minutes before testing. Habituate animals to the open field arena for a set period (e.g., 5-30 minutes) on one or more days prior to the experiment. This reduces novelty-induced hyperactivity and allows for a more stable baseline.[2][3][4][5][6]
-
Control Environmental Conditions: Maintain consistent temperature, humidity, and lighting in the testing room. Using a white noise generator can help mask sudden noises that might startle the animals.[7]
-
Randomize and Blind: Randomly assign animals to treatment groups and ensure that the experimenter is blind to the treatment conditions to minimize bias.
-
Issue 2: Inconsistent or No Hyperlocomotor Effect of MK-801
-
Potential Cause: Incorrect dosage, improper administration, or strain/species differences in sensitivity can lead to a failure to induce hyperlocomotion.
-
Troubleshooting Steps:
-
Verify MK-801 Dose and Administration: Double-check calculations for MK-801 dosage. Ensure the intraperitoneal (i.p.) or subcutaneous (s.c.) injection is performed correctly. For mice, a common dose range to induce hyperlocomotion is 0.1 to 0.3 mg/kg.[8][9][10] For rats, a range of 0.15 to 0.5 mg/kg is often used.[11]
-
Confirm Timing of Injection: Administer MK-801 approximately 30 minutes before placing the animal in the open field arena to allow the drug to reach peak effect.[2][8][10]
-
Consider Strain and Sex Differences: Be aware that different rodent strains can exhibit varying sensitivity to MK-801.[9] Sex differences have also been reported, which may necessitate adjustments to the experimental design or data analysis.[12]
-
Check Drug Integrity: Ensure the MK-801 solution is properly prepared and has not degraded.
-
Issue 3: Antagonist Fails to Reduce MK-801-Induced Hyperlocomotion
-
Potential Cause: The chosen antagonist may have an inappropriate dose, incorrect timing of administration, or a mechanism of action that does not effectively counteract the specific downstream effects of MK-801.
-
Troubleshooting Steps:
-
Review Antagonist Dosage and Timing: Consult literature for effective dose ranges of the specific antagonist. The antagonist should typically be administered prior to MK-801, with the pre-treatment time varying depending on the drug's pharmacokinetics.
-
Consider Alternative Mechanisms: If a dopamine (B1211576) D2 antagonist is ineffective, consider that MK-801-induced hyperlocomotion is complex and may be mediated by other neurotransmitter systems. Exploring antagonists for 5-HT2A, alpha-1 adrenergic, or cholinergic receptors may be beneficial.
-
Evaluate Potential Drug Interactions: Ensure that the vehicle used for the antagonist does not interfere with its action or with the effects of MK-801.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective pharmacological agents for reducing MK-801-induced hyperlocomotion?
A1: Several classes of pharmacological agents have demonstrated efficacy in attenuating MK-801-induced hyperlocomotion. These include:
-
Dopamine Receptor Antagonists: Both D1 (e.g., SCH 23390) and D2 (e.g., raclopride) receptor antagonists can significantly inhibit this behavior.[11]
-
Serotonin (B10506) 5-HT2A Receptor Antagonists: Compounds like ketanserin (B1673593) and ritanserin (B1680649) are effective in blocking MK-801-induced hyperlocomotion.
-
Atypical Antipsychotics: Drugs such as risperidone (B510), clozapine (B1669256), and olanzapine (B1677200), which often have mixed dopamine and serotonin receptor antagonist properties, are also effective.[13]
-
Alpha-1 Adrenergic Antagonists: Prazosin has been shown to suppress MK-801-induced locomotor stimulation.
-
Cholinesterase Inhibitors: Physostigmine has been reported to reverse MK-801-induced hyperlocomotion.
The choice of agent may depend on the specific research question and the signaling pathways being investigated.
Q2: Are there any non-pharmacological methods to minimize MK-801-induced hyperlocomotion?
A2: Yes, environmental enrichment (EE) can be a valuable non-pharmacological intervention. Housing rodents in larger cages with a variety of objects (e.g., tunnels, running wheels, and novel objects that are changed regularly) and in social groups can promote new social interactions and sensory stimulation.[13] While EE may not completely eliminate MK-801-induced hyperlocomotion, it can contribute to more consistent and robust behavioral results by reducing baseline anxiety and stress.
Q3: What is a standard protocol for an MK-801-induced hyperlocomotion experiment in mice?
A3: A typical protocol involves the following steps:
-
Animal Handling and Habituation: Handle mice gently for several days leading up to the experiment. On the testing day, allow mice to acclimate to the testing room for at least 30 minutes. Habituate each mouse to the open field arena (e.g., a 40 x 40 x 40 cm box) for 5-30 minutes.[2][10]
-
Drug Administration: Administer the antagonist or its vehicle at the appropriate pre-treatment time. Subsequently, administer MK-801 (typically 0.1-0.3 mg/kg, i.p.) or saline.
-
Open Field Test: 30 minutes after the MK-801 injection, place the mouse in the center of the open field arena and record its locomotor activity for a set duration (e.g., 30-60 minutes) using an automated tracking system.[8][10]
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Q4: How can I visualize the signaling pathways involved in these experiments?
A4: The signaling pathways can be complex. MK-801 acts as an antagonist at NMDA receptors. The hyperlocomotion it induces is thought to be mediated, in part, by downstream effects on dopaminergic, serotonergic, and other neurotransmitter systems. The diagrams below illustrate the primary mechanism of MK-801 and the points of intervention for various classes of antagonists.
Data Presentation: Efficacy of Pharmacological Interventions
The following tables summarize quantitative data on the effectiveness of various pharmacological agents in reducing MK-801-induced hyperlocomotion.
Table 1: Dopamine Receptor Antagonists
| Compound | Receptor Target | Species | MK-801 Dose | Antagonist Dose | Approximate Reduction in Hyperlocomotion |
| Raclopride | D2 | Rat | 0.3 mg/kg | 0.1-0.3 mg/kg | Significant inhibition |
| SCH 23390 | D1 | Rat | 0.3 mg/kg | 0.04 mg/kg | Significant inhibition |
Table 2: Serotonin Receptor Antagonists & Atypical Antipsychotics
| Compound | Receptor Target(s) | Species | MK-801 Dose | Antagonist Dose | Approximate Reduction in Hyperlocomotion |
| Risperidone | 5-HT2A/D2 | Mouse | 0.2 mg/kg | 0.1 mg/kg | Complete inhibition |
| Clozapine | 5-HT2A/D2, etc. | Rat | 0.15 mg/kg | 2.5 mg/kg | Partial reversal |
| Olanzapine | 5-HT2A/D2, etc. | Rat | - | 2.5-5 mg/kg | Restoration of deficits in PPI |
Table 3: Other Pharmacological Agents
| Compound | Receptor Target | Species | MK-801 Dose | Antagonist Dose | Approximate Reduction in Hyperlocomotion |
| Prazosin | Alpha-1 Adrenergic | Rat | 0.1 & 0.3 mg/kg | 1 mg/kg | Effective suppression |
| Physostigmine | Cholinesterase Inhibitor | Mouse | 0.05 or 0.10 mg/kg | 0.03-0.30 mg/kg | Reversal of hyperlocomotion |
Experimental Protocols
Protocol 1: Pharmacological Attenuation of MK-801-Induced Hyperlocomotion in Mice
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Habituation:
-
Handle mice for 5 minutes daily for 3 days prior to testing.
-
On the test day, transport mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Habituate each mouse to the open field arena (40 x 40 x 30 cm) for 10 minutes the day before the experiment.
-
-
Drug Preparation:
-
Dissolve MK-801 in sterile 0.9% saline.
-
Prepare antagonist solutions according to their solubility (e.g., risperidone in a drop of glacial acetic acid and diluted with saline).
-
-
Experimental Procedure:
-
Administer the antagonist (e.g., risperidone 0.1 mg/kg, i.p.) or vehicle.
-
After the appropriate pre-treatment time (e.g., 30 minutes for risperidone), administer MK-801 (0.2 mg/kg, i.p.) or saline.
-
Return the mouse to its home cage.
-
30 minutes after the MK-801/saline injection, place the mouse in the center of the open field arena.
-
Record locomotor activity for 60 minutes using a video-tracking system.
-
-
Data Analysis:
-
Quantify the total distance traveled in 5-minute bins and over the entire session.
-
Analyze the data using a two-way ANOVA with antagonist treatment and MK-801 treatment as factors.
-
Protocol 2: Environmental Enrichment
-
Housing:
-
Standard Housing: House 2-4 mice per standard shoebox cage with bedding and nesting material.
-
Enriched Environment: House 8-10 mice in a larger cage (e.g., 60 x 50 x 50 cm) containing various objects such as running wheels, tunnels, plastic toys, and climbing structures.
-
-
Enrichment Schedule:
-
Introduce new objects and rearrange existing ones twice a week to maintain novelty and stimulate exploration.
-
-
Duration:
-
House mice in the enriched or standard environment for at least 4 weeks before behavioral testing.
-
-
Behavioral Testing:
-
Conduct the MK-801-induced hyperlocomotion test as described in Protocol 1 for both groups of mice.
-
-
Data Analysis:
-
Compare the locomotor responses to MK-801 between the standard-housed and environmentally enriched groups using an appropriate statistical analysis (e.g., two-way ANOVA).
-
Mandatory Visualizations
Caption: Mechanism of MK-801-induced hyperlocomotion.
Caption: Intervention points for various antagonists.
Caption: Troubleshooting workflow for common issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchers.uss.cl [researchers.uss.cl]
- 3. Open field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversible suppression of circadian-driven locomotor rhythms in mice using a gradual fragmentation of the day-night cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 7. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 9. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurobehavioral Differences of Valproate and Risperidone on MK-801 Inducing Acute Hyperlocomotion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atypical antipsychotics attenuate MK801-induced social withdrawal and hyperlocomotion in the RHA rat model of schizophrenia-relevant features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Dizocilpine maleate stability in solution and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Dizocilpine maleate (B1232345) (also known as (-)-MK-801 maleate).
Frequently Asked Questions (FAQs)
1. What is (-)-Dizocilpine maleate and what is its primary mechanism of action?
This compound is the less active enantiomer of Dizocilpine and functions as a selective and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It acts as an open-channel blocker, binding within the ion channel of the NMDA receptor to prevent the influx of ions such as Ca2+.[2][3] This action inhibits the excitatory neurotransmission mediated by glutamate.
2. What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for at least 6 months.[4][5] Some suppliers indicate stability for over 4 years at -20°C.[2][6] It is important to store it under desiccating conditions.[7]
3. How should I prepare and store stock solutions of this compound?
The preparation and storage of stock solutions depend on the solvent. It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[1][5]
-
DMSO: Soluble up to 100 mg/mL (with ultrasonic treatment).[1] Use fresh, non-hygroscopic DMSO for best results.[1][8]
-
Ethanol: Soluble up to 25 mg/mL (with ultrasonic treatment).[1]
-
Water: Sparingly soluble at 8.33 mg/mL (requires sonication and warming to 60°C).[1] Aqueous stock solutions are not recommended for storage for more than one day.[4][6]
4. What is the stability of this compound in different solvents?
The stability of this compound in solution is highly dependent on the solvent and storage temperature.
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -80°C | Up to 2 years[9] |
| -20°C | Up to 1 year[9][10] | |
| Aqueous Solution | 4°C | Up to 1 month |
| -20°C | Up to 3 months |
5. What are the signs of degradation of this compound?
Visual signs of degradation in the solid form can include discoloration of the powder. In solution, degradation may be indicated by the appearance of precipitates or a change in the color of the solution. However, chemical degradation can occur without any visible changes. Therefore, for critical applications, it is recommended to assess the purity of the compound or solution using analytical methods like HPLC.
6. Are there any known incompatibilities for this compound?
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | - Inappropriate solvent or concentration- Hygroscopic solvent (e.g., old DMSO)- Insufficient mixing | - Refer to the solubility table below for appropriate solvents and concentrations.- Use fresh, anhydrous solvents.[1][8]- Employ sonication or gentle warming as recommended for the specific solvent.[1] |
| Precipitate forms in the solution upon storage | - Solution instability- Exceeded solubility limit at storage temperature | - Prepare fresh solutions before use, especially for aqueous solutions.- Ensure the storage temperature is appropriate for the solvent and concentration. Consider storing at a lower concentration. |
| Inconsistent experimental results | - Degradation of the compound in solution- Repeated freeze-thaw cycles | - Aliquot stock solutions to minimize freeze-thaw cycles.[1][5]- Prepare fresh working solutions from a stable stock solution for each experiment.- Verify the stability of the compound under your specific experimental conditions (e.g., in cell culture media). |
| Unexpected biological activity | - Presence of impurities or degradation products- Incorrect enantiomer used | - Use a validated, stability-indicating analytical method like HPLC to check the purity of your compound.- Ensure you are using this compound and not the more active (+)-enantiomer. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (296.41 mM)[1] | Requires sonication; use fresh DMSO[1] |
| Ethanol | 25 mg/mL (74.10 mM)[1] | Requires sonication[1] |
| Water | 8.33 mg/mL (24.69 mM)[1] | Requires sonication and warming to 60°C[1] |
| DMF | 25 mg/mL[2][6] | Purge with an inert gas[4][6] |
| DMF:PBS (pH 7.2) (1:9) | ~0.5 mg/mL[2][4][6] | Dissolve in DMF first, then dilute with PBS[4][6] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years[2][6] |
| 4°C | ≥ 6 months[4] | |
| DMSO Stock Solution | -80°C | 6 months to 2 years[1][9] |
| -20°C | 1 month to 1 year[1][5][9][10] | |
| Aqueous Stock Solution | 4°C | Up to 1 month |
| -20°C | Up to 3 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general procedure for conducting a stability study of this compound in a specific solvent and storage condition using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound over time under defined conditions.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, water, PBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution, using sonication or gentle warming if necessary.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak. This will serve as the time zero reference.
-
-
Storage:
-
Store the remaining stock solution under the desired storage conditions (e.g., 4°C, -20°C, room temperature, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stored stock solution.
-
Prepare the sample for HPLC analysis in the same manner as the time zero sample.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
Forced Degradation Studies: To understand potential degradation pathways, forced degradation studies can be performed by exposing the this compound solution to stress conditions such as acid, base, oxidation, heat, and light.[11]
Visualizations
Caption: Mechanism of action of this compound as an NMDA receptor antagonist.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dizocilpine - Wikipedia [en.wikipedia.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. (+)-MK 801 maleate (Dizocilpine) (mM/ml), NMDA antagonist (CAS 77086-22-7) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Interpreting Behavioral Changes After MK-801 Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting behavioral changes following the administration of MK-801 (dizocilpine).
Frequently Asked Questions (FAQs)
Q1: What is MK-801 and what is its primary mechanism of action?
A1: MK-801, or dizocilpine, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary mechanism involves blocking the ion channel of the NMDA receptor once it has been activated by glutamate (B1630785) and a co-agonist (glycine or D-serine).[3][4] By lodging itself within the channel pore, MK-801 physically obstructs the influx of calcium (Ca2+) ions, which is crucial for neuronal signaling, plasticity, and survival.[4][5] This action effectively dampens glutamatergic neurotransmission.
Q2: What are the most common behavioral effects observed after acute MK-801 administration in rodents?
A2: The behavioral effects of MK-801 are highly dose-dependent and can vary by rodent species and strain.[1][6] Generally, acute administration leads to:
-
Hyperlocomotion: An increase in spontaneous movement, typically measured in an open field test. This is often observed at low-to-moderate doses (e.g., 0.1-0.3 mg/kg).[7][8][9]
-
Stereotypy: Repetitive, invariant behaviors such as head weaving, circling, or intense sniffing. Stereotypy becomes more prominent at higher doses (e.g., >0.3 mg/kg) and can sometimes interfere with the measurement of locomotion.[10][11][12]
-
Cognitive Deficits: Impairments in learning and memory are a hallmark effect. This is commonly assessed using tasks like the Morris water maze (spatial memory), Y-maze (spatial working memory), and novel object recognition.[1][7][8]
-
Sensorimotor Gating Deficits: Disruption of prepulse inhibition (PPI), which is considered a model of sensorimotor gating deficits observed in schizophrenia.[7]
-
Ataxia: At higher doses (e.g., ≥0.5 mg/kg), MK-801 can cause motor incoordination and imbalance.[1][12]
Q3: How long after injection should I wait before starting behavioral testing?
A3: The peak effects of systemically administered MK-801 in the brain are typically observed between 30 and 60 minutes post-injection.[1][6] Most behavioral testing protocols recommend a waiting period of 30 minutes between an intraperitoneal (i.p.) injection and the start of the behavioral task to ensure the drug has reached effective concentrations in the central nervous system.[6][7]
Q4: Do the behavioral effects of MK-801 differ between mouse and rat strains?
A4: Yes, significant strain differences exist. For example, a 0.56 mg/kg dose of MK-801 induced "popping" (intense jumping) in BALB/c mice, whereas the same dose caused stereotypy in C57BL/6 mice.[1][6] Outbred strains like CD-1 mice also show specific dose-response profiles.[1] It is crucial to either use the strain specified in the literature you are referencing or perform a dose-response study to characterize the effects in your chosen strain.
Troubleshooting Guide
Q1: My animals are not showing hyperlocomotion after MK-801 injection. What could be the problem?
A1:
-
Incorrect Dosage: The dose may be too low or too high. Very low doses (<0.1 mg/kg) may not be sufficient to induce hyperactivity.[7] Conversely, high doses (>0.3 mg/kg) can induce pronounced stereotypy or ataxia, which can suppress or interfere with ambulatory movement.[10][12] The animal may be engaged in repetitive, non-ambulatory movements that are not being captured as locomotion.
-
Timing of Observation: The hyperlocomotor phase is time-dependent. At higher doses, a period of stereotypy may precede the onset of hyperlocomotion. It is important to analyze activity over an extended time course (e.g., 60-120 minutes) rather than a short window.[10][11]
-
Habituation: The novelty of the testing arena can influence locomotor activity. Ensure that your protocol for habituation is consistent and appropriate for the research question.
-
Strain Differences: The strain of your animal may be less sensitive to the locomotor-activating effects of MK-801 at the dose you have selected.[1][6] Review literature specific to your strain or run a pilot dose-response study.
Q2: The variability in my behavioral data is very high between animals in the same treatment group. How can I reduce this?
A2:
-
Consistent Handling: Ensure all animals are handled consistently and by the same experimenter if possible. Habituate the animals to the experimenter and the injection procedure to reduce stress-induced variability.
-
Standardized Environment: Conduct all behavioral tests at the same time of day to control for circadian rhythm effects. Keep lighting, temperature, and ambient noise levels constant in the testing room.
-
Health and Age: Use animals of the same age and sex, and ensure they are in good health.
-
Dose-Response Curve: High variability can occur at the steepest part of the dose-response curve. A slightly higher or lower dose might produce more consistent effects.
-
Confounding Behaviors: At certain doses, MK-801 induces a mix of behaviors (e.g., locomotion and stereotypy).[10] This can lead to high variability depending on which behavior predominates in an individual animal. Detailed scoring of multiple behaviors is recommended.
Q3: I am trying to assess cognitive impairment, but the animals show severe motor deficits that interfere with the task.
A3: This is a common issue, as the doses that impair cognition can also affect motor function.
-
Lower the Dose: Use the lowest possible dose of MK-801 that has been shown to induce cognitive deficits without significant motor side effects. Doses around 0.1 mg/kg are often used to impair cognition with minimal impact on locomotion.[13][14]
-
Task Selection: Choose cognitive tasks that are less dependent on motor performance. For example, the novel object recognition task may be less affected by hyperactivity than a maze-based task requiring coordinated swimming.
-
Control for Motor Effects: Always include control measures to assess motor activity (e.g., total distance traveled in the Morris water maze, number of arm entries in the Y-maze).[7] This allows you to determine if a poor performance in the cognitive task is due to a memory deficit or a motor confound. For instance, in the Y-maze, a cognitive deficit is indicated by reduced spontaneous alternation without a significant change in the total number of arm entries.[1][7]
Quantitative Data Summary
The following table summarizes the dose-dependent behavioral effects of acute MK-801 administration in mice, as reported in the literature. Dosages are typically administered via intraperitoneal (i.p.) injection.
| Dose (mg/kg) | Rodent Strain | Behavioral Test | Observed Effect | Citation(s) |
| 0.02 | C57BL/6 Mice | Rearing Behavior | Suppression of rearing, periods of immobility. | [6][10] |
| 0.05 | C57BL/6J Mice | Y-Maze | Significant impairment in spontaneous alternation (working memory). | [7] |
| 0.1 | CD-1 Mice | Y-Maze | Diminished spontaneous alternation without affecting total arm entries. | [1] |
| 0.1 | C57BL/6J Mice | Open Field Test | Increased locomotor activity. | [7] |
| 0.1 | Rats | Habit Reversal | Disrupts retention of new information learned under the drug's influence. | [13] |
| 0.12 | CD-1 Mice | Open Field / Social | Hyperlocomotion and social interaction deficit. | [1] |
| 0.15 - 0.2 | C57BL/6 Mice | Observation | Onset of stereotyped behaviors. | [8][15] |
| 0.2 | Rats | Sensorimotor Tests | Gross intoxication and impaired performance. | [13] |
| 0.2 - 0.3 | CD-1 Mice | Self-Grooming | Decreased self-grooming behavior. | [1] |
| 0.3 | C57BL/6 Mice | Open Field / Observation | Stereotypy may initially suppress locomotion, followed by a later hyperlocomotion phase. | [10][11] |
| 0.5 - 1.0 | CD-1 Mice | Observation | Ataxic-like movements. | [1][6] |
| 0.5 | Rats | Locomotor Activity | Decreased locomotor activity (due to severe ataxia/immobility). | [12] |
Detailed Experimental Protocols
Protocol 1: Open Field Test (OFT)
This test is used to assess locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning. The arena is often equipped with infrared beams or an overhead video camera connected to tracking software.
-
Methodology:
-
Administer MK-801 or vehicle (e.g., 0.9% saline) via i.p. injection.
-
Return the animal to its home cage for a 30-minute drug absorption period.[6]
-
Gently place the mouse in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 30-60 minutes). Some protocols discard the first 5 minutes as a habituation period.[6]
-
Record key parameters using automated tracking software:
-
Thoroughly clean the arena with 70% ethanol (B145695) or a suitable disinfectant between animals to eliminate olfactory cues.
-
Protocol 2: Y-Maze Spontaneous Alternation
This test assesses spatial working memory, which is sensitive to MK-801-induced disruption.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 30-40 cm long) at a 120° angle from each other.
-
Methodology:
-
Administer MK-801 or vehicle 30 minutes prior to the test.[7]
-
Place the mouse at the end of one arm and allow it to explore the maze freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries. An entry is typically counted when all four paws of the animal are within the arm.
-
A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., sequences A, B, C or C, A, B are alternations, whereas A, B, A is not).
-
Calculate the percentage of alternation using the formula: % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100
-
Analyze the total number of arm entries as a measure of general locomotor activity. A pure cognitive deficit is inferred when % Alternation is reduced without a significant change in total entries.[1]
-
Protocol 3: Elevated Plus Maze (EPM)
This test is primarily used to assess anxiety-like behavior, but MK-801 can also impair memory for the maze configuration.[2][16]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.
-
Methodology (for memory):
-
Acquisition Session: Administer MK-801 (e.g., 0.15-0.4 mg/kg) or vehicle 30 minutes before the session.[2] Place the mouse at the distal end of an open arm, facing away from the center.
-
Measure the "transfer latency," which is the time taken for the mouse to move from the open arm into one of the enclosed arms.[2] Once the animal enters a closed arm, the trial may be ended.
-
Retention Session: 24 hours later, place the animal back on the open arm without any drug administration.
-
Measure the transfer latency again. Saline-treated animals typically show a significantly shorter latency during the retention session, indicating memory of the maze.[2][16] An amnesic effect of MK-801 is demonstrated if the transfer latency during the retention session is significantly longer than that of the control group and is not different from its own acquisition latency.[16]
-
Mandatory Visualizations
Caption: Mechanism of MK-801 as a non-competitive NMDA receptor antagonist.
Caption: A typical workflow for acute MK-801 behavioral experiments in rodents.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-801 induced amnesia for the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (-)-Dizocilpine maleate (MK-801) and Olney's Lesions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of (-)-Dizocilpine maleate (B1232345) (MK-801) and the potential for inducing Olney's lesions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are Olney's lesions?
A1: Olney's lesions, also known as NMDA receptor antagonist neurotoxicity (NAN), are a form of brain damage characterized by the appearance of small, fluid-filled cavities (vacuoles) in the cytoplasm of neurons, primarily in the posterior cingulate and retrosplenial cortices.[1][2] This can progress to irreversible neuronal necrosis.[2] These lesions are induced by high doses of N-methyl-D-aspartate (NMDA) receptor antagonists, such as (-)-Dizocilpine maleate (MK-801).[1][2]
Q2: What is the mechanism behind the formation of Olney's lesions by MK-801?
A2: The precise mechanism is complex and not fully elucidated, but it is understood to be an indirect effect of NMDA receptor blockade. The leading hypothesis suggests that MK-801 blocks NMDA receptors on GABAergic inhibitory interneurons.[3] This disinhibits downstream glutamatergic and cholinergic neurons, leading to excessive stimulation of non-NMDA (AMPA/kainate) and muscarinic receptors on cortical neurons.[3] This over-activation is thought to trigger a cascade of events leading to mitochondrial dysfunction, vacuolization, and eventual cell death.[1]
Q3: What are the typical doses of MK-801 used to induce Olney's lesions in animal models?
A3: The dosage of MK-801 required to induce Olney's lesions can vary depending on the animal model, strain, age, and sex. However, published studies provide a general range. For instance, in rats, doses from 0.5 mg/kg to 10 mg/kg (subcutaneous or intraperitoneal injection) have been shown to induce neuronal necrosis in the posterior cingulate and retrosplenial cortex.[4][5] Female rats have been observed to be more sensitive to the neurotoxic effects of MK-801 than males.[4]
Q4: Is it possible to use MK-801 for its neuroprotective effects without causing Olney's lesions?
A4: Yes, there is a therapeutic window where MK-801 can exert neuroprotective effects without inducing Olney's lesions. Lower doses of MK-801 have been shown to be neuroprotective in models of ischemia and traumatic brain injury.[6][7][8] For example, doses as low as 0.5 mg/kg have demonstrated neuroprotective effects in rats.[8] It is crucial to perform dose-response studies to determine the optimal neuroprotective dose with minimal neurotoxic risk for your specific experimental paradigm.
Q5: Are there any pharmacological agents that can prevent or mitigate MK-801-induced neurotoxicity?
A5: Yes, several classes of drugs have been shown to attenuate or prevent Olney's lesions. These include:
-
α2-adrenergic agonists: Clonidine has been reported to prevent NMDA antagonist neurotoxicity.[3]
-
Anticholinergics: Agents like scopolamine (B1681570) can prevent the neurotoxic effects.[3]
-
Non-NMDA glutamate (B1630785) antagonists: These can block the downstream excitotoxicity.[3]
-
Antioxidants: Free radical scavengers and spin traps have shown marked attenuation of MK-801-induced neuronal necrosis.
Troubleshooting Guides
Problem 1: Inconsistent or Absent Olney's Lesions After MK-801 Administration
| Possible Cause | Troubleshooting Step |
| Incorrect MK-801 Dosage | Verify the calculated dose and the concentration of your MK-801 solution. Consider performing a dose-response study to determine the optimal neurotoxic dose for your specific animal strain, age, and sex, as sensitivity can vary.[4] |
| Inappropriate Animal Model | Be aware that different rodent strains can exhibit varying sensitivity to MK-801. For example, Sprague-Dawley and Fischer 344 rats are known to be susceptible.[4] Age is also a critical factor, with adult animals being more commonly used in these studies.[9] |
| Incorrect Administration Route | Ensure the intended route of administration (e.g., subcutaneous, intraperitoneal) is being performed correctly and consistently. |
| Timing of Histological Assessment | Olney's lesions have a specific temporal profile. Vacuolization can be observed within hours of MK-801 administration, while neuronal necrosis is more evident after 24-48 hours. Ensure your tissue collection time point is appropriate for the stage of lesion development you wish to observe. |
| Suboptimal Tissue Fixation | Inadequate or delayed fixation can lead to artifacts that may obscure or mimic Olney's lesions. Ensure prompt and thorough perfusion fixation with an appropriate fixative like 4% paraformaldehyde. |
Problem 2: Histological Artifacts Obscuring Neuronal Damage
| Possible Cause | Troubleshooting Step |
| Poor Perfusion Technique | Incomplete removal of blood can interfere with staining and visualization. Ensure proper cannulation of the heart and a steady, consistent flow of both saline and fixative. |
| Inadequate Dehydration or Clearing | Incomplete dehydration can lead to poor paraffin (B1166041) infiltration and sectioning difficulties. Ensure sufficient time in graded ethanol (B145695) series and clearing agents like xylene.[10] |
| Issues with Paraffin Embedding | Improper orientation of the tissue can make it difficult to locate the specific brain regions of interest (posterior cingulate and retrosplenial cortices). Air bubbles trapped during embedding can also cause sectioning artifacts.[11] |
| Dull Microtome Blade or Incorrect Sectioning Angle | A dull blade can cause compression, tearing, or chatter in the tissue sections. Ensure a sharp blade is used and the sectioning angle is optimized.[10] |
| Staining Issues | Over-staining or under-staining with Hematoxylin and Eosin (H&E) can make it difficult to identify the characteristic features of Olney's lesions (e.g., eosinophilic cytoplasm of necrotic neurons). Optimize staining times and ensure the quality of your staining reagents.[10] |
Quantitative Data Summary
Table 1: Dose-Dependent Induction of Neuronal Necrosis by MK-801 in Rats
| Animal Model | MK-801 Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Sprague-Dawley & Fischer 344 Rats | 0.5, 1.0, 5.0 | Subcutaneous | Dose-dependent increase in necrotic neurons in the posterior cingulate/retrosplenial cortex. Females showed a greater number of necrotic neurons than males. | [4] |
| Sprague-Dawley Rats | 10 | Intraperitoneal | Significant neuronal necrosis in the posterior cingulate/retrosplenial cortex. | [4] |
| Sprague-Dawley Rats | 0.5, 2.0, 10.0 | Not Specified | Used as a model for traumatic brain injury, with higher doses showing more pronounced effects. | [5][8] |
Table 2: Neuroprotective Dosing of MK-801 in Rats
| Animal Model | MK-801 Dose (mg/kg) | Route of Administration | Neuroprotective Context | Reference |
| Rat | 1 - 10 | Intraperitoneal | Prevention of NMDA- and quinolinate-induced neurotoxicity. | [6] |
| Rat | 0.5 | Intravenous | Reduction of ischemic brain damage. | [7] |
| Sprague-Dawley Rats | 0.5, 2.0, 10.0 | Not Specified | Improved learning and memory after traumatic brain injury. | [5][8] |
Experimental Protocols
Key Experiment: Induction and Histological Assessment of Olney's Lesions
Objective: To induce and histologically evaluate Olney's lesions in a rat model using this compound (MK-801).
Materials:
-
Adult male or female Sprague-Dawley rats (250-300g)
-
This compound (MK-801)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital)
-
Perfusion pump
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Methodology:
-
MK-801 Administration:
-
Dissolve MK-801 in sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of MK-801 at a dose known to induce lesions (e.g., 5 mg/kg). A control group should receive an equivalent volume of sterile saline.
-
-
Tissue Collection (24-48 hours post-injection):
-
Deeply anesthetize the rat with an appropriate anesthetic.
-
Perform transcardial perfusion, first with ice-cold saline to clear the blood, followed by ice-cold 4% PFA for fixation.
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose solutions at 4°C until it sinks.
-
-
Sectioning and Staining:
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat or vibratome, focusing on the region containing the posterior cingulate and retrosplenial cortices.
-
Mount the sections on glass slides.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize cell morphology.
-
-
Microscopic Analysis and Quantification:
-
Examine the stained sections under a light microscope.
-
Identify Olney's lesions by the presence of vacuolated neurons or neurons with pyknotic nuclei and eosinophilic cytoplasm (indicative of necrosis).
-
Quantify the number of damaged neurons in a defined area of the posterior cingulate and retrosplenial cortices using image analysis software.
-
Visualizations
Caption: Proposed signaling pathway for MK-801-induced Olney's lesions.
Caption: General experimental workflow for studying Olney's lesions.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Quantitative analysis of factors influencing neuronal necrosis induced by MK-801 in the rat posterior cingulate/retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. leicabiosystems.com [leicabiosystems.com]
MK-801 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with MK-801 dose-response curves in their experiments.
Troubleshooting Guides
Issue 1: Observation of a U-shaped or Biphasic Dose-Response Curve
Question: We are observing a paradoxical U-shaped or biphasic dose-response curve with MK-801 in our behavioral experiments. Low doses are causing an inhibitory effect (e.g., reduced locomotion), while higher doses result in the expected hyperlocomotion. Why is this happening and how can we address it?
Answer: This is a well-documented phenomenon with MK-801. The complexity of the dose-response relationship is a known characteristic of this compound.
Possible Causes and Solutions:
-
Dose Range Selection: Very low doses of MK-801 (e.g., 0.02 mg/kg in C57BL/6 mice) can produce effects that are qualitatively different from higher doses, leading to behavioral inhibition and periods of immobility.[1][2] In contrast, moderate doses (e.g., 0.1-0.5 mg/kg in NMRI mice) typically induce a dose-dependent increase in coordinated locomotor activity.[3]
-
Recommendation: Carefully select and test a wide range of doses to fully characterize the dose-response curve in your specific experimental model. It is important not to assume that lower doses will simply be less effective versions of higher doses.[2]
-
-
Behavioral Endpoint Measurement: The timing of your behavioral measurements is critical. At higher doses (above 0.3 mg/kg), an initial phase of stereotypy can precede the hyperlocomotion phase.[4][5] If locomotor activity is the primary endpoint, measurements taken too early may not capture the peak hyperactive response.
-
Animal Model Variability: The dose-response to MK-801 is highly dependent on the animal species, strain, age, and sex.[6][7] For instance, aged mice may show a more pronounced hyperlocomotor and stereotypic response to MK-801 compared to younger mice.[6]
-
Recommendation: Ensure consistency in your animal model throughout the study. If you are changing any of these variables, it is essential to re-establish the dose-response curve. Be aware that findings from one strain may not be directly translatable to another.[1]
-
Logical Relationship of Dose-Dependent Behavioral Effects
Caption: Dose-dependent behavioral outcomes of MK-801 administration.
Issue 2: High Variability and Poor Reproducibility Between Experiments
Question: We are experiencing significant variability in our results between different experimental cohorts, even when using the same dose of MK-801. What factors could be contributing to this?
Answer: High variability is a common challenge in experiments involving MK-801 due to its sensitivity to a range of experimental parameters.
Possible Causes and Solutions:
-
NMDA Receptor Subunit Composition: The affinity and blocking kinetics of MK-801 can vary depending on the NMDA receptor subunit composition (e.g., NR2A vs. NR2B).[8] The expression of these subunits can differ based on brain region and developmental stage.[9]
-
Recommendation: Be aware of the specific brain region and developmental stage of your model system, as this will influence the predominant NMDA receptor subtypes and, consequently, the effects of MK-801.
-
-
Experimental Conditions: Factors such as ambient glutamate (B1630785) levels and the pH of the extracellular environment can influence MK-801's potency.[8]
-
Recommendation: Maintain consistent experimental conditions, including buffering capacity of solutions and minimizing factors that could alter endogenous glutamate levels.
-
-
Drug Administration and Timing: The route of administration, timing of injection relative to testing, and the specific vehicle used can all impact the pharmacokinetics and bioavailability of MK-801.
-
Recommendation: Standardize your drug preparation and administration protocol. Ensure consistent timing between MK-801 injection and the start of behavioral or physiological measurements.
-
Troubleshooting Workflow for Experimental Variability
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical effects of very low dose MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trafficking and Targeting of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (-)-Dizocilpine Maleate (MK-801)
This technical support guide is intended for researchers, scientists, and drug development professionals using (-)-Dizocilpine maleate (B1232345) (MK-801). It provides essential information regarding the off-target effects of this compound, offering troubleshooting advice and frequently asked questions to ensure accurate experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results that may arise from the off-target activities of MK-801.
Q1: My in vivo behavioral results are not entirely consistent with pure NMDA receptor antagonism. What could be the cause?
A1: This is a common observation and may be attributed to MK-801's significant affinity for monoamine transporters. MK-801 can inhibit the reuptake of both dopamine (B1211576) and serotonin (B10506), leading to increased extracellular concentrations of these neurotransmitters.[1][2] This can produce behavioral effects, such as hyperactivity, that are independent of or synergistic with its actions at the NMDA receptor.[1]
Troubleshooting Steps:
-
Pharmacological Controls: To dissect the contribution of off-target effects, co-administer selective antagonists for the dopamine transporter (DAT) or serotonin transporter (SERT) with MK-801. If the anomalous behavior is attenuated, it suggests involvement of these off-targets.
-
Alternative NMDAR Antagonist: Use a structurally different NMDA receptor antagonist with a distinct off-target profile to see if the unexpected effect is replicated.
-
Dose-Response Analysis: Carefully evaluate the dose-response relationship. Off-target effects may only become apparent at higher concentrations of MK-801.
Q2: I am observing unexpected changes in serotonergic or dopaminergic signaling in my experiments. Is this related to MK-801?
A2: Yes, it is highly likely. Beyond direct inhibition of serotonin and dopamine transporters, MK-801 has been shown to increase the metabolism of both dopamine and serotonin in several brain regions.[1][2] Furthermore, it can interact with various serotonin (e.g., 5-HT2A, 5-HT2C) and dopamine (e.g., D2, D3) receptors, although with lower affinity than for its primary target. These interactions can lead to complex downstream effects on monoaminergic systems.
Q3: How can I be certain that the cellular or physiological effect I'm measuring is due to NMDA receptor blockade and not an off-target effect?
A3: This is a critical experimental question. The following workflow can help establish target engagement and specificity.
Q4: Are there any known interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs)?
A4: Yes, MK-801 is known to act as a non-competitive antagonist at nicotinic acetylcholine receptors.[3] It functions as an open-channel blocker with an IC50 of 3 µM.[4] While this affinity is significantly lower than for the NMDA receptor, it is a crucial consideration in experimental systems with high nAChR expression or where cholinergic signaling is being investigated.
Off-Target Binding & Functional Activity Profile
The following table summarizes the binding affinities (Ki) and functional inhibition (IC50) of (-)-Dizocilpine maleate for its primary target and various off-target sites. Lower values indicate higher affinity/potency. It is critical to consider these off-target interactions, especially when using MK-801 at higher concentrations where the therapeutic window narrows.
| Target | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) | Species | Reference(s) |
| Primary Target | ||||
| NMDA Receptor (PCP Site) | 2.1 - 37.2 | ~20 | Rat | [4][5][6] |
| Monoamine Transporters | ||||
| Dopamine Transporter (DAT) | 2,090 | 115 | Human, Rat | |
| Serotonin Transporter (SERT) | 2,230 | - | Human | |
| Norepinephrine (B1679862) Transporter (NET) | >10,000 | - | Human | |
| Receptors | ||||
| Sigma-1 Receptor | 3,200 | - | Human | |
| Sigma-2 Receptor | 158 | - | Human | |
| Nicotinic ACh Receptor (α4β2) | - | 3,000 | Mouse | [4] |
| 5-HT2A Receptor | 1,400 | - | Human | |
| Dopamine D2 Receptor | 3,960 | - | Human | |
| Histamine H1 Receptor | 8,300 | - | Human | |
| M1 Muscarinic Receptor | >10,000 | - | Human | |
| M2 Muscarinic Receptor | >10,000 | - | Human | |
| M3 Muscarinic Receptor | >10,000 | - | Human | |
| M4 Muscarinic Receptor | >10,000 | - | Human | |
| M5 Muscarinic Receptor | >10,000 | - | Human |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and cited literature. Values can vary based on experimental conditions and tissue preparation.
Signaling Pathway Overview
The primary mechanism of action for MK-801 is the non-competitive blockade of the NMDA receptor ion channel. However, its off-target interactions, particularly with monoamine transporters, can significantly influence overall neurochemical outcomes.
References
- 1. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dizocilpine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility in MK-801 Schizophrenia Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of MK-801 induced schizophrenia models.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments using MK-801 to model schizophrenia-like symptoms in rodents.
Q1: Why are my animals showing hypoactivity or ataxia at higher doses of MK-801 instead of the expected hyperlocomotion?
A1: At higher doses, MK-801 can induce stereotypy and ataxia, which can be misinterpreted as or override locomotor activity.[1][2][3] It is crucial to analyze locomotion and stereotypy in parallel. High levels of stereotypic behaviors, such as repetitive head weaving or circling, can interfere with forward locomotion and lead to a decrease in distance traveled as measured by automated beam detection systems.[2] At doses of 0.5 mg/kg and above, rats have been observed to become completely immobile.[3]
Q2: We are seeing significant variability in our behavioral results between experiments. What are the common factors that affect reproducibility?
A2: Several factors can contribute to variability in MK-801 induced behaviors:
-
Dose: The effects of MK-801 are highly dose-dependent. Low doses (e.g., <0.1 mg/kg) are often used to model cognitive deficits, while higher doses (>0.3 mg/kg) are used to induce behaviors reminiscent of positive symptoms like hyperlocomotion.[4][5]
-
Animal Strain and Sex: Different rodent strains exhibit varied sensitivity to MK-801.[4] For example, BALB/c and C57Bl6/J mice show increased locomotor activity at 0.32 mg/kg, whereas CD-1 mice require 0.5 mg/kg for a similar effect.[4] Sex differences in metabolism and response to MK-801 have also been reported.[6]
-
Age: The age of the animals can influence their sensitivity to MK-801, with aged mice showing more pronounced hyperlocomotion and stereotypy compared to young mice at the same doses.[1]
-
Route and Timing of Administration: The method of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing can impact the observed effects.[3][7]
-
Acute vs. Chronic Dosing: Acute and chronic administration of MK-801 can produce opposite effects on neurotransmitter levels and behavior.[8] Chronic treatment may lead to adaptive changes in the brain.[9]
Q3: What is the optimal dose of MK-801 to induce cognitive deficits without the confounding effect of hyperlocomotion?
A3: To specifically assess cognitive impairments, it is recommended to use lower doses of MK-801. Doses up to 0.1 mg/kg have been found to not induce stereotypy or hyperlocomotion, making this range suitable for studying cognitive function.[10] For instance, a dose of 0.1 mg/kg in CD-1 mice resulted in diminished spontaneous alternation in the Y-maze test, a measure of working memory, without causing hyperlocomotion.[4][5]
Q4: My results from acute and chronic MK-801 administration are contradictory. Is this expected?
A4: Yes, it is not uncommon to observe different, and sometimes opposite, effects between acute and chronic MK-801 administration. For example, a single MK-801 injection can increase extracellular glutamate (B1630785) in the prefrontal cortex, while repeated administration can lead to a decrease in basal glutamate levels.[8] Similarly, the behavioral hyperactivity seen with acute administration may be less intense with chronic treatment.[8] These differences are likely due to neuroadaptive changes following prolonged NMDA receptor blockade.[9]
Q5: Can the MK-801 model effectively mimic the negative symptoms of schizophrenia?
A5: The MK-801 model can recapitulate some behaviors that are considered analogues of negative symptoms, such as social withdrawal.[4][5] A decrease in social interaction has been observed in mice treated with MK-801.[4][5] However, it's important to note that deficits in social behavior are not specific to schizophrenia and can be observed in models of other neuropsychiatric disorders.[4]
Data Summary Tables
Table 1: Dose-Dependent Effects of Acute MK-801 Administration in Mice
| Dose (mg/kg) | Mouse Strain | Behavioral Effect | Key Findings |
| 0.1 | CD-1 | Cognitive Deficit | Diminished spontaneous alternation in Y-maze.[4][5] |
| 0.12 | CD-1 | Hyperlocomotion, Social Deficit | Increased locomotor activity and reduced social interaction.[4][5] |
| 0.15 | C57BL/6 | Stereotypy | Onset of stereotypic behaviors.[1] |
| 0.2 - 0.3 | CD-1 | Decreased Grooming | Significant reduction in self-grooming behavior.[4] |
| 0.32 | BALB/c, C57Bl6/J | Hyperlocomotion | Increased horizontal counts.[4] |
| 0.5 | CD-1 | Hyperlocomotion | Increased horizontal counts.[4] |
Table 2: Comparison of Acute and Chronic MK-801 Administration Effects
| Parameter | Acute Administration | Chronic Administration |
| PFC Glutamate | Increased[8] | Decreased tendency in basal levels[8] |
| PFC Ascorbic Acid | Increased[8] | Decreased basal levels[8] |
| Hyperactivity | More intense[8] | Less intense[8] |
| Cognitive Deficits | Present[11] | Present[11] |
Experimental Protocols
Protocol 1: Induction of Schizophrenia-like Behaviors with Acute MK-801 Administration
Objective: To induce positive and cognitive symptoms of schizophrenia for behavioral testing.
Materials:
-
MK-801 (Dizocilpine maleate)
-
Sterile 0.9% saline solution
-
Experimental animals (e.g., CD-1 or C57BL/6 mice)
-
Appropriate behavioral testing apparatus (e.g., Open Field box, Y-maze)
Procedure:
-
Drug Preparation: Dissolve MK-801 in sterile 0.9% saline to the desired concentration. A stock solution can be prepared and diluted for final dosing.
-
Animal Handling: Acclimatize animals to the housing and handling conditions for at least one week prior to the experiment.
-
Administration: Administer MK-801 or vehicle (saline) via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg).
-
Pre-Test Interval: Allow a 30-minute interval between injection and the start of behavioral testing.[4]
-
Behavioral Testing:
-
Open Field Test (for hyperlocomotion): Place the mouse in the center of the open field arena and allow it to explore for a set duration (e.g., 30 minutes).[5] Record the total distance moved and time spent in different zones.
-
Y-Maze Test (for working memory): Place the mouse at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes). Record the sequence of arm entries to calculate the percentage of spontaneous alternation.
-
Protocol 2: Open Field Test for Locomotor Activity
Objective: To assess locomotor hyperactivity, a proxy for positive symptoms of schizophrenia.
Methodology:
-
Apparatus: Use a square arena (e.g., 40x40x30 cm) made of a non-reflective material.[5] The arena should be clean and free of any olfactory cues between trials.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to freely explore for a total of 30 minutes.[5]
-
Designate the first 5 minutes as a habituation period.
-
Measure the total distance moved (cm) and the duration of movement (s) for the remaining 25 minutes using an automated tracking system.[5]
-
Visualizations
Caption: Troubleshooting flowchart for unexpected behavioral outcomes.
Caption: A typical experimental workflow for MK-801 studies.
Caption: Simplified signaling cascade following MK-801 administration.
References
- 1. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 6. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 7. The dose-response relationship and therapeutic window for dizocilpine (MK-801) in a rat focal ischaemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of acute and chronic MK-801 administration on extracellular glutamate and ascorbic acid release in the prefrontal cortex of freely moving mice on line with open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic administration of MK-801 upon local cerebral glucose utilisation and ligand binding to the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) Administration in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dose adjustment of (-)-Dizocilpine maleate (B1232345) (MK-801), a non-competitive NMDA receptor antagonist, in different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Dizocilpine maleate (MK-801) and what is its primary mechanism of action?
A1: this compound, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[4] MK-801 blocks the ion channel of the NMDA receptor when it is open, thereby preventing the influx of calcium ions (Ca²⁺) and subsequent intracellular signaling cascades.[4][5] This action inhibits the excitatory effects of glutamate.
Q2: Why is it critical to adjust the MK-801 dose for different mouse strains?
A2: Different mouse strains exhibit significant variability in their behavioral and physiological responses to MK-801.[1][6] A dose that produces a desired cognitive deficit in one strain might lead to confounding behaviors like hyperlocomotion, stereotypy, or ataxia in another, or it may have no discernible effect.[1][6][7] Therefore, dose adjustments are essential to ensure the validity and reproducibility of experimental results.
Q3: What are the typical behavioral effects observed after MK-801 administration in mice?
A3: The behavioral effects of MK-801 are dose-dependent and can vary between strains.[1][6] Common effects include:
-
Hyperlocomotion: Increased movement and exploratory behavior.[1][8]
-
Stereotypy: Repetitive, invariant behaviors such as head weaving or circling.[1][7][9]
-
Ataxia: Lack of voluntary coordination of muscle movements.[1]
-
Cognitive Impairment: Deficits in learning and memory, often assessed using tasks like the Y-maze, Morris water maze, or passive avoidance tests.[1][10][11]
-
Sensorimotor Gating Deficits: Disruption of the ability to filter out irrelevant sensory information, often measured by prepulse inhibition (PPI).[10]
Q4: What are the recommended starting doses for common mouse strains?
A4: It is crucial to perform a dose-response study for your specific experimental paradigm. However, the following table summarizes typical effective dose ranges from published literature for inducing cognitive impairment without significant motor side effects.
Quantitative Data Summary
| Mouse Strain | Administration Route | Effective Dose Range (mg/kg) for Cognitive/Behavioral Effects | Notes |
| CD-1 | Intraperitoneal (i.p.) | 0.1 - 0.5 | 0.1 mg/kg has been shown to impair spatial working memory.[1][6] Higher doses (≥0.12 mg/kg) can induce hyperlocomotion.[1] |
| C57BL/6 | Intraperitoneal (i.p.) | 0.05 - 0.3 | A low dose of 0.05 mg/kg can impair spatial memory without affecting locomotion.[10][12] Doses of 0.1 mg/kg and higher can induce hyperlocomotion.[10][12] |
| BALB/c | Intraperitoneal (i.p.) | 0.32 - 0.56 | This strain may be more sensitive to the locomotor-stimulating and stereotypy-inducing effects of MK-801.[1][6] "Popping" or jumping behavior has been observed at 0.56 mg/kg.[1][6] |
Note: These are starting points. The optimal dose will depend on the specific behavioral test, the desired effect, and the experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Excessive hyperlocomotion or stereotypy confounding cognitive tests. | The dose is too high for the specific mouse strain or individual animal. | Reduce the dose in decrements of 20-30%. Consider a different mouse strain that may be less susceptible to the motor effects of MK-801. |
| No observable behavioral or cognitive effect. | The dose is too low. | Increase the dose in increments of 20-30%. Ensure proper administration technique and accurate drug concentration. |
| High variability in response within the same strain. | Factors such as age, sex, and housing conditions can influence drug response. | Standardize these variables as much as possible. Increase the sample size to improve statistical power. |
| Adverse health effects (e.g., severe ataxia, seizures). | The dose is in the toxic range. | Immediately discontinue the experiment for the affected animal and provide supportive care. Review the literature for toxicity data for your specific strain and significantly reduce the dose for future experiments. High doses (e.g., 10 mg/kg) can cause neuronal damage.[13] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of MK-801
-
Preparation:
-
Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize its head and body.
-
Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
-
Injection:
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle. Avoid the midline to prevent damage to the bladder and major blood vessels.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Injection of MK-801
-
Preparation:
-
Prepare the MK-801 solution as described for i.p. injection.
-
Weigh the mouse to calculate the required injection volume.
-
-
Restraint:
-
Grasp the loose skin over the shoulders (scruff) between your thumb and forefinger to form a "tent".[14]
-
-
Injection:
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the mouse's back.[14][15]
-
Aspirate to check for correct placement.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathway of NMDA Receptor Antagonism by MK-801
Caption: Mechanism of MK-801 as a non-competitive NMDA receptor antagonist.
Experimental Workflow for Dose Adjustment
Caption: A logical workflow for determining the optimal MK-801 dose.
Troubleshooting Logic for Adverse Effects
Caption: Decision tree for troubleshooting adverse effects of MK-801.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-801, a noncompetitive NMDA receptor antagonist, elicits circling behavior in the genetically inbred Balb/c mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 13. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Technical Support Center: Chronic MK-801 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing chronic MK-801 administration in their experimental models. The following information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a washout period after chronic MK-801 treatment?
A washout period is a critical phase in experimental design, allowing for the elimination of the acute effects of MK-801, a non-competitive NMDA receptor antagonist. This ensures that the observed behavioral or neurological outcomes are attributable to the long-term neuroadaptations caused by chronic receptor blockade, rather than the immediate presence of the drug. Given that the elimination half-life of (+)-MK-801 in rat plasma is approximately 1.9 hours, a washout period allows researchers to study the persistent neurobiological changes that model aspects of certain neuropsychiatric disorders.
Q2: How do I determine the appropriate washout period for my study?
The selection of a washout period depends on the specific research question and the nature of the endpoints being measured. There is no single "correct" duration, and the optimal time can range from 24 hours to several weeks.
Key Considerations:
-
Pharmacokinetics: The half-life of MK-801 is relatively short. A washout of at least 5-7 half-lives (approximately 10-14 hours) is generally sufficient for the drug to be cleared from the system.
-
Acute vs. Chronic Effects: Shorter washout periods (e.g., 24-48 hours) may be suitable for studying the immediate consequences of withdrawal or short-term neuroadaptations.
-
Long-Term Neuroadaptations: Longer washout periods (e.g., 7-14 days or more) are necessary to investigate lasting changes in brain structure, function, and behavior that are not confounded by residual drug effects or acute withdrawal phenomena. Some studies have shown that cognitive deficits induced by chronic MK-801 can persist for at least 14 days after cessation of the drug.
-
Behavioral vs. Molecular Readouts: The timing of your measurements is crucial. Some molecular changes may precede behavioral manifestations. Consider the temporal profile of the specific pathways you are investigating.
Q3: What are some common issues observed during the washout period?
Researchers may observe transient behavioral changes during the initial phase of the washout period, which could be related to withdrawal from the chronic NMDA receptor blockade. These can include hyperactivity or stereotyped behaviors, which typically diminish within the first few days. It is advisable to allow for a stabilization period after the drug is cleared before commencing behavioral testing.
Data Presentation: Summary of Experimental Parameters
The following table summarizes various experimental designs for chronic MK-801 studies, providing a comparative overview of dosages, treatment durations, and washout periods.
| Animal Model | MK-801 Dose | Treatment Duration | Washout Period | Behavioral/Molecular Assays |
| Adolescent Male Rats | 0.05, 0.1, and 0.2 mg/kg (i.p.) | 14 days | 24 hours and 14 days | Object recognition task, object-in-context recognition task, Morris water maze |
| Female and Male Rats | 0.2 mg/kg and 0.4 mg/kg (i.p.) | 5 weeks | 2-3 days | Conditioned suppression of drinking paradigm |
| Male Long-Evans and Wistar Rats | 0.5 mg/kg (daily) | 2 weeks | Not explicitly stated, but behavioral testing initiated after treatment cessation | Morris water maze, active place avoidance, elevated-plus maze |
| NMRI Mice | 0.25 mg/kg (once a day) | 14 days | Not explicitly stated, post-training administration | One-trial inhibitory avoidance response |
| Conscious Rats | 0.5 mg/kg (i.p.) | Chronic administration | Not explicitly stated for all measures | Local cerebral glucose utilization, ligand binding to NMDA receptor complex |
Experimental Protocols
Chronic MK-801 Administration for Cognitive Deficit Modeling
This protocol is a generalized example based on common practices in the literature for inducing cognitive deficits in adolescent rats.
1. Animal Model:
-
Adolescent male Wistar or Sprague-Dawley rats (postnatal day 35-40 at the start of the experiment).
2. Materials:
-
MK-801 (dizocilpine maleate)
-
Sterile saline (0.9% NaCl)
-
Appropriate syringes and needles for intraperitoneal (i.p.) injection.
3. Drug Preparation:
-
Dissolve MK-801 in sterile saline to the desired concentration (e.g., 0.2 mg/mL).
-
Prepare fresh solutions regularly and protect from light.
4. Administration Protocol:
-
Administer MK-801 or vehicle (saline) via i.p. injection once daily for 14 consecutive days.
-
The injection volume should be consistent across all animals (e.g., 1 mL/kg).
-
Monitor animals for any adverse reactions following injection.
5. Washout Period:
-
Following the final injection, leave the animals undisturbed in their home cages for the designated washout period (e.g., 14 days) to allow for drug clearance and stabilization of long-term neuroadaptations.
6. Behavioral Testing:
-
After the washout period, proceed with behavioral assays such as the Morris water maze or object recognition tasks to assess cognitive function.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for chronic MK-801 studies.
Signaling Pathways
Caption: Simplified diagram of MK-801 action on the NMDA receptor and downstream signaling.
Validation & Comparative
Comparison Guide: (-)-Dizocilpine Maleate (MK-801) vs. Ketamine for NMDA Receptor Antagonism
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological and psychiatric disorders.[1][3] Among the most widely studied NMDA receptor antagonists are (-)-Dizocilpine maleate (B1232345) (MK-801) and ketamine. Both are non-competitive antagonists that act by blocking the receptor's ion channel at the phencyclidine (PCP) binding site.[4] They do so in a use-dependent manner, meaning the channel must be opened by agonists (glutamate and a co-agonist like glycine (B1666218) or D-serine) before they can bind and exert their blocking effect.[4][5]
Despite this shared mechanism, MK-801 and ketamine exhibit significant differences in potency, affinity, pharmacokinetics, and off-target effects, which define their respective applications. MK-801 serves primarily as a potent tool in preclinical research to probe the function of the NMDA receptor, while ketamine is utilized clinically as an anesthetic and a rapid-acting antidepressant.[3][4] This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Data Comparison
The following tables summarize key quantitative parameters differentiating MK-801 and ketamine.
Table 1: NMDA Receptor Binding Affinity
This table compares the dissociation constant (Kd) or inhibitor constant (Ki), which are measures of binding affinity. A lower value indicates a higher affinity. Data is derived from radioligand binding assays, typically using rat brain membranes.
| Compound | Dissociation Constant (Kd) | Affinity | Reference(s) |
| (-)-Dizocilpine (MK-801) | 2–30 nM | High | [6] |
| Ketamine | 500–1000 nM (0.5–1 µM) | Lower | [6] |
As shown, MK-801 has a substantially higher affinity for the NMDA receptor than ketamine, binding more tightly to the channel pore.[6]
Table 2: Comparative In Vivo Potency and Effects
This table highlights the different dose ranges required to elicit specific biological effects in preclinical rat models, demonstrating the higher potency of MK-801.
| Experimental Model | (-)-Dizocilpine (MK-801) Dose | Ketamine Dose | Key Findings | Reference(s) |
| Intracranial Self-Stimulation (ICSS) | 0.032–0.32 mg/kg | 3.2–10.0 mg/kg | MK-801 showed mixed rate-increasing/decreasing effects; ketamine only produced rate-decreasing effects.[7][8] | [7][8] |
| Neuropathic Pain Model | 0.1–5 mg/kg | 1–10 mg/kg | Both compounds reduced neuronal responses, but with differential effects on various pain measures.[9] | [9] |
| Neurotoxicity (Olney's Lesions) | Up to 0.8 mg/kg (s.c.) | Up to 60 mg/kg (i.p.) | MK-801 produced dose-dependent neuronal vacuolization; high-dose ketamine did not induce widespread lesions.[10][11] | [10][11] |
| Modulation of Postsynaptic Proteins | 0.8 mg/kg | 25-50 mg/kg | Both compounds induced immediate-early genes, but had divergent effects on key postsynaptic density transcripts.[12] | [12] |
Table 3: Pharmacological and Selectivity Profile
This table provides a qualitative comparison of the broader pharmacological properties of each antagonist.
| Parameter | (-)-Dizocilpine (MK-801) | Ketamine | Key Differences | Reference(s) |
| Primary Target | NMDA Receptor Channel Pore | NMDA Receptor Channel Pore | Shared primary mechanism. | [4] |
| Binding Properties | High affinity, robust and long-lasting binding.[3] | Lower affinity, shorter duration of action.[4] | MK-801's slow off-rate contributes to its prolonged effects and neurotoxicity concerns. | [3][4] |
| Known Off-Targets | Nicotinic acetylcholine (B1216132) receptors (antagonist), Serotonin & Dopamine transporters (inhibitor).[4] | Opioid, dopamine, and sigma receptors; monoamine transporters. | Ketamine has a more complex pharmacological profile with significant activity at other receptors. | [4] |
| Clinical Use | None (development halted due to neurotoxicity).[4] | Anesthetic, rapid-acting antidepressant, analgesic.[4][13] | Ketamine's shorter half-life and lower potency make it a safer clinical option.[4] | [4][13] |
Key Experimental Protocols
1. Competitive Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.
-
Objective: To quantify and compare the binding affinities of MK-801 and ketamine for the PCP site of the NMDA receptor.
-
Materials:
-
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in an ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to a specific protein concentration.[14]
-
Assay Incubation: The membrane preparation is incubated in wells containing a fixed concentration of the radioligand ([³H]MK-801) and varying concentrations of the unlabeled test compound (MK-801 or ketamine).[14]
-
Control Groups:
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[14]
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.[14]
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. Non-linear regression is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).[14] The IC₅₀ is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.[15]
-
2. Whole-Cell Patch-Clamp Electrophysiology
This technique measures the flow of ions through receptor channels in a single cell, allowing for the functional assessment of channel blockade by antagonists.
-
Objective: To measure the potency (IC₅₀) of MK-801 and ketamine in blocking NMDA receptor-mediated ionic currents.
-
Materials:
-
Cell Preparation: Cultured neurons or a cell line (e.g., tsA201) transfected to express specific NMDA receptor subtypes.[16]
-
Solutions: External (bath) solution mimicking cerebrospinal fluid and an internal (pipette) solution.[16][17]
-
Equipment: Inverted microscope, micromanipulator, patch-clamp amplifier, and a fast perfusion system for rapid drug application.[16][18]
-
-
Methodology:
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm) is filled with the internal solution.
-
Seal Formation: The pipette is pressed against the membrane of a target cell, and light suction is applied to form an electrically tight "gigaohm seal" between the pipette and the cell membrane.[18][19]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip. This establishes electrical and molecular access to the cell's interior.[17][18]
-
Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -70 mV) using the patch-clamp amplifier.[18]
-
Receptor Activation: Glutamate (and a co-agonist) is briefly applied to the cell using the fast perfusion system, which activates NMDA receptors and generates an inward ionic current.[16]
-
Antagonist Application: The process is repeated, but the cell is pre-incubated with or co-perfused with varying concentrations of the antagonist (MK-801 or ketamine).
-
Data Analysis: The reduction in the amplitude of the glutamate-evoked current in the presence of the antagonist is measured. A dose-response curve is constructed by plotting the percent inhibition of the current against the log concentration of the antagonist to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madison-proceedings.com [madison-proceedings.com]
- 4. Dizocilpine - Wikipedia [en.wikipedia.org]
- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. which drug has a higher affinity for NMDA receptors (in general): Ketamin.. [askfilo.com]
- 7. Dissociable effects of the noncompetitive NMDA receptor antagonists ketamine and MK-801 on intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociable effects of the noncompetitive NMDA receptor antagonists ketamine and MK-801 on intracranial self-stimulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different effects of the NMDA receptor antagonists ketamine, MK-801, and memantine on postsynaptic density transcripts and their topography: role of Homer signaling, and implications for novel antipsychotic and pro-cognitive targets in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. personal.utdallas.edu [personal.utdallas.edu]
Reversing the Deficits: A Comparative Guide to Novel Compounds Targeting MK-801 Induced Impairments
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 is a cornerstone tool in preclinical research, reliably inducing a range of behavioral and cognitive deficits that mimic symptoms of neuropsychiatric disorders such as schizophrenia. This guide provides a comparative analysis of the efficacy of several classes of novel compounds in mitigating these MK-801 induced impairments. We present quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to facilitate a comprehensive understanding of these potential therapeutic agents.
I. Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulators
Modulators of metabotropic glutamate receptors, particularly positive allosteric modulators (PAMs) and agonists of mGluR5 and mGluR2/3, have shown significant promise in reversing cognitive and behavioral deficits induced by MK-801.
Quantitative Data Summary: mGluR Modulators
| Compound Class | Compound Example | Animal Model | Behavioral Test | MK-801 Dose | Compound Dose | Key Finding | Reference |
| mGluR5 PAM | CDPPB | Rat | Novel Object Recognition | 0.1 mg/kg | 10 mg/kg | Reversed MK-801-induced deficits in novel object recognition.[1][2] | [1][2] |
| mGluR5 PAM | CDPPB | Rat | Active Allothetic Place Avoidance | Sub-chronic | 10 mg/kg | Ameliorated cognitive impairment induced by MK-801. | [3] |
| mGluR2/3 Agonist | LY379268 | Mouse | Working Memory (TUNL Task) | 0.3-1 mg/kg | 3 mg/kg | Did not improve MK-801-induced working memory impairments.[4] | [4] |
| mGluR2/3 Agonist | LY379268 | Rat | NMDA Receptor Expression | 0.033 mg/kg (sub-chronic) | 0.3 mg/kg | Recovered the disrupted expression of NMDA receptors induced by MK-801.[5] | [5] |
Experimental Protocols: mGluR Modulators
1. Novel Object Recognition (NOR) Test with CDPPB
-
Animal Model: Male Wistar Hannover rats.[1]
-
MK-801 Administration: A single intraperitoneal (i.p.) injection of 0.1 mg/kg MK-801 is administered 30 minutes prior to the first object exposure session to induce a cognitive deficit.[1]
-
Compound Administration: CDPPB (3, 10, or 30 mg/kg) is administered i.p. 30 minutes before the first exposure to the objects.[1]
-
Procedure:
-
Habituation: Rats are habituated to the testing arena (an open field box) for a set period over several days.[6][7]
-
Sample Phase (T1): Rats are placed in the arena with two identical objects and allowed to explore for a predetermined time (e.g., 3-5 minutes).[6][7]
-
Inter-Trial Interval (ITI): A delay of a specified duration (e.g., 1 hour or 24 hours) is imposed.[7]
-
Test Phase (T2): Rats are returned to the arena, which now contains one familiar object from T1 and one novel object. Exploration time of each object is recorded for a set duration (e.g., 3-5 minutes).[6][7]
-
-
Data Analysis: The discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A lower DI in the MK-801 group indicates a cognitive deficit, and a reversal of this deficit by the test compound is indicated by a DI similar to the control group.[1]
2. Trial-Unique Nonmatching-to-Location (TUNL) Task with LY379268
-
Animal Model: Male C57/Bl6 mice.[4]
-
MK-801 Administration: MK-801 (0.3 or 1 mg/kg) is administered i.p. prior to testing.[4]
-
Compound Administration: LY379268 (3 mg/kg) is administered i.p. before the MK-801 injection.[4]
-
Procedure: The TUNL task is a touchscreen-based test for working memory. Mice are trained to respond to a stimulus in a specific location and then, after a delay, to select the new location of the stimulus.[4]
-
Data Analysis: Performance is measured by the percentage of correct trials.[4]
Signaling Pathway: mGluR5 Positive Allosteric Modulation
Caption: mGluR5 PAMs enhance NMDA receptor function, counteracting MK-801-induced deficits.
II. GABAergic System Modulators
Targeting the GABAergic system, particularly through inverse agonists of the α5 subunit-containing GABA-A receptors, presents another avenue for mitigating cognitive impairments.
Quantitative Data Summary: GABAergic Modulators
| Compound Class | Compound Example | Animal Model | Behavioral Test | MK-801 Dose | Compound Dose | Key Finding | Reference |
| α5GABAA Inverse Agonist | L-655,708 | Mouse | Incremental Repeated Acquisition | 0.25 mg/kg | 1 mg/kg | Attenuated MK-801-induced decreases in accuracy.[8] | [8] |
| α5GABAA Inverse Agonist | L-655,708 | Rat | Morris Water Maze | Not specified | Not specified | Enhanced performance during acquisition and in a probe trial.[9] | [9] |
Experimental Protocol: Incremental Repeated Acquisition (IRA) Task with L-655,708
-
Animal Model: Male C57BL/6J mice.[8]
-
MK-801 Administration: MK-801 (0.03–0.5 mg/kg) is administered i.p. 10 minutes before the testing session.[8]
-
Compound Administration: L-655,708 (1 mg/kg) is administered i.p. concurrently with MK-801.[8]
-
Procedure: The IRA task is an operant conditioning paradigm where the animal learns a progressively longer sequence of responses within a single session to receive a reward. The chain length increases as the animal meets the accuracy criteria.[8]
-
Data Analysis: Key metrics include accuracy (percentage of correct responses) and the maximum chain length achieved. A decrease in these metrics by MK-801 indicates a learning deficit.[8]
Signaling Pathway: α5GABAA Inverse Agonism
Caption: α5GABAA inverse agonists reduce excessive inhibition, enhancing neuronal excitability and cognition.
III. Serotonin (B10506) Receptor Modulators
Modulation of the serotonin system, particularly through inverse agonists of the 5-HT2A receptor, has been investigated for its potential to alleviate psychosis-like behaviors and cognitive deficits.
Quantitative Data Summary: Serotonin Receptor Modulators
| Compound Class | Compound Example | Animal Model | Behavioral Test | Key Finding | Reference |
| 5-HT2A Inverse Agonist | Pimavanserin (B1677881) | Mouse (Amyloid β model) | Prepulse Inhibition | Normalized disrupted prepulse inhibition.[10] | [10] |
Note: Direct quantitative data for pimavanserin on MK-801-induced cognitive deficits in specific behavioral tests was limited in the searched literature. The data presented is from a relevant model of psychosis-like behavior.
Experimental Protocol: Social Interaction Test
-
Animal Model: Male ICR mice.[11]
-
MK-801 Administration: A single i.p. injection of MK-801 (e.g., 0.1 mg/kg) is given 30 minutes before the test.[11]
-
Procedure:
-
Habituation: The test mouse is habituated to a three-chambered apparatus.
-
Sociability Test: The test mouse is placed in the central chamber with access to two side chambers, one containing a novel mouse (stranger 1) in a wire cage and the other containing an empty wire cage. The time spent in each chamber and sniffing each cage is recorded.
-
Social Novelty Test: Immediately following the sociability test, a new, unfamiliar mouse (stranger 2) is placed in the previously empty cage. The time spent interacting with the now-familiar mouse (stranger 1) and the novel mouse (stranger 2) is measured.
-
-
Data Analysis: A reduction in time spent with the stranger mouse in the sociability test or a failure to prefer the novel mouse in the social novelty test indicates a social deficit.
Signaling Pathway: 5-HT2A Receptor Inverse Agonism
References
- 1. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acadia.com [acadia.com]
- 11. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cognitive Impairment in Novel Object Recognition: A Comparative Guide to MK-801 and Other Pharmacological Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dizocilpine (MK-801), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other commonly used pharmacological agents for inducing cognitive impairment in the novel object recognition (NOR) task. The NOR task is a widely utilized behavioral assay to assess learning and memory in rodents. This document summarizes key performance data, details experimental protocols, and visualizes the underlying signaling pathways to assist researchers in selecting the most appropriate model for their preclinical studies.
Performance Comparison of Cognitive Impairment Models in NOR
The following tables summarize quantitative data from various studies, comparing the effects of MK-801, scopolamine (B1681570) (a muscarinic receptor antagonist), and phencyclidine (PCP, another NMDA receptor antagonist) on key parameters in the NOR task. It is important to note that direct comparisons are best made within the same study due to variations in experimental protocols across different laboratories.
Table 1: Effect of MK-801 on Novel Object Recognition Task
| Animal Model | Dose (mg/kg) | Route of Administration | Timing of Administration | Discrimination Index (DI) / Recognition Index (RI) | Effect on Locomotor Activity | Reference |
| Wistar Rats | 1 | i.p. | Chronic | Reduced Recognition Index | - | [1] |
| C57BL/6 Mice | 0.1 | i.p. | Chronic | Reduced Recognition Index | - | [1] |
| Wistar Rats | 0.1 | i.p. | 20 min before training | Impaired short- and long-term retention | - | |
| C57/BL6J Mice | 0.05 | i.p. | - | Impaired performance | Hyperactivity | |
| Rats | up to 0.1 | s.c. or i.p. | - | Disrupted memory acquisition | No sensorimotor impairments at this dose | [2] |
| NMRI Mice | 0.1-0.5 | i.p. | - | - | Dose-dependent increase | [3] |
| C57BL/6 Mice | > 0.5 | i.p. | - | - | Stereotypic behaviors | [4] |
Table 2: Effect of Scopolamine on Novel Object Recognition Task
| Animal Model | Dose (mg/kg) | Route of Administration | Timing of Administration | Discrimination Index (DI) / Recognition Index (RI) | Effect on Locomotor Activity | Reference |
| Mice | 0.5 | i.p. | - | Impaired performance | Hyperactivity | |
| Rats | 0.4-2.0 | - | Acute | - | No hyperlocomotion in saline-treated rats | [5] |
| Rats | - | - | - | Decreased Discrimination Index | - | [6] |
Table 3: Effect of Phencyclidine (PCP) on Novel Object Recognition Task
| Animal Model | Dose (mg/kg) | Route of Administration | Timing of Administration | Discrimination Index (DI) / Recognition Index (RI) | Effect on Locomotor Activity | Reference |
| Rats | 1.5 | - | 4-day treatment | Impaired early reversal learning | No non-specific behavioral effects | [7] |
Experimental Protocols
Below are detailed methodologies for inducing cognitive impairment using MK-801, scopolamine, and PCP in the context of the NOR task. These protocols are synthesized from multiple sources to provide a comprehensive overview.
MK-801 Induced Cognitive Impairment in the NOR Task
1. Animal Model:
-
Species: Rats (e.g., Wistar, Sprague-Dawley) or Mice (e.g., C57BL/6).
-
Age/Weight: Typically adult animals (e.g., rats 250-300g; mice 25-30g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be habituated to the housing facility for at least one week before the experiment.
2. Drug Preparation and Administration:
-
Drug: Dizocilpine maleate (B1232345) (MK-801).
-
Vehicle: Saline (0.9% NaCl).
-
Dose: 0.1 - 0.5 mg/kg for acute impairment. Chronic administration schedules may use doses around 1 mg/kg.[1][3]
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.).
-
Timing: Administer 20-30 minutes before the training (T1) session.
3. Novel Object Recognition Apparatus:
-
A square open field box (e.g., 40x40x40 cm for rats; 30x30x30 cm for mice) made of a non-porous material for easy cleaning.
-
The box should be placed in a dimly lit, quiet room.
-
Objects should be of similar size but differ in shape and texture. They should be heavy enough that the animals cannot displace them.
4. Experimental Procedure:
-
Habituation: On days 1 and 2, allow each animal to explore the empty open field for 5-10 minutes.
-
Training (T1): On day 3, place two identical objects in the open field. Place the animal in the box, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (T2): Replace one of the familiar objects with a novel object. Place the animal back in the box and record its exploration behavior for a set period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within 2 cm of the object.
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the MK-801 treated group compared to the vehicle group indicates cognitive impairment.
Scopolamine Induced Cognitive Impairment in the NOR Task
The protocol for scopolamine is similar to that of MK-801, with the following key differences:
-
Drug: Scopolamine hydrobromide.
-
Dose: 0.5 - 1.0 mg/kg.
-
Timing: Administer 20-30 minutes before the training (T1) session.
PCP Induced Cognitive Impairment in the NOR Task
The protocol for PCP often involves a sub-chronic administration to model more persistent cognitive deficits.
-
Drug: Phencyclidine hydrochloride.
-
Dose and Schedule: A typical sub-chronic regimen might involve twice-daily injections of 1.5-5 mg/kg for 7 days, followed by a washout period of 7 days before behavioral testing.[7]
-
NOR Procedure: The NOR task is then conducted as described for MK-801.
Signaling Pathways and Experimental Workflows
Mechanism of MK-801 Action on the NMDA Receptor
MK-801 is a non-competitive antagonist that blocks the NMDA receptor channel once it has been opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[8] This blockade prevents the influx of Ca2+ ions, which is a critical step in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1] The disruption of this signaling cascade is believed to be the primary mechanism by which MK-801 induces cognitive impairment.
References
- 1. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
(-)-Dizocilpine maleate versus other glutamate receptor antagonists
An Objective Comparison of (-)-Dizocilpine Maleate (B1232345) and Other Glutamate (B1630785) Receptor Antagonists
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, is pivotal for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in numerous neurological disorders.[2] This has made NMDA receptor antagonists a significant area of research for therapeutic interventions.
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and highly selective non-competitive antagonist of the NMDA receptor.[3][4] It acts as an open-channel blocker, binding within the receptor's ion channel to prevent the influx of ions like Ca²⁺.[5] While a powerful tool in neuroscience research for modeling conditions like psychosis and for studying the roles of the NMDA receptor, its clinical development was halted due to severe side effects, including cognitive disruption and neurotoxicity (Olney's lesions) in animal models.[4][5]
This guide provides an objective comparison of this compound with other key glutamate receptor antagonists, including phencyclidine (PCP), ketamine, memantine (B1676192), and competitive antagonists. The comparison is supported by quantitative experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate antagonist for their specific research needs.
Mechanism of NMDA Receptor Antagonism
NMDA receptor antagonists can be classified based on their mechanism of action.[6][7] Understanding these differences is crucial as the mechanism dictates the antagonist's functional properties, such as voltage dependency and kinetics, which in turn influence its physiological and pathological effects.
-
Competitive Antagonists : These compounds bind to the glutamate recognition site on the NMDA receptor, directly competing with the endogenous agonist glutamate.[7]
-
Glycine (B1666218) Site Antagonists : These agents block the binding of the co-agonist glycine (or D-serine), which is also necessary for receptor activation.[6]
-
Uncompetitive (Open-Channel) Blockers : These antagonists, including MK-801, ketamine, and memantine, bind to a site within the ion channel, typically the phencyclidine (PCP) site.[5][7] Their action is "use-dependent," meaning the channel must be opened by agonist binding before the blocker can enter and bind.[5]
-
Non-competitive Antagonists : This is a broader term that includes uncompetitive channel blockers but also allosteric modulators that bind to a site distinct from the agonist binding site to inhibit receptor function.[7]
Comparative Analysis: (-)-Dizocilpine vs. Other Antagonists
The following sections compare MK-801 to other prominent NMDA receptor antagonists, highlighting differences in binding affinity, functional potency, and behavioral outcomes.
vs. Phencyclidine (PCP)
PCP is a dissociative anesthetic that, like MK-801, is a non-competitive NMDA receptor antagonist binding to the PCP site within the ion channel.[8] While often used interchangeably in animal models to induce psychosis-like states, they exhibit notable differences.[9]
Key Differences & Experimental Data:
-
Potency: MK-801 is significantly more potent than PCP as an NMDA receptor antagonist.[10] In studies measuring the inhibition of NMDA-induced norepinephrine (B1679862) release from hippocampal slices, MK-801 was more potent than PCP.[10]
-
Receptor Selectivity: While both primarily target the NMDA receptor, PCP interacts with other pharmacological targets, which MK-801 does not, potentially explaining some differences in their behavioral profiles.[8][9] A binding study showed PCP has affinity for the σ₂ receptor, whereas its affinity for other sites like the dopamine (B1211576) transporter is low.[8]
-
Behavioral Effects: Although acute administration of both drugs produces similar effects, withdrawal from sub-chronic PCP administration in rats leads to persistent behavioral deficits mimicking schizophrenia symptoms (e.g., impaired working memory, reduced social interaction), an effect not replicated by MK-801.[9] Conversely, both drugs produce dose-dependent increases in the burst firing of A10 dopamine neurons, a potential mechanism for their psychotomimetic properties.[11]
| Parameter | (-)-Dizocilpine (MK-801) | Phencyclidine (PCP) | Reference |
| Binding Affinity (Ki) | 2.1 ± 0.3 nM | 59 nM | [8][12] |
| Behavioral Effect (Rotarod ED₅₀) | 0.5 mg/kg | - | [13] |
| Behavioral Effect (Convulsions CD₅₀) | 1.3 mg/kg | - | [13] |
| Psychosis Model | Widely used to model psychosis | Induces persistent schizophrenia-like deficits after withdrawal | [5][9] |
vs. Ketamine
Ketamine is another non-competitive NMDA receptor antagonist used clinically as a dissociative anesthetic and more recently as a rapid-acting antidepressant.[14][15] It has a lower affinity and faster kinetics than MK-801, which likely contributes to its different clinical safety profile.[5]
Key Differences & Experimental Data:
-
Affinity and Kinetics: MK-801 has a much higher affinity and a slower off-rate, leading to a more prolonged and "irreversible" blockade compared to ketamine.[15] This contributes to MK-801's greater potential for psychotomimetic side effects and neurotoxicity.[5][15]
-
Functional Effects: The two drugs can have differential effects on synaptic plasticity. In one study, ketamine blocked the induction of long-term potentiation (LTP), while MK-801 did not, suggesting that their different binding properties may lead to distinct modulation of synaptic events.[14]
-
Behavioral and Therapeutic Effects: In animal models of abuse liability (intracranial self-stimulation), MK-801 produced a mixed profile of rate-increasing and rate-decreasing effects, while ketamine only decreased response rates.[16] Furthermore, in models assessing antidepressant-like effects, ketamine shows efficacy where MK-801 does not, indicating that simple NMDA receptor blockade is not the sole mechanism for ketamine's antidepressant action.[17]
| Parameter | (-)-Dizocilpine (MK-801) | Ketamine | Reference |
| Binding Affinity (Ki) | 2.1 ± 0.3 nM | 324 ± 19 nM | [12] |
| LTP Induction | Does not block | Blocks | [14] |
| Neuroprotection (Ischemia) | Significant protection at 0.25-0.5 mg/kg | Significant protection only with increasing post-ischemic doses | [18] |
| Clinical Use | Research tool only (neurotoxic) | Anesthetic, Antidepressant | [5][15] |
vs. Memantine
Memantine is an uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[1][19] Its clinical utility stems from its unique properties: low affinity, strong voltage-dependency, and rapid kinetics.
Key Differences & Experimental Data:
-
Kinetics and Voltage-Dependency: Memantine exhibits a rapid off-rate and its blocking action is highly voltage-dependent.[20] This means it can preferentially block the excessive, tonic NMDA receptor activation associated with pathology while leaving normal, transient synaptic transmission relatively intact. MK-801, with its slow kinetics, blocks both physiological and pathological signaling more indiscriminately.[21]
-
Receptor Sub-location Preference: Studies have shown that low concentrations of memantine preferentially block extrasynaptic NMDA receptors over synaptic ones.[21] This is significant because extrasynaptic NMDA receptor activation is more strongly linked to excitotoxicity. In contrast, MK-801 blocks both synaptic and extrasynaptic receptors equally.[21]
-
Potency: MK-801 is substantially more potent than memantine. The IC₅₀ for blocking NMDA-induced currents is about 15-fold lower for MK-801 than for memantine (0.14 µM vs. 2.2 µM).[20]
| Parameter | (-)-Dizocilpine (MK-801) | Memantine | Reference |
| Binding Affinity (Ki) | Low nM range | Low µM range | [3][22] |
| IC₅₀ (NMDA-induced current block) | 0.14 ± 0.04 µM | 2.2 ± 0.2 µM | [20] |
| IC₅₀ (LTP induction block) | 0.13 ± 0.02 µM | 11.6 ± 0.53 µM | [20] |
| Kinetics | Slow on-rate, very slow off-rate | Rapid on/off rates | [15][21] |
| Voltage-Dependency | Yes | Strong | [5][20] |
| Extrasynaptic vs. Synaptic Block | Blocks both equally | Preferentially blocks extrasynaptic | [21] |
vs. Competitive Antagonists
Competitive antagonists (e.g., CGS 19755, LY235959) act by a fundamentally different mechanism—blocking the glutamate binding site.[23] This leads to a distinct pharmacological profile compared to channel blockers like MK-801.
Key Differences & Experimental Data:
-
Mechanism: Competitive antagonists prevent receptor activation in the first place, whereas uncompetitive blockers like MK-801 require the channel to open before they can act (use-dependency).[5][24] The effect of a competitive antagonist can be surmounted by increasing the concentration of the agonist (glutamate), while the block by an uncompetitive antagonist cannot.[24]
-
Behavioral Effects: Despite the different mechanisms, competitive antagonists can produce behavioral effects that are similar to uncompetitive blockers. For example, several competitive antagonists (CGS 19755, CPP) fully substitute for MK-801 in drug discrimination studies in mice, indicating they produce similar subjective effects. However, some studies show differences; for instance, uncompetitive antagonists (ketamine, memantine) increased impulsive choice in rats, while competitive antagonists did not have a clear effect.[25]
-
Dopamine System Interaction: Non-competitive antagonists like MK-801 and PCP increase the firing rate and burst activity of dopamine neurons, an effect not observed with competitive antagonists like CGS 19755 and CPP.[11] This suggests that the psychotomimetic effects of channel blockers may not be solely due to the loss of activity at the NMDA recognition site but involve more complex channel-state-dependent interactions.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental data. Below are summaries of standard protocols used to characterize NMDA receptor antagonists.
Protocol 1: [³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the PCP site within the NMDA receptor ion channel.
-
Tissue Preparation: Rat forebrains are homogenized in a cold buffer (e.g., 5 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.[12]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the unlabeled competitor drug. Non-specific binding is determined in the presence of a saturating concentration of unlabeled MK-801 or PCP.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique measures the ability of an antagonist to block ion currents flowing through NMDA receptors in cultured neurons or brain slices.
-
Cell/Slice Preparation: Primary neurons (e.g., from the hippocampus or superior colliculus) are cultured, or acute brain slices are prepared.[20]
-
Recording: A single neuron is patched using a glass micropipette in the whole-cell configuration. The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).
-
NMDA Receptor Activation: NMDA (along with glycine) is applied to the cell to activate NMDA receptors and elicit an inward current.
-
Antagonist Application: The antagonist is applied to the bath at various concentrations, and the NMDA-induced current is measured again.
-
Data Analysis: The percentage of inhibition of the NMDA-induced current is calculated for each antagonist concentration. These data are plotted to generate a concentration-response curve, from which the IC₅₀ value is determined. Voltage-dependency can be assessed by repeating the experiment at different holding potentials.[20]
Conclusion
This compound (MK-801) remains an invaluable research tool due to its high potency and selectivity as a non-competitive NMDA receptor antagonist. However, a detailed comparison with other antagonists reveals critical differences in their pharmacological profiles that determine their suitability for specific research questions and their therapeutic potential.
-
MK-801 is the archetypal high-affinity, slow-offset channel blocker, making it ideal for studies requiring profound and sustained NMDA receptor inhibition but also rendering it unsuitable for clinical use due to its narrow therapeutic window and psychotomimetic effects.[5][15]
-
PCP shares many properties with MK-801 but has lower potency and a broader pharmacological profile, which may contribute to its distinct long-term behavioral effects.[9][10]
-
Ketamine 's lower affinity and faster kinetics compared to MK-801 likely contribute to its more favorable clinical profile, allowing for its use as an anesthetic and antidepressant.[15][16] Its effects appear to extend beyond simple channel blockade.[17]
-
Memantine exemplifies how fine-tuning antagonist properties—specifically low affinity, rapid kinetics, and strong voltage-dependency—can yield a clinically successful drug that preferentially targets pathological over physiological NMDA receptor activity.[20][21]
-
Competitive antagonists provide a mechanistic counterpoint, demonstrating that while blockade of the glutamate binding site can produce some similar behavioral outcomes to channel blockers, key differences exist, particularly in their interaction with the dopamine system.[11]
The choice of an NMDA receptor antagonist must therefore be guided by a clear understanding of these nuanced differences in mechanism, kinetics, and potency, which ultimately dictate their functional impact in both in vitro and in vivo experimental systems.
References
- 1. The Roles of Glutamate Receptors and Their Antagonists in Status Epilepticus, Refractory Status Epilepticus, and Super-Refractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Glutamates antagonists and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. Dizocilpine - Wikipedia [en.wikipedia.org]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Phencyclidine - Wikipedia [en.wikipedia.org]
- 9. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of MK-801 and phencyclidine on catecholamine uptake and NMDA-induced norepinephrine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-801, phencyclidine (PCP), and PCP-like drugs increase burst firing in rat A10 dopamine neurons: comparison to competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phencyclidine and MK-801: a behavioral and neurochemical comparison of their interactions with dihydropyridine calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Dissociable effects of the noncompetitive NMDA receptor antagonists ketamine and MK-801 on intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ketamine, but not MK-801, produces antidepressant-like effects in rats responding on a differential-reinforcement-of-low-rate operant schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 20. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses | Journal of Neuroscience [jneurosci.org]
- 22. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Competitive and non-competitive NMDA antagonists block the development of antinociceptive tolerance to morphine, but not to selective mu or delta opioid agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of MK-801 Behavioral Effects: A Guide for Researchers
An objective analysis of the behavioral effects of the NMDA receptor antagonist MK-801 across various animal models, supported by experimental data and detailed protocols.
MK-801 (dizocilpine) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its ability to block NMDA receptor function has made it an invaluable tool in neuroscience research for modeling neuropsychiatric disorders, such as schizophrenia, and for investigating the roles of the NMDA receptor in learning, memory, and synaptic plasticity.[2][3] However, the behavioral effects of MK-801 can vary significantly across different animal species, and are influenced by factors such as dose, age, sex, and genetic strain.[3][4] This guide provides a comparative overview of the behavioral effects of MK-801 in commonly used animal models, with a focus on locomotor activity, stereotyped behaviors, cognitive function, and sensorimotor gating.
Comparative Behavioral Effects of MK-801
The administration of MK-801 induces a range of behavioral changes that are broadly consistent across species, yet exhibit important quantitative and qualitative differences. These are summarized below.
Table 1: Locomotor Activity
| Species | Route of Admin. | Dose Range | Effect on Locomotion | Reference(s) |
| Mouse (CD-1) | i.p. | 0.12 - 0.3 mg/kg | Dose-dependent hyperlocomotion.[2][3] | [2][3] |
| Mouse (C57BL/6) | i.p. | 0.02 mg/kg | Reduction in locomotion.[5] | [5] |
| 0.1 - 0.3 mg/kg | Increased locomotion.[5] | [5] | ||
| Rat (Sprague-Dawley) | i.p. | Not Specified | Increased locomotor activity.[6] | [6] |
| Zebrafish (Danio rerio) | Immersion | 20 µM | No effect on locomotor activity.[7] | [7] |
| 200 µM | Hyperactivity.[7] | [7] | ||
| Pre-treatment | 10 µM | Increased locomotion in a novel environment.[8] | [8] |
Table 2: Stereotyped Behaviors
| Species | Route of Admin. | Dose Range | Observed Stereotypies | Reference(s) |
| Mouse (C57BL/6) | i.p. | > 0.15 mg/kg | Head weaving, body rolling, ataxia.[5][9] | [5][9] |
| Rat | Not Specified | Not Specified | Locomotion, sniffing, swaying, and falling.[10] | [10] |
| Pigeon | Not Specified | Not Specified | PCP-like catalepsy.[10] | [10] |
Table 3: Learning and Memory
| Species | Task | Route of Admin. | Dose Range | Effect on Cognition | Reference(s) |
| Mouse (CD-1) | Y-maze | i.p. | 0.1 mg/kg | Impaired spatial working memory (diminished spontaneous alternation).[2][3] | [2][3] |
| Mouse (C57BL/6J) | Y-maze | i.p. | 0.05 mg/kg | Impaired spontaneous alternation.[5] | [5] |
| Rat | Position Habit Reversal | i.p. | 0.1 mg/kg | Disrupts retention of new information.[11] | [11] |
| Rhesus Monkey | Spatial Working Memory | Not Specified | 0.02 - 0.04 mg/kg | Impaired spatial working memory.[12] | [12] |
| Common Marmoset | Shape Discrimination | Not Specified | Not Specified | Impaired acquisition.[12] | [12] |
Table 4: Sensorimotor Gating (Prepulse Inhibition - PPI)
| Species | Route of Admin. | Dose Range | Effect on PPI | Reference(s) |
| Mouse (C57BL/6J) | i.p. | 0.1 - 0.3 mg/kg | Diminished PPI.[5] | [5] |
| Capuchin Monkey | i.m. | 0.03 mg/kg | Disruption of PPI.[12] | [12] |
Mechanism of Action: NMDA Receptor Antagonism
MK-801 exerts its behavioral effects by acting as a non-competitive antagonist at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity.[1][13] It binds to a site within the ion channel pore, physically obstructing the flow of ions, primarily Ca2+, into the neuron.[14] This blockade of NMDA receptor function disrupts normal excitatory neurotransmission, leading to the observed behavioral alterations.
Caption: NMDA Receptor Signaling and Site of MK-801 Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for key behavioral assays.
Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
-
Procedure:
-
Administer MK-801 or vehicle control via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment period (e.g., 30 minutes), place the animal in the center of the open field arena.[2]
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 25-60 minutes).[2]
-
The arena should be cleaned thoroughly between subjects to eliminate olfactory cues.
-
Y-Maze Test for Spatial Working Memory
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Administer MK-801 or vehicle control.
-
After the pre-treatment period, place the mouse at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
-
The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Apparatus: A startle chamber that minimizes external noise and vibration, equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Administer MK-801 or vehicle control.
-
After the pre-treatment period, place the animal in the startle chamber and allow for an acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
PPI is calculated as: (1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)) x 100.
-
Caption: General Experimental Workflow for MK-801 Behavioral Studies.
Conclusion
MK-801 is a powerful pharmacological tool for investigating the role of the NMDA receptor in behavior. However, the dose- and species-dependent effects necessitate careful consideration when designing and interpreting experiments. This guide provides a framework for comparing the behavioral effects of MK-801 across different animal models, emphasizing the importance of standardized protocols and detailed reporting of experimental parameters. Researchers should meticulously select the appropriate species, dose, and behavioral paradigm to address their specific scientific questions.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 6. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral performance altering effects of MK-801 in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-801 increases locomotor activity in a context-dependent manner in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK-801, a proposed noncompetitive antagonist of excitatory amino acid neurotransmission, produces phencyclidine-like behavioral effects in pigeons, rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensorimotor gating impairments induced by MK-801 treatment may be reduced by tolerance effect and by familiarization in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 14. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (-)-Dizocilpine Maleate (MK-801) Effects on Memory: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of (-)-Dizocilpine maleate (B1232345) (MK-801) on memory, its reproducibility, and a look at alternative NMDA receptor antagonists. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its ability to induce cognitive deficits, particularly in the domain of learning and memory, has led to its widespread use in preclinical research to model neuropsychiatric disorders such as schizophrenia.[1][2] The reproducibility of its effects is a cornerstone for the validity of these models. This guide synthesizes data from multiple studies to provide an overview of the consistency of MK-801's impact on memory and compares its profile with other commonly used NMDA receptor antagonists.
Comparative Efficacy of NMDA Receptor Antagonists on Memory
The following table summarizes the effects of MK-801 and alternative NMDA receptor antagonists on memory as reported in various rodent studies. The data highlights the consistent memory-impairing effects of MK-801 across different species and tasks, supporting the reproducibility of its primary pharmacological action on cognition.
| Compound | Animal Model | Doses (mg/kg) | Route of Administration | Memory Task | Key Findings on Memory |
| This compound (MK-801) | Adolescent Rats | 0.05, 0.1, 0.2 | Intraperitoneal (i.p.) | Object-in-context recognition, Morris water maze | Dose-dependent impairment in object-in-context recognition and spatial working memory.[3] |
| Adult Female Mice | 0.1 | Intraperitoneal (i.p.) | Novel Object Recognition | No significant effect on long-term recognition memory when drug state is consistent between encoding and testing.[4] | |
| Rats | 0.1 | Not Specified | Position Habit Reversal | Disrupts retention of new information learned under the influence of the drug.[5] | |
| Ketamine | Adult Female Mice | 15 | Not Specified | Novel Object Recognition | Repeated exposure impaired memory.[6] |
| Sprague-Dawley Rats | 25 | Not Specified | Morris Water Maze | Chronic exposure causes spatial learning and memory deficits.[7] | |
| Wistar Rats | 10, 15, 20 | Not Specified | Active and Passive Avoidance | Improved learning and memory processes.[8] | |
| Memantine (B1676192) | Adult Rats | 5, 10 | Intraperitoneal (i.p.) | Hole-board task | Disrupted memory retention.[9][10] |
| Aged Rats | 20 | Intraperitoneal (i.p.) | Novel Object Recognition | Reversed age-induced recognition memory deficits.[11] | |
| Transgenic Mice (AD model) | Equivalent to human doses | Not Specified | Morris Water Maze | Restored cognition and improved performance.[12] | |
| Phencyclidine (PCP) | Sprague-Dawley Rats | 0.5, 1.0, 2.0 | Subcutaneous (s.c.) | Morris Water Maze | 2.0 mg/kg dose disrupted spatial learning and reference memory.[13][14] |
| Mice | 10-30 | Not Specified | Passive Avoidance and Escape-learning | Dose-dependently induced retrograde amnesia.[15] | |
| C57BL/6J Mice | Not Specified | Subchronic | Social and Operant Discrimination | Models social withdrawal and cognitive deficits.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are standardized protocols for three commonly used behavioral tasks to assess memory in rodents.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test for spatial learning and memory.[17]
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room and visible from within the pool.[18]
Procedure:
-
Acquisition Phase:
-
Rats or mice are trained over several days (typically 4-5) with multiple trials per day.[19]
-
In each trial, the animal is released into the water from one of several predetermined start locations and must find the hidden platform.[20]
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[17]
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[17]
-
-
Probe Trial:
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[21]
Apparatus:
-
An open-field arena (e.g., 40x40 cm or 50x50 cm).[22]
-
Two sets of identical objects and one novel object. Objects should be heavy enough that the animal cannot move them.[23]
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate to the environment.[23]
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for a set time (e.g., 5-10 minutes).[21]
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena.
-
One of the familiar objects is replaced with a novel object.[21]
-
The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates recognition memory.[23]
-
Passive Avoidance Test
This task assesses fear-motivated memory.[24]
Apparatus:
-
A two-chambered box with a light compartment and a dark compartment, connected by a door.[25]
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.[26]
Procedure:
-
Acquisition/Training Trial:
-
Retention Trial:
Visualizing Pathways and Processes
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: NMDA receptor signaling pathway in memory formation and the inhibitory action of MK-801.
Caption: Experimental workflow for the Morris Water Maze test.
Caption: Experimental workflow for the Novel Object Recognition test.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist [ruj.uj.edu.pl]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. Persisting cognitive deficits induced by low-dose, subchronic treatment with MK-801 in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Acute and Repeated Administration of Ketamine on Memory, Behavior, and Plasma Corticosterone Levels in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ketamine Administration Leads to Learning-Memory Dysfunction and Decreases Serum Brain-Derived Neurotrophic Factor in Rats [frontiersin.org]
- 8. Effects of ketamine on memory and nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low doses of memantine disrupt memory in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Memantine reduces oxidative damage and enhances long-term recognition memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of phencyclidine on spatial learning and memory: nitric oxide-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phencyclidine-induced retrograde amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice [frontiersin.org]
- 17. queensu.ca [queensu.ca]
- 18. behaviorcloud.com [behaviorcloud.com]
- 19. cyagen.com [cyagen.com]
- 20. coconote.app [coconote.app]
- 21. behaviorcloud.com [behaviorcloud.com]
- 22. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 23. mmpc.org [mmpc.org]
- 24. scantox.com [scantox.com]
- 25. Passive avoidance test [panlab.com]
- 26. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 27. scribd.com [scribd.com]
A Comparative Analysis of Acute vs. Chronic MK-801 Administration Outcomes in Preclinical Research
An essential guide for researchers in neuroscience and drug development, this document provides a comprehensive comparison of the behavioral, cellular, and molecular outcomes following acute and chronic administration of MK-801, a non-competitive NMDA receptor antagonist. This guide synthesizes key experimental data, details methodologies, and visualizes relevant pathways to facilitate a deeper understanding of the distinct neurobiological consequences of different MK-801 treatment paradigms.
MK-801 (dizocilpine) is a potent and widely used pharmacological tool to model symptoms of neuropsychiatric disorders, such as schizophrenia, by inducing a state of N-methyl-D-aspartate (NMDA) receptor hypofunction.[1][2] The outcomes of MK-801 administration are highly dependent on the treatment regimen, with acute and chronic protocols producing divergent and sometimes opposing effects. Understanding these differences is critical for the accurate interpretation of experimental results and for the development of novel therapeutic strategies.
Behavioral Outcomes: A Tale of Two Treatment Paradigms
Acute administration of MK-801 typically induces a transient behavioral state characterized by hyperlocomotion, stereotypy, and cognitive deficits that resemble the positive and cognitive symptoms of schizophrenia.[1][3] In contrast, chronic administration can lead to a more complex and enduring behavioral phenotype, which can include tolerance to some acute effects, emergence of negative-like symptoms, and persistent cognitive impairments.[4][5][6]
| Behavioral Parameter | Acute MK-801 Administration | Chronic MK-801 Administration |
| Locomotor Activity | Dose-dependent hyperlocomotion.[1][7] The intensity is generally greater than with chronic administration.[4] | Hyperactivity may be present, but tolerance can develop, leading to a lack of hyperactivity with repeated injections.[6][8][9] However, some studies report persistent hyperlocomotion.[9] |
| Cognitive Function | Impairment in spatial working memory, attention, and behavioral flexibility.[1][3] Deficits are observed in tasks like the Y-maze, 5-choice serial reaction time task (5CSRTT), and Morris water maze.[1][5] | Persistent deficits in spatial working memory and learning.[3][6][9][10] Withdrawal from chronic treatment can lead to an amotivational state.[5] |
| Social Interaction | Reduced social interaction.[1][2] | A slight decrease in social interaction has been observed.[2] |
| Sensorimotor Gating (Prepulse Inhibition - PPI) | Disruption of PPI, indicative of impaired sensorimotor gating.[3] This effect may be transient.[3] | Neonatal chronic treatment can lead to long-term PPI deficits.[11][12] |
| Anxiety-like Behavior | Can induce anxiety-like behavior, though findings can be variable depending on the specific paradigm and dosage. | Chronic treatment in adolescent rats has been shown to elevate anxiety-like behaviors.[6][9] |
Cellular and Synaptic Plasticity Alterations
The effects of MK-801 on neuronal function and synaptic plasticity are profound and differ significantly between acute and chronic exposure. Acute NMDA receptor blockade leads to immediate disruptions in synaptic transmission and plasticity, while chronic blockade can induce adaptive changes in neural circuits.
| Cellular/Synaptic Outcome | Acute MK-801 Administration | Chronic MK-801 Administration |
| Long-Term Potentiation (LTP) | Profound impairment of hippocampal LTP.[3][13] | Can lead to a reduction in the capacity for cortical plasticity.[10] |
| Neuronal Activity (c-Fos expression) | Significant increase in c-Fos protein expression in various brain regions, including the posterior cingulate/retrosplenial cortex.[14] | Significant increase in c-Fos expression in the prefrontal cortex, posterior cingulate/retrosplenial cortex, and hypothalamus, with a more pronounced effect than acute administration in these regions.[14] |
| GABAergic System | Reduces the activity of GABAergic interneurons, leading to cortical disinhibition.[11][15] | Reversibly delays the maturation of GABA(A) receptors.[16] Can lead to a persistent reduction in GABAergic transmission in the prefrontal cortex.[17] |
| Cerebral Glucose Metabolism | Region-specific changes in glucose utilization. | Induces small but significant changes in glucose use in regions like the parietal and frontal cortex, subthalamic nucleus, and nucleus accumbens.[18] The acute effects of MK-801 on glucose utilization are altered after chronic treatment, with enhancement in some regions and attenuation in others.[18] |
Molecular and Neurochemical Consequences
At the molecular level, acute and chronic MK-801 administration triggers distinct changes in neurotransmitter systems and receptor expression, underlying the observed behavioral and cellular effects.
| Molecular/Neurochemical Outcome | Acute MK-801 Administration | Chronic MK-801 Administration |
| Glutamate (B1630785) Release | Increases extracellular glutamate levels in the prefrontal cortex.[4] | Decreases basal glutamate levels and attenuates the glutamate-releasing effect of a subsequent MK-801 challenge in the prefrontal cortex.[4] |
| Dopamine (B1211576) System | Stimulates dopamine release in the medial prefrontal cortex and nucleus accumbens.[19] | Can lead to an upregulation of both D1 and D2 dopamine receptors.[20] The behavioral response to dopamine agonists is altered, suggesting adaptive changes in the dopaminergic system.[8][20] |
| NMDA Receptor Expression | No immediate changes in receptor expression are typically reported. | Studies have shown no significant long-term changes in the expression of NMDA receptor subunits (GluN1, GluN2A, GluN2B) in the hippocampus following chronic treatment in adolescent and early adult rats.[6][9] |
| Ascorbic Acid Release | Increases ascorbic acid release in the prefrontal cortex.[4] | Decreases basal ascorbic acid levels and attenuates the ascorbic acid-releasing effect of a subsequent MK-801 challenge in the prefrontal cortex.[4] |
Experimental Protocols
The following are representative experimental methodologies for inducing acute and chronic MK-801 effects in rodents.
Acute Administration Protocol
-
Objective: To model acute psychosis-like symptoms and cognitive deficits.
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6 or CD-1).[1][3]
-
Drug Administration: A single systemic injection of MK-801. Common doses range from 0.1 mg/kg to 5 mg/kg, administered intraperitoneally (i.p.) or subcutaneously (s.c.).[1][3][4][21]
-
Behavioral Testing: Behavioral assessments are typically conducted within 30 minutes to a few hours after injection, during the peak drug effect.[1][3]
-
Example Study: Manahan-Vaughan et al. (2008) administered a single i.p. injection of 5 mg/kg MK-801 to rats to induce an acute psychotic episode and observed subsequent impairments in synaptic plasticity and spatial memory.[3]
Chronic Administration Protocol
-
Objective: To model long-term neuroadaptations and persistent behavioral deficits relevant to schizophrenia.
-
Animals: Can be administered to neonatal, adolescent, or adult rodents.[6][10][11]
-
Drug Administration: Repeated injections of MK-801 over a period of several days to weeks. Dosages are often in the range of 0.1 mg/kg to 0.6 mg/kg per day.[4][6][10] For example, daily injections for 7, 14, or 21 consecutive days.[4][8][20]
-
Behavioral Testing: Behavioral testing can occur during the treatment period or after a washout period to assess long-term effects.[5][6]
-
Example Study: Vales et al. (2018) administered daily injections of 0.5 mg/kg MK-801 for two weeks to adolescent and early adult rats to investigate long-term cognitive deficits and changes in NMDA receptor subunit levels.[6][9]
Visualizing the Impact of MK-801
The following diagrams illustrate key concepts related to MK-801's mechanism of action and experimental application.
Caption: Mechanism of MK-801 action at the NMDA receptor.
Caption: Experimental workflows for acute vs. chronic MK-801 studies.
Caption: Contrasting neurochemical effects of acute and chronic MK-801.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 2. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of acute and chronic MK-801 administration on extracellular glutamate and ascorbic acid release in the prefrontal cortex of freely moving mice on line with open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 7. Dose-related effects of MK-801 on acute and chronic methylphenidate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chronic treatment with dizocilpine (MK-801) on the behavioral response to dopamine receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term effects of neonatal MK-801 treatment on spatial learning and cortical plasticity in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 13. Enhanced Dopamine-Dependent Hippocampal Plasticity after Single MK-801 Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of acute and chronic administration of MK-801 on c-Fos protein expression in mice brain regions implicated in schizophrenia with or without clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Periadolescent Exposure to the NMDA Receptor Antagonist MK-801 Impairs the Functional Maturation of Local GABAergic Circuits in the Adult Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 16. Chronic dizocilpine (MK-801) reversibly delays GABA(A) receptor maturation in cerebellar granule neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MK-801 Exposure during Adolescence Elicits Enduring Disruption of Prefrontal E–I Balance and Its Control of Fear Extinction Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of chronic administration of MK-801 upon local cerebral glucose utilisation and ligand binding to the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chronic treatment with MK-801 affects the behavioral response to both D1 and D2 dopamine agonist in the one-trial inhibitory avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alterations in prefrontal glutamatergic and noradrenergic systems following MK-801 administration in rats prenatally exposed to methylazoxymethanol at gestational day 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-Dizocilpine Maleate (MK-801) Effects on Different Neuronal Subtypes
A comprehensive guide for researchers, scientists, and drug development professionals on the differential actions of the non-competitive NMDA receptor antagonist, (-)-Dizocilpine maleate (B1232345) (MK-801), across various neuronal populations.
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to a site within the receptor's ion channel, MK-801 effectively blocks the influx of Ca2+, a critical step in excitatory neurotransmission.[1] This mechanism of action has made MK-801 an invaluable tool in neuroscience research to probe the roles of NMDA receptors in various physiological and pathological processes. However, the effects of MK-801 are not uniform across the diverse landscape of neuronal subtypes. This guide provides a comparative analysis of the documented effects of MK-801 on different neuronal populations, supported by experimental data and detailed methodologies.
Differential Effects on Pyramidal Neurons vs. Parvalbumin-Positive Interneurons
A significant body of research has focused on the contrasting effects of MK-801 on excitatory pyramidal neurons and inhibitory parvalbumin-positive (PV+) interneurons. These differences are often dose-dependent and have profound implications for understanding the circuit-level consequences of NMDA receptor hypofunction.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of MK-801 on NMDA receptor subunit expression and firing rates in pyramidal neurons and PV+ interneurons.
Table 1: Effect of this compound (MK-801) on NMDA Receptor Subunit mRNA Expression in Rat Prefrontal Cortex. [2]
| Neuronal Subtype | MK-801 Dose (mg/kg) | NR1 mRNA Expression (Fold Change vs. Control) | NR2A mRNA Expression (Fold Change vs. Control) | NR2B mRNA Expression (Fold Change vs. Control) |
| Pyramidal Neurons (PFC Tissue) | 0.01 | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) |
| 0.033 | ↑ (Significant Increase) | ↑ 1.38 | ↑ 1.25 | |
| 0.1 | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) | |
| 0.33 | ↑ (No Significant Change) | ↑ (No Significant Change) | ↑ (No Significant Change) | |
| 1.0 | ↓ (Significant Decrease) | ↓ 1.79 | ↓ 1.27 | |
| PV+ Interneurons | 0.01 | ↓ (Significant Decrease) | ↓ (Significant Decrease) | ↓ (Significant Decrease) |
| 0.033 | ↓ (Significant Decrease) | ↓ (Significant Decrease) | ↓ (Significant Decrease) | |
| 0.1 | ~ (No Significant Change) | ↓ (Slight Decrease) | ↓ (Slight Decrease) | |
| 0.33 | ~ (No Significant Change) | ~ (No Significant Change) | ~ (No Significant Change) | |
| 1.0 | ↓ (Significant Decrease) | ↓ (Significant Decrease) | ↓ (Significant Decrease) |
Table 2: Effect of this compound (MK-801) on Neuronal Firing Rate.
| Neuronal Subtype | Species | Brain Region | MK-801 Dose | Observed Effect on Firing Rate | Reference |
| Pyramidal Neurons | Rat | Hippocampus (CA1) | Not specified | ↑ (Notable Rise) | [3] |
| Pyramidal Neurons | Rat | Prefrontal Cortex | 0.01 - 0.3 mg/kg | ↑ (Dose-dependent increase in percentage of neurons with increased firing) | [4] |
| GABAergic Interneurons | Rat | Prefrontal Cortex | Not specified | ↓ (Hypothesized initial reduction) | [5] |
| Dopaminergic Neurons (A9 & A10) | Rat | Substantia Nigra & VTA | 0.05 - 3.2 mg/kg (i.v.) | ↑ (Stimulated firing rates) | [6] |
Signaling Pathways and Logical Relationships
The differential effects of MK-801 on pyramidal and PV+ interneurons can be conceptualized through distinct signaling cascades and their impact on neuronal excitability.
References
- 1. neurology.org [neurology.org]
- 2. Dizocilpine (MK-801) induces distinct changes of N-methyl-D-aspartic acid receptor subunits in parvalbumin-containing interneurons in young adult rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The impact of NMDA Receptor hypofunction on GABAergic interneurons in the pathophysiology of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological effects of MK-801 on rat nigrostriatal and mesoaccumbal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Dizocilpine Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of (-)-Dizocilpine maleate (B1232345) is a critical component of laboratory safety and environmental responsibility. This potent neuroactive compound, also known as MK-801, requires careful handling not only during experimentation but also through to its final disposal. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
(-)-Dizocilpine maleate is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Furthermore, it is suspected of causing damage to fertility or the unborn child and can cause organ damage through prolonged or repeated exposure. Therefore, strict adherence to disposal regulations is paramount. The primary directive for the disposal of this compound is to act in accordance with all applicable federal, state, and local environmental regulations.[1] Under no circumstances should this chemical be disposed of with household garbage or released into the sewage system.[2]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
All handling of this compound for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product and contaminated materials such as filter paper or weighing boats, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable to prevent accidental spillage or release.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, pipette tips, and vials that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Non-disposable glassware and equipment must be decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., ethanol (B145695) or methanol) three times. The solvent rinsate must be collected as hazardous waste.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials and general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
4. Arrangement for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS or contractor with accurate information about the waste, including its composition and volume.
-
Incineration is a commonly recommended method for the disposal of pharmaceutical waste.[3]
Accidental Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective gear.
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an absorbent material, such as vermiculite (B1170534) or a chemical spill kit, to absorb the liquid. Place the absorbent material into a hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Quantitative Data Summary
While specific quantitative data for disposal is highly dependent on the form and concentration of the waste, the following table summarizes key hazard information for this compound:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Eye Damage/Irritation | Causes serious eye irritation[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation; Causes damage to organs through prolonged or repeated exposure[1][2] |
dot
Caption: Disposal Workflow for this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Dizocilpine Maleate
Essential safety protocols and logistical plans for the handling and disposal of (-)-Dizocilpine maleate (B1232345), a potent neuroactive compound, are critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize exposure risk and manage waste effectively.
(-)-Dizocilpine maleate, also known as MK-801, is a selective and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist used extensively in neuroscience research.[1] Due to its potent biological activity and potential hazards, stringent safety measures are imperative during its handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Furthermore, it is suspected of damaging fertility or the unborn child and can cause damage to organs through both single and prolonged or repeated exposure.[3] Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[4]
-
Hand Protection: Chemical-resistant protective gloves are mandatory. It is crucial to inspect gloves for any damage before use and to follow the manufacturer's instructions regarding permeability and breakthrough time.[4]
-
Body Protection: A lab coat or long-sleeved clothing should be worn to prevent skin contact.[4] In cases of potential splashing or significant exposure, an impervious gown is recommended.[5]
-
Respiratory Protection: If there is a risk of inhaling dust, especially when handling the solid form, a dust respirator should be used.[6] All handling of the powder should ideally be performed in a well-ventilated area or a containment primary engineering control (C-PEC) like a chemical fume hood.[2][7]
Quantitative Toxicity Data
For a clear understanding of the compound's toxicity, the following data has been compiled from available safety data sheets.
| Toxicity Data | Value | Species |
| Intraperitoneal LD40 | 10 mg/kg | Rat |
| Intraperitoneal TDLO | 0.05 mg/kg | Mouse |
| Subcutaneous TDLO | 20 µg/kg | Rat |
| N-methyl-D-aspartate (NMDA) receptor K | 37.2 nM | Rat |
| (-)-enantiomer NMDA receptor K | 211.7 nM |
Data sourced from Cayman Chemical and MedchemExpress Safety Data Sheets.[1][8][9]
Standard Operating Procedures for Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Dizocilpine Maleate | C20H19NO4 | CID 6420042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. publications.ashp.org [publications.ashp.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. gerpac.eu [gerpac.eu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
